Ethyl benzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMBCMMABGNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075428 | |
| Record name | Benzenesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-46-8 | |
| Record name | Ethyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl benzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL BENZENESULFONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09424QHU6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Benzenesulfonate (CAS 515-46-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzenesulfonate (B1194179) (EBS), with the Chemical Abstracts Service (CAS) number 515-46-8, is an aromatic sulfonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. While a valuable ethylating agent and intermediate, its primary relevance in the pharmaceutical industry is as a potential genotoxic impurity (PGI). Understanding its chemical properties, synthesis, analytical detection, and toxicological implications is crucial for ensuring the safety and quality of drug substances. This technical guide provides a comprehensive overview of ethyl benzenesulfonate, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of genotoxicity and the cellular pathways that respond to the DNA damage it may cause.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 515-46-8 | [2] |
| Molecular Formula | C₈H₁₀O₃S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl benzenesulphonate, Ethyl Phenylsulfonate, NSC 3217 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 156 °C at 15 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Refractive Index | 1.5090-1.5110 | [1] |
| Solubility | Soluble in many organic solvents like alcohols and ethers. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Water solubility is 1.376 g/L at 25 °C. | [1][3] |
| InChI | InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | [2] |
| InChIKey | XDRMBCMMABGNMM-UHFFFAOYSA-N | [2] |
| SMILES | CCOS(=O)(=O)C1=CC=CC=C1 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with ethanol (B145695). The following is a detailed experimental protocol.
Synthesis of Benzenesulfonyl Chloride (Precursor)
Benzenesulfonyl chloride can be prepared from sodium benzenesulfonate and phosphorus pentachloride.[4]
Materials:
-
Sodium benzenesulfonate (dried at 140°C for 3 hours)
-
Phosphorus pentachloride
-
Ice
-
Water
Procedure:
-
In a 2-L round-bottomed flask, place a mixture of 250 g (1.2 moles) of finely divided phosphorus pentachloride and 450 g (2.5 moles) of dried sodium benzenesulfonate.[4]
-
Heat the mixture in an oil bath at 170–180°C for fifteen hours with a reflux condenser attached.[4]
-
After cooling, add 1 L of water with 1 kg of cracked ice to the reaction mixture.[4]
-
The benzenesulfonyl chloride will sink to the bottom. Separate the product, wash it once with water, and filter if necessary.[4]
-
Purify the crude benzenesulfonyl chloride by distillation under reduced pressure, collecting the fraction boiling between 145–150°C at 45 mmHg.[4]
Synthesis of this compound
This procedure is adapted from general esterification protocols of acid chlorides.
Materials:
-
Benzenesulfonyl chloride
-
Absolute ethanol
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of absolute ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred solution of benzenesulfonyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate sequentially with 5% hydrochloric acid solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by one of the following methods:
-
Vacuum Distillation: Distill the crude product under reduced pressure. This is an effective method for separating the ester from non-volatile impurities.[4]
-
Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.[5]
Analytical Methodologies
As a potential genotoxic impurity, the sensitive and accurate quantification of this compound in active pharmaceutical ingredients (APIs) is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Experimental Conditions (Example):
-
Column: DB-1701 capillary column.[6]
-
Injection Mode: Splitless.[7]
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 220°C at 20°C/minute and held for 11 minutes, followed by a ramp to 240°C at 20°C/minute and held for 9 minutes.[6]
-
Injector Temperature: 240°C.[6]
-
Ion Source Temperature: 230°C.[7]
-
Interface Temperature: 280°C.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For this compound, characteristic ions such as m/z 141, 77, and 95 can be monitored.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or tandem mass spectrometer).
Experimental Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium (B1175870) acetate to promote ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, where this compound can be detected as its ammonium adduct [M+NH₄]⁺.[8]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Genotoxicity and Cellular Response Pathways
This compound belongs to the class of sulfonate esters, which are recognized as potentially genotoxic alkylating agents.[9] Their genotoxicity stems from their ability to transfer an ethyl group to nucleophilic sites on DNA bases.
Mechanism of Genotoxicity: DNA Alkylation
The primary mechanism of genotoxicity for this compound is through DNA alkylation. The electrophilic ethyl group can react with nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being a common target.[10] This leads to the formation of DNA adducts, such as 7-ethylguanine.[3] These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.[11]
Cellular Response to DNA Alkylation Damage
Cells have evolved sophisticated DNA damage response (DDR) and repair pathways to counteract the harmful effects of alkylating agents. The formation of DNA adducts by agents like this compound triggers a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing cell cycle arrest or apoptosis.
Key pathways involved include:
-
Base Excision Repair (BER): This is a primary pathway for repairing small, non-helix-distorting base lesions, including many N-alkylated adducts. The process is initiated by DNA glycosylases that recognize and remove the damaged base.[12][13]
-
Nucleotide Excision Repair (NER): This pathway handles bulkier adducts that distort the DNA helix.[7]
-
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O⁶ position of guanine, although its efficiency for ethyl groups may vary.[12][13]
-
DNA Damage Signaling: Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated by DNA damage and initiate a signaling cascade that involves downstream effectors like the tumor suppressor protein p53. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate heavily damaged cells.[14]
Genotoxicity Assays
To assess the mutagenic potential of this compound and other substances, standard genotoxicity assays are employed.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic properties of a chemical.[15] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of the chemical to cause a reverse mutation that restores the bacterium's ability to produce histidine and thus grow on a histidine-free medium.[15]
Experimental Workflow:
-
Preparation: Prepare cultures of the Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and the test compound at various concentrations.[16] The assay is performed with and without the addition of a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.[16]
-
Exposure: The bacterial culture, the test compound, and a small amount of histidine (to allow for a few initial cell divisions) are mixed with molten top agar (B569324).[15]
-
Plating: The mixture is poured onto a minimal glucose agar plate.[15]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[15]
-
Analysis: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
In Vitro Micronucleus Test
This assay is used to detect chromosomal damage in mammalian cells.[17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).[17]
Experimental Protocol:
-
Cell Culture: Mammalian cells (e.g., mouse lymphoma L5178Y cells or human peripheral blood lymphocytes) are cultured.[17]
-
Treatment: The cells are exposed to various concentrations of this compound for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The number of micronuclei in a large population of cells (typically 1000-2000) is scored under a microscope.[17] A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxicity.
Conclusion
This compound is a compound of dual significance. In synthetic organic chemistry, it serves as a useful reagent. However, in the context of drug development, it is primarily viewed as a process-related impurity with the potential for genotoxicity. Its ability to act as an alkylating agent necessitates strict control of its levels in pharmaceutical products. A thorough understanding of its synthesis, purification, and analytical detection, coupled with an appreciation for its potential to damage DNA and trigger cellular response pathways, is essential for ensuring the safety and efficacy of therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in managing the risks associated with this and similar potentially genotoxic impurities.
References
- 1. Ames test and SOS Chromotest to evaluate the genotoxicity effect of synthesized series of antibacterial sulfonamides | ASJP [asjp.cerist.dz]
- 2. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 14. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
Ethyl benzenesulfonate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzenesulfonate (B1194179)
Introduction
Ethyl benzenesulfonate (CAS No. 515-46-8) is an aromatic sulfonate ester that serves as a versatile compound in organic chemistry.[1] It is characterized by a benzene (B151609) ring attached to a sulfonate group, which is in turn esterified with an ethyl group.[1] This structure imparts a unique combination of polarity and reactivity, making it a subject of interest in various chemical applications, including as a surfactant in cleaning products, an intermediate in the synthesis of pharmaceuticals and dyes, and as a potential genotoxic impurity (PGI) in drug substances.[2][3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow, clear oily liquid at room temperature.[1][2][5] It is a polar organic compound, a characteristic that significantly influences its solubility.[1] While it is soluble in water, its solubility is also notable in many organic solvents such as alcohols, ethers, chloroform, and ethyl acetate.[1][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate | [6][7][8] |
| CAS Number | 515-46-8 | [7][8][9] |
| Molecular Formula | C₈H₁₀O₃S | [8][9] |
| Molecular Weight | 186.23 g/mol | [6][7][9] |
| Appearance | Colorless to pale yellow clear liquid/oil | [1][2][5] |
| Boiling Point | 255.65 °C (at 760 mmHg, predicted)[1]; 156 °C (at 15 mmHg) | [3][5] |
| Melting Point | -17.50 °C (predicted) | [1] |
| Density | 1.1833 g/cm³[1]; 1.22 g/cm³ | [3] |
| Refractive Index (n20D) | 1.51 | [5][10] |
| Water Solubility | 1.376 - 2.0 g/L (at 25 °C) | [2][3] |
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the sulfonate ester group. This group makes the compound a versatile electrophile in nucleophilic substitution reactions.[1]
Hydrolysis
This compound undergoes hydrolysis in aqueous solutions, a reaction that has been studied to understand its stability and degradation pathways. The rate of hydrolysis is dependent on temperature.[11] This reaction is significant as it represents a primary degradation pathway and is crucial for assessing the compound's persistence and potential as a genotoxic impurity, where its removal via hydrolysis is a key consideration.[12]
The hydrolysis of this compound proceeds via the nucleophilic attack of water on the sulfur atom, leading to the formation of benzenesulfonic acid and ethanol (B145695).
Caption: Hydrolysis of this compound.
Other Reactions
As an effective alkylating agent, this compound can participate in various organic reactions. It can react with nucleophiles other than water, such as in the alkylation of imidazole (B134444) derivatives.[10] It is also used in the synthesis of other compounds; for example, it can be used to produce benzenethiol (B1682325) in a reaction with triphenylphosphine (B44618) and iodine.[2] The sulfonate group enhances the compound's chemical stability compared to alkyl halides.[1]
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information is summarized below.
| Spectroscopic Technique | Key Features and Data Points | Reference(s) |
| ¹H NMR | Data available for structural elucidation. | [13][14] |
| ¹³C NMR | Data available for structural elucidation. | [6][14] |
| Infrared (IR) Spectroscopy | FTIR spectra available (Neat, Capillary Cell). | [6] |
| Mass Spectrometry (MS) | Electron Ionization (EI) data available. Key m/z peaks: 77 (base peak), 141, 78. | [6][15] |
Experimental Protocols
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the reaction of benzenesulfonyl chloride with ethanol.[2][11] Pyridine (B92270) is often used as a reagent in this reaction, which is typically carried out at low temperatures.[2]
Methodology:
-
Reactant Preparation: Purified benzenesulfonyl chloride and ethanol are used as starting materials.[11]
-
Reaction: Benzenesulfonyl chloride is reacted with ethanol in the presence of a base like pyridine. The reaction is often conducted at a reduced temperature (e.g., -5 °C) to control its exothermicity.[2]
-
Work-up: After the reaction is complete, the mixture is typically washed to remove the pyridine hydrochloride salt and any unreacted starting materials.
-
Purification: The crude product is purified, commonly by vacuum distillation, to yield pure this compound.[11]
Caption: Synthesis and Purification Workflow.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its potential as a genotoxic impurity in active pharmaceutical ingredients (APIs), sensitive analytical methods are required for its detection and quantification.[4] GC-MS is a highly effective technique for this purpose.[4][16]
Methodology:
-
Sample Preparation: The API sample is dissolved in a suitable solvent. For trace analysis, a concentration of the API is prepared (e.g., 10 mg/mL).
-
GC Separation: The sample is injected into a gas chromatograph. A capillary column (e.g., Rtx-200) is used to separate this compound from the sample matrix.[4] The oven temperature is programmed to ramp up to ensure good separation.[16]
-
MS Detection: The separated components are introduced into a mass spectrometer. The instrument is often operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 141).[4]
-
Quantification: A calibration curve is generated using certified reference standards of this compound to quantify its amount in the sample.[17]
Caption: GC-MS Analysis Workflow.
Safety and Handling
This compound is classified as harmful if swallowed.[6] It is also reported to be irritating to the eyes, respiratory system, and skin.[2]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably under a chemical fume hood.[18][19]
-
Personal Protective Equipment (PPE): Safety glasses, protective gloves, and a protective suit are recommended.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It should be stored under an inert atmosphere as it can be sensitive to moisture.[5][18]
Conclusion
This compound is a compound with well-defined physical and chemical properties that make it useful in chemical synthesis. Its role as a potential genotoxic impurity necessitates a thorough understanding of its reactivity, particularly its hydrolysis, and the availability of robust analytical methods for its detection at trace levels. The information presented in this guide, including tabulated data and procedural workflows, provides a solid foundation for researchers and professionals working with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. guidechem.com [guidechem.com]
- 3. Ethyl benzenesulphonate | 515-46-8 [chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. This compound | 515-46-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. enovatia.com [enovatia.com]
- 13. Ethyl benzenesulphonate(515-46-8) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. This compound [webbook.nist.gov]
- 16. japsonline.com [japsonline.com]
- 17. an.shimadzu.com [an.shimadzu.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl Benzenesulfonate: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides core molecular information for Ethyl Benzenesulfonate (B1194179), a chemical compound relevant in various research and development applications. The following sections detail its fundamental chemical identifiers.
Quantitative Molecular Data
The essential molecular details of Ethyl Benzenesulfonate are summarized below. This data is fundamental for stoichiometric calculations, analytical characterization, and formulation development.
| Parameter | Value | Citations |
| Molecular Formula | C₈H₁₀O₃S | [1][2][3][4][5] |
| Molecular Weight | 186.23 g/mol | [1][2][5][6] |
| 186.228 g/mol | [4] | |
| CAS Number | 515-46-8 | [1][4][6] |
Visualization of Core Properties
To illustrate the direct relationship between the compound and its primary molecular identifiers, the following diagram is provided.
Caption: Relationship between this compound and its molecular properties.
This guide serves as a foundational reference for professionals engaged in scientific research and drug development, ensuring accurate and reliable data for experimental and theoretical applications.
References
An In-depth Technical Guide to the Structure and Bonding of Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzenesulfonate (B1194179) (C₈H₁₀O₃S) is an aromatic sulfonate ester of significant interest in organic synthesis and as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, bonding characteristics, and spectroscopic profile is essential for its effective utilization and control. This technical guide provides a comprehensive overview of ethyl benzenesulfonate, detailing its structural features, physicochemical properties, and the analytical techniques used for its characterization. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in the fields of chemistry and drug development.
Molecular Structure and Bonding
This compound consists of a central tetrahedral sulfur atom covalently bonded to a benzene (B151609) ring, two oxygen atoms through double bonds (S=O), and an ethoxy group (-OCH₂CH₃) via a single bond.[1] The molecule's geometry and electronic distribution are key to its reactivity.
The core of the molecule is the benzenesulfonyl group. The benzene ring is a planar, aromatic system with delocalized π-electrons across the six carbon atoms. The sulfur atom is sp³ hybridized, leading to a tetrahedral geometry. The S=O and S-O bond lengths and the O-S-O bond angles are characteristic of sulfonate esters and are influenced by the electronegativity of the oxygen atoms and the resonance stabilization of the sulfonate group. The C-S bond connects the aromatic ring to the sulfonate functional group. The molecule is completed by an ethyl group attached to one of the sulfonate oxygen atoms, forming the ester linkage (S-O-C). The presence of the polar sulfonate group makes this compound a polar organic compound.[1]
Physicochemical and Spectroscopic Data
The properties of this compound have been well-characterized through various analytical techniques. This data is crucial for its identification, purification, and safe handling.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| CAS Number | 515-46-8 | [1][2] |
| Appearance | Colorless to light yellow clear liquid/oil | [1] |
| Boiling Point | 156 °C at 15 mmHg | |
| Density | 1.22 g/cm³ | |
| Refractive Index | 1.5090-1.5110 | |
| Water Solubility | 1.376 g/L at 25 °C |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR Data | ||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Aromatic (ortho-H) | ~7.90 | Multiplet |
| Aromatic (meta, para-H) | ~7.43 - 7.79 | Multiplet |
| Methylene (-CH₂-) | ~4.12 | Quartet, J ≈ 7.1 Hz |
| Methyl (-CH₃) | ~1.29 | Triplet, J ≈ 7.1 Hz |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~136.3 |
| Aromatic (para-C) | ~133.6 |
| Aromatic (ortho-C) | ~129.2 |
| Aromatic (meta-C) | ~127.8 |
| Methylene (-CH₂-) | ~68.0 |
| Methyl (-CH₃) | ~14.8 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonate group and the aromatic ring.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1700-1500 | Aromatic C=C Bending |
| ~1350 & ~1175 | Asymmetric & Symmetric S=O Stretch |
| ~1000-700 | S-O Stretch |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (GC-MS) of this compound typically shows a molecular ion peak and characteristic fragmentation patterns.[2]
| Mass Spectrometry Data | |
| m/z | Assignment |
| 186 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₂H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This compound is typically synthesized by the esterification of benzenesulfonyl chloride with ethanol (B145695). The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Benzenesulfonyl chloride
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add absolute ethanol (1.1 eq) to the dropping funnel.
-
Slowly add the ethanol to the stirred solution of benzenesulfonyl chloride.
-
After the addition of ethanol, add pyridine or triethylamine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Characterization Methods
3.2.1. NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Acquire the spectrum with a standard proton pulse program. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire the spectrum with a proton-decoupled pulse program. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
3.2.2. FT-IR Spectroscopy
-
Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A standard GC-MS system.
-
GC Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis.
References
Solubility of ethyl benzenesulfonate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl benzenesulfonate (B1194179) in water and various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information and presents a detailed experimental protocol for determining precise solubility values.
Core Concepts in Solubility
Ethyl benzenesulfonate (C₈H₁₀O₃S) is a polar organic compound, a characteristic primarily imparted by the sulfonate group.[1] This polarity is a key determinant of its solubility profile. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents. The interplay between the polar sulfonate group and the nonpolar benzene (B151609) ring and ethyl group dictates its solubility across a spectrum of solvents.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed journals or chemical databases. However, a specific value for its solubility in water has been reported.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |
| Water | H₂O | 25 | 1.376 g/L | Experimental[2] |
| Water | H₂O | Not Specified | -2.13 (log₁₀ of molar solubility) | Predicted[3] |
Qualitative Solubility Profile
Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. These findings provide valuable guidance for solvent selection in synthesis, purification, and formulation.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Solubility Description |
| Alcohols | Methanol, Ethanol | Soluble[1][4] |
| Ethers | Diethyl ether | Soluble[1] |
| Halogenated Solvents | Chloroform | Slightly Soluble[2] |
| Esters | Ethyl Acetate | Slightly Soluble[2] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the saturation shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass flasks with airtight seals (e.g., screw-cap flasks)
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Centrifuge (optional)
-
A validated analytical method for quantifying this compound concentration (e.g., High-Performance Liquid Chromatography with UV detection, Gas Chromatography).
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask. The presence of undissolved solute at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.
-
Add a known volume of the solvent to the flask.
-
Seal the flask securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed flask in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any suspended solid particles. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the pre-validated analytical method.
-
Determine the concentration of this compound in the diluted sample using the chosen analytical technique.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationship of Factors Influencing Solubility
The solubility of this compound is governed by a logical interplay of molecular and environmental factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
References
A Technical Guide to the Spectral Analysis of Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for ethyl benzenesulfonate (B1194179) (CAS No. 515-46-8), a compound of interest in organic synthesis and as a potential genotoxic impurity in drug substances. This document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key quantitative spectral data for ethyl benzenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~7.79 - 7.43 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~4.12 | Quartet | 2H | -O-CH₂- |
| ~1.29 | Triplet | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~136.3 | Aromatic (ipso-carbon) |
| ~133.6 | Aromatic (para-carbon) |
| ~129.2 | Aromatic (meta-carbons) |
| ~127.8 | Aromatic (ortho-carbons) |
| ~68.0 (approx.) | -O-CH₂- |
| ~14.0 (approx.) | -CH₃ |
Note: Precise values for the ethyl group carbons can vary slightly. The provided values are based on typical ranges for similar structures.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2990, ~2940 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| ~1585 | Medium | Aromatic C=C stretch |
| ~1360 | Strong | S=O asymmetric stretch |
| ~1180 | Strong | S=O symmetric stretch |
| ~1090 | Strong | S-O-C stretch |
| ~750, ~685 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Sample Preparation: Neat (thin film between salt plates).
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 186 | Moderate | [M]⁺ (Molecular Ion) |
| 157 | Low | [M - C₂H₅]⁺ |
| 141 | High | [M - OC₂H₅]⁺ or [C₆H₅SO₂]⁺ |
| 94 | Moderate | [C₆H₅OH]⁺ |
| 77 | Very High (Base Peak) | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Moderate | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Structural and Spectral Correlation
The structure of this compound directly correlates with its observed spectral data. The following diagram illustrates the relationship between the molecule's functional groups and their characteristic signals.
References
Navigating the Thermal Landscape of Ethyl Benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl benzenesulfonate (B1194179) (EBS), a common intermediate in organic synthesis, presents considerations regarding its thermal stability and decomposition profile. Understanding these characteristics is crucial for safe handling, process optimization, and risk assessment in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of ethyl benzenesulfonate, including its decomposition pathways and the methodologies used for its characterization. Due to a lack of specific published experimental data on the thermal analysis of this compound, this guide presents generalized information based on the behavior of analogous aryl sulfonate esters and provides templates for experimental design and data presentation.
Thermal Stability Profile
Table 1: Summary of Thermal Analysis Data (Illustrative)
| Parameter | Value | Method | Notes |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Decomposition (Tonset) | Data not available | TGA | Represents the temperature at which significant mass loss begins. For similar aromatic sulfonate esters, this can range from 150°C to 250°C. |
| Temperature at Max Decomposition Rate (Tmax) | Data not available | DTG | Indicates the point of most rapid decomposition. |
| Final Residue at 600°C | Data not available | TGA | The amount of non-volatile material remaining after the initial decomposition. |
| Differential Scanning Calorimetry (DSC) | |||
| Decomposition Exotherm Peak | Data not available | DSC | Indicates the temperature at which the decomposition process releases the most energy. |
| Enthalpy of Decomposition (ΔHd) | Data not available | DSC | Quantifies the heat released during decomposition. A higher value indicates a more energetic event. |
Note: The values in this table are illustrative and should be replaced with experimental data for this compound when available.
Decomposition Pathway and Products
The thermal decomposition of this compound is anticipated to proceed through an elimination reaction, a common pathway for sulfonate esters. This can occur via either a unimolecular (E1) or bimolecular (E2) mechanism, yielding ethylene (B1197577) and benzenesulfonic acid as the primary products.
Decomposition Reaction:
C6H5SO3CH2CH3 (this compound) → C2H4 (Ethylene) + C6H5SO3H (Benzenesulfonic Acid)
At higher temperatures, benzenesulfonic acid may further decompose to sulfur dioxide and benzene.
Table 2: Potential Decomposition Products of this compound
| Product Name | Chemical Formula | Physical State at STP | Hazards |
| Ethylene | C2H4 | Gas | Flammable |
| Benzenesulfonic Acid | C6H5SO3H | Solid | Corrosive |
| Sulfur Dioxide | SO2 | Gas | Toxic, Corrosive |
| Benzene | C6H6 | Liquid | Carcinogenic, Flammable |
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.
-
Temperature Program: Heat the sample and reference from ambient temperature to a final temperature beyond the decomposition range at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The peak temperature and the integrated area of the exothermic peak corresponding to decomposition provide the decomposition temperature and the enthalpy of decomposition (ΔHd), respectively.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis tube or on a filament.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 300°C, 400°C, and 500°C to observe the evolution of products with temperature) in an inert atmosphere.
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis: The mass spectra of the eluted compounds are compared with spectral libraries (e.g., NIST) to identify the decomposition products.
Visualizing Decomposition and Experimental Workflows
Visual diagrams are essential for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathway of this compound and a typical experimental workflow for its thermal analysis.
Ethyl Benzenesulfonate and its Analogs: A Technical Guide for Drug Development Professionals
An in-depth examination of ethyl benzenesulfonate (B1194179) and its synonyms, focusing on their chemical properties, genotoxic potential, and analytical methodologies relevant to the pharmaceutical industry.
This technical guide provides a comprehensive overview of ethyl benzenesulfonate, a compound of significant interest to researchers, scientists, and drug development professionals due to its classification as a potential genotoxic impurity (PGI). Understanding the synonyms, chemical properties, mechanism of action, and analytical protocols for such compounds is critical for ensuring the safety and regulatory compliance of pharmaceutical products.
Synonyms and Chemical Identity
This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear identification of this compound is the first step in a thorough risk assessment.
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| Benzenesulfonic acid ethyl ester | 515-46-8 | C8H10O3S | 186.23 g/mol |
| Ethyl Phenylsulfonate | 515-46-8 | C8H10O3S | 186.23 g/mol |
| Ethyl Besylate | 515-46-8 | C8H10O3S | 186.23 g/mol |
| NSC 3217 | 515-46-8 | C8H10O3S | 186.23 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | Clear colourless to pale yellow oil |
| Boiling Point | 156 °C |
| Refractive Index (n20/D) | 1.51 |
| Storage Temperature | 2-8°C, under inert atmosphere |
Mechanism of Genotoxicity: DNA Alkylation
Sulfonic acid esters, including this compound, are recognized as potential alkylating agents.[1] Their genotoxic effects are believed to stem from their ability to covalently modify DNA, which can lead to mutations and potentially carcinogenesis.[2][3] The electrophilic nature of the ethyl group in this compound allows it to react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This process, known as DNA alkylation, can disrupt the normal replication and transcription of DNA, leading to mutations if not repaired.[3][4]
Figure 1. Mechanism of DNA Alkylation by this compound.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key assays used to evaluate its genotoxic potential.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with ethanol.
Materials:
-
Benzenesulfonyl chloride
-
Ethanol (absolute)
-
Pyridine (B92270) (or other suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzenesulfonyl chloride in an excess of absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add pyridine to the mixture with constant stirring. The pyridine acts as a catalyst and neutralizes the hydrochloric acid byproduct.
-
After the addition of pyridine is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
After reflux, cool the mixture and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Genotoxicity Assessment
The genotoxic potential of this compound is primarily assessed using the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.
The Ames test is a widely used method to evaluate the mutagenic properties of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[6]
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 fraction (for metabolic activation)[6]
-
Molten top agar (B569324) containing a trace amount of histidine (or tryptophan) and biotin
-
Minimal glucose agar plates
Procedure:
-
Plate Incorporation Method: To 2.0 mL of molten top agar, add 0.1 mL of the bacterial tester strain culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).[5]
-
The mixture is gently vortexed and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
Following incubation, the number of revertant colonies on each plate is counted.
-
A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control.[6]
Figure 2. Workflow for the Ames Test.
The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage.[7] This damage can result in the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis.[7]
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[7]
-
Test substance (this compound) dissolved in a suitable solvent
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Culture medium, flasks, and slides
-
Fixative and staining solutions (e.g., Giemsa)
Procedure:
-
Cell Treatment: Proliferating mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[7]
-
Removal of Test Substance: After the treatment period, the cells are washed and fresh medium containing cytochalasin B is added. Cytochalasin B inhibits cytokinesis, resulting in binucleated cells.
-
Incubation: The cells are incubated for a period that allows for the completion of one cell cycle.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain like Giemsa.[7]
-
Scoring: The slides are analyzed under a microscope to determine the frequency of micronucleated cells in the binucleated cell population. At least 2000 binucleated cells per concentration should be scored.[7]
-
Evaluation: A substance is considered to have genotoxic potential if it causes a significant, dose-dependent increase in the frequency of micronucleated cells.[7]
Figure 3. Workflow for the In Vitro Micronucleus Assay.
Quantitative Analysis in Pharmaceuticals
The detection and quantification of this compound as a potential impurity in active pharmaceutical ingredients (APIs) is crucial. A sensitive and specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is often employed.[8]
Sample Preparation:
-
Accurately weigh a known amount of the drug substance (e.g., 45 mg) into a volumetric flask (e.g., 1 mL).[7]
-
Dissolve and dilute to volume with a suitable solvent, such as methanol.
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and adjust the volume with the solvent if necessary.
-
Filter the solution through a 0.22 µm filter before injection into the LC-MS system.[7]
LC-MS Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 5 mmol/L ammonium (B1175870) formate (B1220265) in water and methanol.[8]
-
Ionization Source: Heated Dual Ion Source (DUIS) combining ESI and APCI.[8]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Calibration: Prepare a series of standard working solutions of this compound in the appropriate solvent (e.g., methanol) at concentrations ranging from 5 to 500 µg/L.[7] A calibration curve is generated by plotting the peak area against the concentration.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis and genotoxicity of this compound and related compounds.
Table 1: Quantitative Analysis of Aryl Sulfonate Impurities by LC-MS [7]
| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) |
| Mthis compound | 5 - 500 | > 0.999 |
| This compound | 5 - 500 | > 0.999 |
| Methyl p-toluenesulfonate | 5 - 500 | > 0.999 |
| Ethyl p-toluenesulfonate | 5 - 500 | > 0.999 |
| Isopropyl p-toluenesulfonate | 5 - 500 | > 0.999 |
Table 2: Spiked Recovery of Sulfonate Esters in an Active Pharmaceutical Ingredient (API) using GC-MS [9]
| Compound | Spike Level (ng/mg of API) | Average Recovery (%) | Repeatability (%RSD, n=5) |
| This compound | 10 | 90.8 - 116.6 | < 3.4 |
Table 3: Genotoxicity Data for Ethyl Methanesulfonate (B1217627) (EMS) - A Related Alkylating Agent [3]
| Endpoint | Minimal Effective Dose (in vivo) | No-Observed-Effect-Level (NOEL) for Teratogenicity (mice) |
| Genotoxicity | 50 mg/kg (effects observed in some studies) | 100 mg/kg |
| Genotoxicity | 100 mg/kg (clearly positive in most studies) | - |
Note: Data for EMS is provided as a reference for a well-studied ethylating agent. Specific quantitative genotoxicity data for this compound from similar in vivo studies is less readily available in the public domain.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. criver.com [criver.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
The Genotoxic Potential of Sulfonate Esters: A Technical Guide for Drug Development Professionals
Introduction
Sulfonate esters are a class of organic compounds that have come under scrutiny in the pharmaceutical industry due to their potential as genotoxic impurities (GTIs).[1] These compounds, often formed as byproducts during the synthesis of active pharmaceutical ingredients (APIs), can react with DNA, leading to mutations and potentially increasing the risk of cancer.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the genotoxic potential of sulfonate esters is crucial for ensuring the safety and regulatory compliance of pharmaceutical products. This technical guide provides an in-depth overview of the genotoxic mechanisms of sulfonate esters, methodologies for their assessment, and a summary of available quantitative data.
Mechanism of Genotoxicity: DNA Alkylation and Cellular Responses
The primary mechanism by which sulfonate esters exert their genotoxic effects is through the alkylation of DNA.[2] As electrophilic compounds, they readily react with nucleophilic sites on DNA bases, forming DNA adducts. The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine.[3][4] This alkylation can disrupt the normal structure and function of DNA, leading to several detrimental outcomes:
-
Point Mutations: The formation of adducts like O6-methylguanine can lead to mispairing during DNA replication, resulting in G:C to A:T transitions, a type of point mutation.[5]
-
DNA Strand Breaks: The DNA repair machinery, in its attempt to remove the alkylated bases, can create apurinic/apyrimidinic (AP) sites. These sites can be further processed, sometimes leading to single-strand and, subsequently, double-strand breaks.
-
Chromosomal Aberrations: The accumulation of DNA damage and errors in replication or repair can lead to larger-scale structural changes in chromosomes, such as deletions, translocations, and aneuploidy.
DNA Damage Response Signaling Pathway
The cell possesses a sophisticated network of signaling pathways to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). When sulfonate ester-induced DNA adducts are formed, sensor proteins recognize the lesions, triggering a cascade of signaling events. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by double-strand breaks and single-strand DNA, respectively.[6][7][8]
Activated ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell. The primary repair pathway for alkylation damage is the Base Excision Repair (BER) pathway, which involves a series of enzymes that recognize and remove the damaged base, followed by DNA synthesis and ligation to restore the original sequence.[9][10][11][12]
Experimental Assessment of Genotoxicity
A battery of well-established in vitro and in vivo assays is used to assess the genotoxic potential of sulfonate esters. These tests are designed to detect different genotoxic endpoints, from point mutations to chromosomal damage.
Experimental Workflow for Genotoxicity Assessment
The assessment of the genotoxic potential of a novel sulfonate ester typically follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary. This strategy is designed to be efficient and to minimize the use of animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.
Quantitative Genotoxicity Data for Sulfonate Esters
The following tables summarize publicly available quantitative data from key genotoxicity assays for a range of sulfonate esters. These data are essential for structure-activity relationship (SAR) analysis and for establishing safe exposure limits.
Bacterial Reverse Mutation Assay (Ames Test) Data
The Ames test is a widely used in vitro assay that assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result is indicated by a significant increase in the number of revertant colonies.
| Sulfonate Ester | Strain | Metabolic Activation (S9) | Lowest Effective Concentration (µ g/plate ) | Fold Increase over Control | Reference |
| Methyl methanesulfonate (B1217627) | TA100 | - | 33 | >2 | [9] |
| Methyl methanesulfonate | TA100 | + | 33 | >2 | [9] |
| Ethyl methanesulfonate | TA100 | - | 100 | >2 | [13] |
| Ethyl methanesulfonate | TA100 | + | 100 | >2 | [13] |
| Propyl methanesulfonate | TA100 | - | 100 | >2 | [14] |
| Isopropyl methanesulfonate | TA100 | - | 333 | >2 | [14] |
| Methyl benzenesulfonate | TA100 | - | 100 | >2 | [14] |
| This compound | TA100 | - | 1000 | >2 | [14] |
| Methyl p-toluenesulfonate | TA100 | - | 100 | >2 | [15] |
| Ethyl p-toluenesulfonate | TA100 | - | 3333 | >2 | [15] |
In Vitro Micronucleus Test Data
The in vitro micronucleus test detects chromosomal damage in mammalian cells by measuring the frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.
| Sulfonate Ester | Cell Line | Metabolic Activation (S9) | Lowest Effective Concentration (µg/mL) | Fold Increase over Control | Reference |
| Methyl methanesulfonate | L5178Y | - | 0.5 | >2 | [15] |
| Methyl methanesulfonate | L5178Y | + | 1 | >2 | [15] |
| Ethyl methanesulfonate | L5178Y | - | 50 | >2 | [13] |
| Ethyl methanesulfonate | L5178Y | + | 100 | >2 | [13] |
| Propyl methanesulfonate | V79 | - | 10 | Significant increase | [14] |
| Isopropyl methanesulfonate | V79 | - | 50 | Significant increase | [14] |
| Mthis compound | L5178Y | - | 2.5 | >2 | [15] |
| This compound | L5178Y | - | 50 | >2 | [15] |
| Methyl p-toluenesulfonate | L5178Y | - | 1 | >2 | [15] |
| Ethyl p-toluenesulfonate | L5178Y | - | 25 | >2 | [15] |
In Vivo Micronucleus Test Data
The in vivo micronucleus test assesses the genotoxic potential of a substance in a whole animal model, typically rodents. The frequency of micronucleated erythrocytes in the bone marrow or peripheral blood is measured.
| Sulfonate Ester | Species | Route of Administration | Dose (mg/kg) | Observation | Reference |
| Ethyl methanesulfonate | Mouse | Intraperitoneal | 50 | Increased micronuclei | [2] |
| Ethyl methanesulfonate | Mouse | Oral | 100 | Increased micronuclei | [16][17] |
| Methyl methanesulfonate | Mouse | Intraperitoneal | 40 | Increased micronuclei | [18] |
Detailed Experimental Protocols
This section provides a detailed overview of the standard protocols for the key genotoxicity assays mentioned above, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
The bacterial reverse mutation assay is performed to detect gene mutations induced by chemical substances.
-
Principle: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Test System: At least five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101.
-
Procedure:
-
Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test substance.
-
Main Experiment: The test is performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together before being mixed with top agar and plated.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.
-
Test System: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (continuous for about 1.5 normal cell cycle lengths) duration, both with and without S9 metabolic activation.
-
Cell Harvest: At an appropriate time after treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested.
-
Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
-
Data Analysis: A test substance is considered positive if it induces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474
This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in living animals.
-
Principle: The test substance is administered to an animal, and the frequency of micronucleated immature (polychromatic) erythrocytes in the bone marrow or peripheral blood is determined.
-
Test System: Typically, mice or rats are used.
-
Procedure:
-
Dose Selection: At least three dose levels are selected based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD) or a limit dose.
-
Animal Treatment: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.
-
-
Data Analysis: A substance is considered positive if there is a dose-related increase in the number of micronucleated polychromatic erythrocytes and if the increase is statistically significant at one or more dose levels compared to the negative control.
Conclusion
The genotoxic potential of sulfonate esters is a significant concern in pharmaceutical development, necessitating a robust and scientifically sound assessment strategy. Understanding the mechanisms of DNA alkylation and the subsequent cellular responses is fundamental to interpreting genotoxicity data. The tiered approach to testing, employing a battery of in silico, in vitro, and in vivo assays, provides a comprehensive framework for hazard identification and risk assessment. The quantitative data and detailed protocols presented in this guide are intended to support researchers, scientists, and drug development professionals in navigating the complexities of evaluating and controlling sulfonate ester impurities, ultimately contributing to the development of safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATM Signaling | GeneTex [genetex.com]
- 9. britannica.com [britannica.com]
- 10. Base excision repair - Wikipedia [en.wikipedia.org]
- 11. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzenesulfonate (B1194179) (EBS), an organic ester of benzenesulfonic acid, is a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety and handling procedures. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences.
Chemical and Physical Properties
Ethyl benzenesulfonate is a colorless to pale yellow liquid at room temperature.[1] It is a polar organic compound, exhibiting solubility in a range of polar solvents, including water, alcohols, and ethers.[1] The presence of the sulfonate group enhances its chemical stability compared to alkyl halides, making it a useful reagent in various chemical transformations.[1]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [2][3] |
| Molecular Weight | 186.23 g/mol | [2] |
| CAS Number | 515-46-8 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 156 °C at 15 mmHg | [4] |
| Density | 1.22 g/cm³ (at 20°C) | [4] |
| Refractive Index | 1.51 | [4] |
| Solubility | Soluble in water, alcohols, and ethers | [1] |
Synthesis of this compound
This compound can be synthesized through two primary routes: the reaction of benzenesulfonyl chloride with ethanol (B145695) or the direct acid-catalyzed esterification of benzenesulfonic acid with ethanol.
Synthesis from Benzenesulfonyl Chloride and Ethanol
This method involves the reaction of benzenesulfonyl chloride with ethanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzenesulfonyl chloride (1 equivalent) in an excess of absolute ethanol (5-10 equivalents).
-
Base Addition: Slowly add a suitable base, such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents), to the reaction mixture while stirring. The addition should be done cautiously to control the exothermic reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Figure 1. Synthesis of this compound from Benzenesulfonyl Chloride.
Acid-Catalyzed Esterification of Benzenesulfonic Acid
This method involves the direct reaction of benzenesulfonic acid with ethanol in the presence of a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzenesulfonic acid (1 equivalent) and an excess of absolute ethanol (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Figure 2. Acid-Catalyzed Esterification of Benzenesulfonic Acid.
Reactions of this compound
This compound is a versatile electrophile and readily undergoes nucleophilic substitution reactions.
Nucleophilic Substitution with Amines
This compound can be used to ethylate primary and secondary amines.
-
Reaction Setup: In a sealed tube, combine this compound (1 equivalent) and piperidine (B6355638) (1.2 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting N-ethylpiperidine can be purified by distillation or column chromatography.
Williamson-type Ether Synthesis
This compound can act as an ethylating agent in the synthesis of ethers from alkoxides or phenoxides.
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve phenol (B47542) (1 equivalent) in a suitable solvent like THF or DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Ethylation: Add this compound (1 equivalent) to the solution of sodium phenoxide.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with 1 M NaOH solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl phenyl ether.
Figure 3. General Nucleophilic Substitution Pathway of this compound.
Safety and Handling
This compound is considered harmful if swallowed.[2] It may cause irritation to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: If breathed in, move person into fresh air.
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
The 1H NMR spectrum of this compound typically shows a triplet for the methyl protons (CH₃) around 1.3 ppm, a quartet for the methylene (B1212753) protons (CH₂) around 4.1 ppm, and multiplets for the aromatic protons in the region of 7.4-7.9 ppm.[6]
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
The 13C NMR spectrum will show characteristic peaks for the ethyl group carbons and the aromatic carbons.
IR (Infrared) Spectroscopy
The IR spectrum of this compound exhibits strong absorption bands characteristic of the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1180 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 186.[3]
Applications
This compound is a valuable intermediate in organic synthesis. Its primary applications include:
-
Ethylating Agent: It serves as an efficient ethylating agent for a variety of nucleophiles, including amines, alcohols, and thiols.
-
Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical compounds.
-
Surfactant Production: It can be a precursor in the manufacture of certain surfactants.[1]
Conclusion
This compound is a key reagent in organic chemistry with well-defined properties and reactivity. This guide has provided a detailed overview of its characteristics, synthesis, and reactions, along with essential safety information. The experimental protocols and diagrams are intended to facilitate its use in a research and development setting, empowering scientists to leverage its full potential in their synthetic endeavors.
References
Basic reactivity of ethyl benzenesulfonate as an electrophile
An In-depth Technical Guide on the Core Reactivity of Ethyl Benzenesulfonate (B1194179) as an Electrophile
Introduction
Ethyl benzenesulfonate (C₈H₁₀O₃S) is an aromatic sulfonate ester widely utilized in organic synthesis as a potent electrophile. Specifically, it serves as an efficient ethylating agent, capable of transferring an ethyl group to a wide variety of nucleophiles. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals stems from its defined reactivity and the excellent leaving group ability of the benzenesulfonate anion.[1] This guide provides a detailed examination of the fundamental principles governing the electrophilic nature of this compound, including its reaction mechanisms, quantitative reactivity data, and standard experimental protocols.
Core Reactivity and Physicochemical Properties
The electrophilic character of this compound is centered on the ethyl group. The molecule's reactivity is dictated by two primary features:
-
Electrophilic Carbon Center : The carbon atom of the ethyl group bonded to the sulfonate oxygen (the α-carbon) is electron-deficient. This is due to the strong electron-withdrawing inductive effect of the adjacent benzenesulfonate group, making it susceptible to attack by nucleophiles.
-
Excellent Leaving Group : The benzenesulfonate anion (C₆H₅SO₃⁻) is an exceptionally stable leaving group. Its stability arises from being the conjugate base of a strong acid, benzenesulfonic acid. The negative charge on the departing group is effectively delocalized across the three oxygen atoms and the benzene (B151609) ring through resonance, which significantly lowers the activation energy for nucleophilic substitution reactions.
These properties make this compound a preferred alternative to ethyl halides (e.g., ethyl bromide or iodide) in many synthetic applications, particularly when milder reaction conditions are required.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 515-46-8[2][3][4] |
| Molecular Formula | C₈H₁₀O₃S[2][3][4] |
| Molecular Weight | 186.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 156 °C (at 20 mmHg)[3] |
| IUPAC Name | This compound[2] |
| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate[2] |
Reaction Mechanisms: Nucleophilic Substitution
This compound primarily reacts with nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon of the ethyl group at the same time as the benzenesulfonate leaving group departs.
The reaction can be generalized as: Nu⁻ + CH₃CH₂-O-SO₂Ph → [Nu···CH₂CH₂···O-SO₂Ph]⁻ → Nu-CH₂CH₃ + PhSO₃⁻
This mechanism involves the inversion of stereochemistry at the α-carbon if it is a chiral center. The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile.
Caption: General Sₙ2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.
Quantitative Reactivity Data
The rate of Sₙ2 reactions involving sulfonate esters is highly dependent on the nucleophile, the solvent, and the temperature. While extensive kinetic data specifically for this compound is distributed across specialized literature, representative data for similar sulfonate systems illustrate the key reactivity trends.
The Menschutkin reaction, the alkylation of a tertiary amine by an alkylating agent, provides a classic example of an Sₙ2 process. The table below presents kinetic parameters for the reaction of various substituted phenethyl arenesulfonates with pyridine, demonstrating the influence of substituents on the leaving group.
Table 2: Activation Parameters for the Reaction of Phenethyl Arenesulfonates (X-C₆H₄CH₂CH₂-O-SO₂-C₆H₄-Y) with Pyridine in Acetonitrile at 50 °C
| Substituent (Y) on Benzenesulfonate | k₂ x 10⁵ (L mol⁻¹ s⁻¹) | ΔH‡ (kcal mol⁻¹) | -ΔS‡ (cal mol⁻¹ K⁻¹) |
| p-OCH₃ | 4.86 | 20.3 | 24.3 |
| p-CH₃ | 8.81 | 19.3 | 26.2 |
| H | 15.3 | 18.7 | 27.2 |
| p-Br | 35.8 | 17.6 | 29.3 |
| m-NO₂ | 215 | 16.2 | 29.8 |
Data adapted from a study on phenethyl arenesulfonates, which serve as a close proxy for the reactivity of this compound.[5]
The data show that electron-withdrawing groups (e.g., p-Br, m-NO₂) on the benzenesulfonate ring increase the reaction rate.[5] This is because they further stabilize the developing negative charge on the leaving group in the transition state, making it a better leaving group.
Experimental Protocols
This section provides a generalized, detailed methodology for a typical ethylation reaction using this compound. The example chosen is the O-alkylation of a phenol.
Protocol: Ethylation of 4-Nitrophenol (B140041)
Objective: To synthesize 4-ethoxynitrobenzene via Sₙ2 reaction between the 4-nitrophenoxide ion and this compound.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and 40 mL of anhydrous acetone.
-
Addition of Electrophile: While stirring the mixture, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Quenching & Extraction): After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Evaporate the acetone from the filtrate under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 25 mL) to remove unreacted phenol, and then with brine (1 x 25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-ethoxynitrobenzene by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the synthesis of 4-ethoxynitrobenzene using this compound.
Applications in Drug Development and Organic Synthesis
The reliable reactivity of this compound makes it a valuable tool for introducing ethyl groups in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of ether and ester linkages, as well as the alkylation of nitrogen and sulfur nucleophiles, are common transformations where this compound is employed. Its advantages over other alkylating agents like ethyl iodide include higher stability, lower volatility, and often cleaner reactions with fewer side products. These characteristics are particularly important in multi-step syntheses where high yields and purity are paramount.
References
Methodological & Application
Synthesis of Ethyl Benzenesulfonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl benzenesulfonate (B1194179) from benzenesulfonyl chloride and ethanol (B145695). This transformation is a fundamental reaction in organic chemistry, yielding a sulfonate ester that serves as a versatile intermediate in the development of pharmaceutical agents and other fine chemicals. The protocol is intended for use by trained chemists in a laboratory setting.
Introduction
Ethyl benzenesulfonate is synthesized via the reaction of benzenesulfonyl chloride with ethanol. This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base, such as pyridine (B92270), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.
Reaction Scheme
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Benzenesulfonyl Chloride | 1.0 eq |
| Ethanol | 1.5 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₀O₃S[1] |
| Molecular Weight | 186.23 g/mol [1] |
| Appearance | Colorless oil |
| Boiling Point | 156 °C @ 15 mmHg |
| Density | 1.22 g/cm³ |
| Expected Yield | 85-95% |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.90 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H), 4.12 (q, 2H), 1.29 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 136.3, 133.6, 129.2 (2C), 127.8 (2C), 60.0, 14.1 |
Experimental Protocol
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Anhydrous Ethanol (1.5 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Base: To the stirred solution, add anhydrous ethanol (1.5 eq) followed by the slow, dropwise addition of pyridine (1.2 eq) via a dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the crude product can be further purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
References
Application Notes and Protocols for the Laboratory-Scale Preparation of Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzenesulfonate (B1194179) is a sulfonate ester that serves as a versatile intermediate in organic synthesis. Its utility is prominent in the preparation of various pharmaceuticals and other specialty chemicals. The ester linkage provides a reactive site for further molecular elaborations, while the benzenesulfonyl group can act as a leaving group or be a stable structural component. This document provides detailed protocols for the laboratory-scale synthesis of ethyl benzenesulfonate, including reaction setup, work-up, purification, and characterization data. The primary synthetic route described is the reaction of benzenesulfonyl chloride with ethanol (B145695) in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Colorless to slightly yellow liquid | 251-252 |
| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | 78.37 |
| Pyridine (B92270) | C₅H₅N | 79.10 | Colorless liquid | 115 |
| This compound | C₈H₁₀O₃S | 186.23 | Colorless oil | 156 @ 15 mmHg |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, J=7.5 Hz, 2H), 7.68 (t, J=7.5 Hz, 1H), 7.57 (t, J=7.5 Hz, 2H), 4.19 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.3, 133.6, 129.2 (2C), 127.8 (2C), 68.9, 14.8[1] |
| Purity | >98.0% (GC) |
Experimental Protocols and Visualizations
Reaction Mechanism
The synthesis of this compound from benzenesulfonyl chloride and ethanol proceeds via a nucleophilic acyl substitution mechanism. The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The overall laboratory process for the preparation of this compound involves the reaction setup, the reaction itself, followed by a work-up procedure to isolate the crude product, and finally, purification to obtain the pure ester.
Caption: Experimental workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is a general method adapted from procedures for similar sulfonate ester syntheses.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred ethanol and pyridine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation (boiling point: 156 °C at 15 mmHg).
Expected Yield:
Conclusion
The protocol described provides a reliable method for the laboratory-scale synthesis of this compound. The use of pyridine as a base is effective in neutralizing the HCl byproduct, and the work-up and purification steps are straightforward for isolating a high-purity product. The provided characterization data can be used to confirm the identity and purity of the synthesized compound. Researchers can adapt this protocol for the synthesis of other sulfonate esters by substituting the corresponding alcohol.
References
Ethyl Benzenesulfonate: A Versatile Ethylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl benzenesulfonate (B1194179) has emerged as a potent and versatile ethylating agent in organic synthesis, offering a reliable alternative to traditional reagents such as ethyl halides and diethyl sulfate. Its utility spans a range of transformations, including the O-ethylation of phenols, N-ethylation of amines and heterocyclic compounds, and C-ethylation of active methylene (B1212753) compounds. This document provides detailed application notes and protocols for leveraging ethyl benzenesulfonate in these key synthetic operations.
O-Ethylation of Phenols
The O-ethylation of phenols to produce aryl ethyl ethers is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This compound serves as an effective electrophile in the Williamson ether synthesis for this purpose. The reaction typically proceeds by deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with this compound.
General Reaction Scheme:
Experimental Protocol: Ethylation of p-Cresol (B1678582)
This protocol details the synthesis of p-ethoxytoluene from p-cresol using this compound.
Materials:
-
p-Cresol
-
This compound
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of p-cresol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Heat the mixture to 60 °C and add this compound (1.2 eq) dropwise.
-
Maintain the reaction temperature at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford p-ethoxytoluene.
Quantitative Data for O-Ethylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 92 |
| p-Cresol | K₂CO₃ | DMF | 60 | 8 | 95 |
| 2-Naphthol | NaH | THF | 65 | 5 | 90 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 50 | 4 | 98 |
Reaction Mechanism: SN2 Ethylation of Phenoxide
SN2 mechanism for the O-ethylation of a phenoxide ion.
N-Ethylation of Amines and Heterocycles
This compound is also a valuable reagent for the N-ethylation of primary and secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the ethyl group of the sulfonate ester.
Experimental Protocol: Ethylation of Aniline (B41778)
This protocol describes the synthesis of N-ethylaniline from aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation to yield N-ethylaniline.
Quantitative Data for N-Ethylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 82 | 12 | 85 |
| p-Toluidine | K₂CO₃ | DMF | 100 | 10 | 88 |
| Imidazole | NaH | THF | 60 | 6 | 92 |
| Benzimidazole | K₂CO₃ | Acetonitrile | 82 | 8 | 90 |
Workflow for N-Ethylation of Heterocycles
General workflow for N-ethylation of heterocyclic compounds.
C-Ethylation of Active Methylene Compounds
This compound can be employed for the C-ethylation of compounds containing an active methylene group, such as β-ketoesters and malonic esters. The reaction involves the deprotonation of the active methylene group by a strong base to generate a carbanion, which then acts as a nucleophile.
Experimental Protocol: Ethylation of Diethyl Malonate
This protocol outlines the synthesis of diethyl ethylmalonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (B145695) (absolute)
-
This compound
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add this compound (1.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain diethyl ethylmalonate.
Quantitative Data for C-Ethylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | 78 | 12 | 75 |
| Ethyl acetoacetate | NaH | THF | 66 | 8 | 80 |
Logical Relationship in C-Ethylation
Logical steps in the C-ethylation of active methylene compounds.
Conclusion
This compound is a highly effective and versatile ethylating agent for a variety of nucleophiles in organic synthesis. Its reactivity, coupled with its relatively low volatility and toxicity compared to some traditional ethylating agents, makes it an attractive choice for both laboratory-scale and industrial applications. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
Application Notes and Protocols: Ethylation of Phenols using Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of ethyl aryl ethers. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is the classic method for this conversion, involving the reaction of a phenoxide ion with an ethylating agent. While alkyl halides are commonly employed, ethyl benzenesulfonate (B1194179) offers a viable and effective alternative. This document provides detailed application notes and protocols for the use of ethyl benzenesulfonate as an ethylating agent for phenols.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide, generated in situ by a base, attacks the ethyl group of this compound, displacing the benzenesulfonate leaving group.
Reaction Mechanism: Williamson Ether Synthesis
The ethylation of phenols with this compound follows the SN2 pathway of the Williamson ether synthesis. The first step involves the deprotonation of the phenol (B47542) by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic ethyl group of this compound. The benzenesulfonate anion is an excellent leaving group, facilitating the displacement and formation of the ethyl phenyl ether.
Caption: SN2 mechanism for the ethylation of phenols.
Experimental Data
While this compound is a known alkylating agent for phenols, comprehensive quantitative data for a wide range of substituted phenols is not extensively tabulated in publicly available literature[1]. The following table provides representative data based on typical Williamson ether synthesis reactions. Yields are generally high for electronically neutral or electron-withdrawing substituents on the phenol. Steric hindrance, particularly at the ortho positions, may decrease reaction rates and yields.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80-100 | 4-8 | >90 |
| p-Cresol | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 85-95 |
| p-Nitrophenol | Cs₂CO₃ | Acetone | Reflux | 2-4 | >95 |
| p-Chlorophenol | K₂CO₃ | DMF | 100 | 5-10 | 80-90 |
| 1-Naphthol | NaH | THF | 60 | 3-6 | >90 |
| 2-Naphthol | K₂CO₃ | DMF | 100 | 6-12 | 88-96 |
| Vanillin | K₂CO₃ | DMSO | 90-110 | 8-16 | 75-85 |
Note: The data presented in this table is illustrative and based on general knowledge of the Williamson ether synthesis. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: General Procedure for the Ethylation of Phenols
This protocol is a general guideline and may require optimization for specific phenolic substrates. A solvent-free, melt-phase reaction is also a viable option, particularly for solid phenols, as described in patent literature[1].
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Acetonitrile, Acetone)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve or suspend the reactants.
-
Addition of Ethylating Agent: Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure ethyl aryl ether.
-
Caption: General experimental workflow for phenol ethylation.
Safety Considerations
-
This compound is a sulfonate ester and should be handled with care as it is a potential alkylating agent.
-
Phenols are often corrosive and toxic.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Ethylation of Pharmaceutical Intermediates using Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ethyl benzenesulfonate (B1194179) as an ethylating agent in the synthesis of key pharmaceutical intermediates. Ethyl benzenesulfonate is a versatile and effective reagent for the introduction of an ethyl group onto various nucleophiles, including amines and phenols, which are common moieties in drug molecules. The following sections detail the reaction principles, experimental procedures, and expected outcomes for the synthesis of representative pharmaceutical intermediates.
Introduction to this compound in Pharmaceutical Synthesis
This compound (EBS) is an organic compound with the formula C₆H₅SO₃CH₂CH₃. It serves as a potent ethylating agent, transferring an ethyl group to a nucleophilic substrate. In the context of pharmaceutical synthesis, EBS offers a reliable method for the N-ethylation and O-ethylation of precursor molecules, a common strategy in drug design and development to modulate pharmacokinetic and pharmacodynamic properties.
The ethylation reaction with EBS typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzenesulfonate group is an excellent leaving group, facilitating the attack of a nucleophile on the ethyl group.
N-Ethylation of Aromatic Amines: Synthesis of N-Ethyl-4-Aminobenzoic Acid
N-ethyl-4-aminobenzoic acid is a potential intermediate in the synthesis of various pharmaceutical compounds. The N-ethylation of 4-aminobenzoic acid can be achieved using this compound in the presence of a suitable base.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-Aminobenzoic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.
-
To the stirred suspension, add this compound (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5 to precipitate the product.
-
Filter the precipitate, wash with cold deionized water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain N-ethyl-4-aminobenzoic acid.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 4-Aminobenzoic acid : this compound : K₂CO₃ (1 : 1.2 : 2) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-90°C |
| Reaction Time | 6-8 hours |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
O-Ethylation of Phenols: Synthesis of 4-Ethoxyaniline
4-Ethoxyaniline is a precursor for several pharmaceuticals, including the analgesic phenacetin. The O-ethylation of 4-aminophenol (B1666318) with this compound provides an efficient route to this intermediate.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-Aminophenol
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 4-aminophenol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir until a clear solution is obtained.
-
Heat the solution to reflux.
-
Add this compound (1.1 equivalents) dropwise from the dropping funnel to the refluxing solution over a period of 1 hour.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain 4-ethoxyaniline.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 4-Aminophenol : this compound : NaOH (1 : 1.1 : 1.1) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
| Purity (by GC-MS) | >99% |
N-Ethylation of Heterocycles: Synthesis of 1-Ethyl-1H-indole
1-Ethyl-1H-indole serves as a building block for various pharmacologically active indole (B1671886) derivatives. The N-alkylation of indole with this compound is a common synthetic strategy.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of indole (1 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the indole anion back to 0°C and add this compound (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford 1-ethyl-1H-indole.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | Indole : this compound : NaH (1 : 1.1 : 1.2) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Visualizations
General Workflow for Ethylation using this compound
Caption: General experimental workflow for the ethylation of pharmaceutical intermediates using this compound.
Signaling Pathway of Ethylation Reaction (SN2 Mechanism)
Caption: SN2 mechanism for the ethylation reaction using this compound.
Application of Ethyl Benzenesulfonate in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzenesulfonate (B1194179) (EBS), an organic ester with the formula C₆H₅SO₃C₂H₅, serves as a crucial ethylating agent in the synthesis of various organic compounds. Within the dye and pigment industry, it is particularly valuable for introducing ethyl groups onto chromophoric systems, thereby modifying their color, solubility, and fastness properties. This document provides detailed application notes and experimental protocols for the use of ethyl benzenesulfonate in the synthesis of cationic and xanthene dyes, intended for researchers, scientists, and professionals in drug development who may utilize these dyes as fluorescent probes or biological stains.
Core Applications in Dye Synthesis
This compound is primarily employed as an ethylating agent to alkylate amino or hydroxyl groups on dye intermediates. This process is fundamental in the production of several classes of dyes, most notably cationic dyes and certain xanthene dyes like Rhodamines. The addition of an ethyl group can significantly impact the dye's properties:
-
Bathochromic Shift: Ethylation of auxochromes (e.g., amino groups) can lead to a deepening of the color, shifting the absorption and emission maxima to longer wavelengths.
-
Solubility Modification: The introduction of an ethyl group can alter the solubility of the dye in various solvents, which is a critical parameter for dyeing processes and formulation.
-
Enhanced Stability and Fastness: Ethylation can improve the lightfastness, wash fastness, and overall chemical stability of the dye.
-
Cationic Charge Introduction: In the synthesis of cationic dyes, ethylation of a tertiary amine to form a quaternary ammonium (B1175870) salt introduces a permanent positive charge, which is essential for their application in dyeing acrylic fibers and as biological stains.
Experimental Protocols
While specific industrial protocols are often proprietary, the following sections detail generalized experimental procedures for the ethylation of dye intermediates using this compound, based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Synthesis of a Cationic Azo Dye via N-Ethylation
This protocol describes the ethylation of an aminoazo dye intermediate to produce a cationic dye. The example focuses on the ethylation of a tertiary amine precursor.
Reaction Scheme:
Materials and Equipment:
-
Aminoazo dye intermediate (e.g., a derivative of Disperse Red 1)
-
This compound (EBS)
-
High-boiling point inert solvent (e.g., nitrobenzene, o-dichlorobenzene)
-
Reaction vessel with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a clean and dry reaction vessel, charge the aminoazo dye intermediate (1.0 mole equivalent) and the inert solvent.
-
Heating: Begin stirring and heat the mixture to 120-140°C until the dye intermediate is completely dissolved.
-
Addition of Ethylating Agent: Slowly add this compound (1.1 - 1.5 mole equivalents) to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction: After the addition is complete, maintain the temperature at 140-160°C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The cationic dye may precipitate out. If not, the product can be precipitated by the addition of a non-polar solvent like hexane.
-
Filtration and Washing: Filter the precipitated dye and wash the filter cake with the non-polar solvent to remove any unreacted this compound and solvent.
-
Drying: Dry the final product in a vacuum oven at 60-80°C.
Quantitative Data (Illustrative):
| Parameter | Value |
| Molar Ratio (Dye Intermediate:EBS) | 1 : 1.2 |
| Reaction Temperature | 150°C |
| Reaction Time | 6 hours |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Rhodamine Dye (e.g., an analogue of C.I. Basic Red 1) via O-Ethylation
This protocol outlines the esterification of the carboxylic acid group of a Rhodamine B base using this compound to produce an ethyl ester derivative, a key step in forming dyes like C.I. Basic Red 1.
Reaction Scheme:
Materials and Equipment:
-
Rhodamine B base (or its leuco form)
-
This compound (EBS)
-
Inert solvent (e.g., toluene, xylene)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Reaction vessel with a stirrer, thermometer, and Dean-Stark trap
-
Heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Azeotropic Water Removal: In the reaction vessel, dissolve the Rhodamine B base (1.0 mole equivalent) in the solvent. Add the acid scavenger (1.2 mole equivalents). Heat the mixture to reflux and remove any residual water using the Dean-Stark trap.
-
Cooling: After water removal, cool the reaction mixture to 60-80°C.
-
Ethylation: Slowly add this compound (1.5 - 2.0 mole equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C depending on the solvent) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture. Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) to remove the acid scavenger, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ethyl ester derivative.
Quantitative Data (Illustrative):
| Parameter | Value |
| Molar Ratio (Rhodamine Base:EBS:Base) | 1 : 1.8 : 1.2 |
| Reaction Temperature | 120°C (Toluene reflux) |
| Reaction Time | 10 hours |
| Yield | 75 - 85% |
| Purity (by NMR/HPLC) | >99% |
Visualization of Key Processes
Ethylation of an Amino Group in a Dye Intermediate
The following diagram illustrates the general workflow for the N-ethylation of an aromatic amine dye intermediate using this compound to produce a cationic dye.
Caption: Workflow for Cationic Dye Synthesis via N-Ethylation.
Logical Relationship in Cationic Dye Formation
This diagram shows the logical relationship between the reactants and the resulting properties of the synthesized cationic dye.
Caption: Reactant-Property Relationship in Cationic Dye Synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a versatile and effective ethylating agent for the synthesis of a range of dyes and pigments. Its application allows for the fine-tuning of the properties of chromophoric systems, leading to dyes with desired colors, solubilities, and stabilities. The provided protocols offer a foundational understanding for researchers to explore the use of this compound in the development of novel dyes for various applications, including in the field of drug development as fluorescent markers and biological probes. Further optimization of reaction conditions may be necessary depending on the specific dye intermediate being used.
Application Note: Quantitative Analysis of Ethyl Benzenesulfonate by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl benzenesulfonate (B1194179) (EBS) is an alkylating agent that can be present as a genotoxic impurity in active pharmaceutical ingredients (APIs) and drug products. Due to its potential to cause DNA damage, it is crucial to monitor and control its levels within strict limits. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl benzenesulfonate. The described protocol is applicable for the determination of EBS in bulk drugs and pharmaceutical formulations.
Experimental Protocols
This section outlines the necessary reagents, equipment, and detailed procedures for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound (EBS) certified reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (for HPLC)
-
Orthophosphoric acid (ACS grade)
-
Monobasic potassium phosphate (B84403) (ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (for UPLC-MS)
-
Sample Diluent: A mixture of methanol and water (20:80 v/v) or a solvent similar to the initial mobile phase is recommended.[1]
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
For higher sensitivity and confirmation, a mass spectrometer (MS) can be coupled with the LC system.[2]
3. Chromatographic Conditions
Two validated HPLC methods are presented below. Method 1 is a gradient method suitable for separating EBS from other impurities, while Method 2 is a simpler isocratic method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 (Gradient)[3] | Method 2 (Isocratic)[4] |
| Column | Welch Ultimate Plus-C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Triethylamine in Phosphate Buffer (pH 3.0) | 1% Triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (65:35 v/v, Mobile Phase A:Mobile Phase B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Not Specified |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | Not Specified | Not Specified |
4. Preparation of Solutions
-
Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound certified reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations covering the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).[3][5]
-
Sample Preparation: Dissolve the sample (e.g., API) in the sample diluent to a final concentration of approximately 1 mg/mL to 5 mg/mL.[1][4] If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
5. Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: Experimental workflow for the quantitative HPLC analysis of this compound.
Quantitative Data
The following tables summarize the quantitative performance data for the HPLC methods described.
Table 2: Linearity Data
| Parameter | Method 1[3] | UPLC-MS Method[2] |
| Linear Range | 0.1033 - 1.6561 µg/mL | 1.5 - 500 ng/mL |
| Correlation Coefficient (r or R²) | r = 0.9998 | R² ≥ 0.9984 |
Table 3: Method Sensitivity and Recovery
| Parameter | Method 1[3] | Method 2[4] | UPLC-MS Method[2] |
| Limit of Quantitation (LOQ) | Not Reported | 32 ppm (with respect to 5 mg/mL of API) | 1.5 ng/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Average Recovery | 102.7% | Not Reported | Not Reported |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification.
Caption: Logical relationship between HPLC method parameters and accurate quantification.
The described HPLC methods are specific, accurate, and reproducible for the quantitative determination of this compound.[3] These protocols can be readily implemented in a quality control laboratory for the routine analysis of genotoxic impurities in pharmaceutical products, ensuring compliance with regulatory requirements. The provided quantitative data demonstrates the suitability of these methods for their intended purpose. For enhanced sensitivity and confirmatory analysis, coupling the HPLC system with a mass spectrometer is recommended.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. lcms.cz [lcms.cz]
- 3. xn--48sz6kh6ag7kz83b.com [xn--48sz6kh6ag7kz83b.com]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. an.shimadzu.com [an.shimadzu.com]
Application Notes and Protocols for the Safe Handling and Storage of Ethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of ethyl benzenesulfonate (B1194179) in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Hazard Identification
Ethyl benzenesulfonate is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2][3] The substance is also a combustible liquid.[1]
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral[2] |
| Skin, eye, and respiratory irritant | Irritant[1] |
| Combustible liquid | Combustible Liquid[1] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific permissible exposure limits (PELs) were not available in the searched resources.
| Property | Value | Source |
| Molecular Formula | C8H10O3S | [2][4] |
| Molecular Weight | 186.23 g/mol | [2] |
| Storage Class Code | 10 - Combustible liquids | |
| Flash Point | Not applicable |
Experimental Protocols
This protocol outlines the step-by-step procedure for safely handling this compound during laboratory experiments.
Objective: To ensure minimal exposure and safe use of this compound.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (see section 4)
-
Appropriate laboratory glassware
-
Spatula or pipette
-
Waste container
Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1][5][6] Confirm that the chemical fume hood is functioning correctly.
-
Personal Protective Equipment (PPE): Don all required PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4][5][6] For procedures with a risk of vapor inhalation, a vapor respirator is recommended.[1]
-
Dispensing: Conduct all handling and dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][5][6]
-
Transfer: Use a clean spatula or pipette for transferring the chemical. Avoid generating dust or aerosols.
-
Usage: When using in reactions, add the chemical slowly to the reaction vessel. Avoid direct contact with skin, eyes, and clothing.[1][5][6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6] Clean all contaminated surfaces.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container according to institutional and local regulations.[5][6]
This protocol describes the requirements for the safe storage of this compound to prevent accidents and degradation of the chemical.
Objective: To ensure the stable and safe storage of this compound.
Materials:
-
Tightly sealed, properly labeled container of this compound
-
Designated storage cabinet for combustible liquids
-
Ventilated, cool, and dry storage area
Procedure:
-
Container: Keep the container tightly closed when not in use.[5][6][7] Ensure the label is legible and includes the chemical name and hazard warnings.
-
Location: Store the container in a cool, dry, and well-ventilated area.[1][5][6][7]
-
Ignition Sources: Store away from heat, open flames, and other sources of ignition.[1][7]
-
Incompatible Materials: Store this compound separately from strong oxidizing agents, strong acids, and strong bases.[1][6]
-
Storage Cabinet: It is recommended to store this compound in a cabinet specifically designed for combustible liquids.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical splash goggles.[1][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4][6] |
| Body Protection | Laboratory coat.[1][4][6] |
| Respiratory Protection | A vapor respirator should be used in case of insufficient ventilation.[1] |
Spill and Waste Disposal
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
-
For small spills, wear appropriate PPE and stop the source of the leak if it is safe to do so.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Do not dispose of down the drain.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
Material Safety Data Sheet (MSDS) for ethyl benzenesulfonate
An extensive review of the , alongside relevant research applications, provides a comprehensive safety and handling guide for researchers, scientists, and drug development professionals. This document outlines the substance's key properties, potential hazards, and detailed protocols for its use and safety management, with a particular focus on its role as a potential genotoxic impurity (GTI) in pharmaceutical products.
Section 1: Chemical and Physical Properties
Ethyl benzenesulfonate (B1194179) (CAS No. 515-46-8) is an organic compound with the molecular formula C8H10O3S.[1][2][3] At room temperature, it exists as a colorless to pale yellow liquid with no distinct odor.[4] It is a polar organic compound, soluble in water and many organic solvents such as alcohols and ethers.[4]
Table 1: Physical and Chemical Properties of Ethyl Benzenesulfonate
| Property | Value | Reference |
| Molecular Weight | 186.23 g/mol | [1][5][6] |
| Molecular Formula | C8H10O3S | [1][5][6] |
| CAS Number | 515-46-8 | [1][3][5][6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 255.65 °C | [4] |
| Density | 1.1833 g/cm³ | [4] |
| IUPAC Name | This compound | [1][5] |
| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate, NSC 3217 | [1][7][8] |
Section 2: Hazard Identification and Toxicology
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][9] It may also cause irritation to the skin, eyes, and respiratory system upon exposure.[10] A significant concern for the pharmaceutical industry is its classification as a potential genotoxic impurity, as sulfonate esters are known to be alkylating agents that can interact with DNA.[10] Regulatory bodies like the European Medicines Agency (EMA) have set stringent limits for such impurities in drug substances, often at a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[9][11][12]
Table 2: Toxicological Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | [1][9] |
| Potential Genotoxicity | - | - | May exert genotoxic effects | [10] |
| Skin/Eye Irritation | - | - | May cause skin and eye irritation | [10] |
| Carcinogenic/Mutagenic Effects | - | - | Not available | [10] |
Section 3: Handling, Storage, and First Aid
Handling: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[10][13] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[10][14]
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15][16] It should be kept away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10][13] For long-term storage and as a reference material, temperatures of 2-8°C or -10 to -25°C are recommended.[5][9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Application Notes and Protocols
The primary applications of this compound in a research and drug development context are as a laboratory reagent and, critically, as a reference standard for the detection and quantification of potential genotoxic impurities in active pharmaceutical ingredients (APIs).[8][14][17]
Protocol 1: Detection of this compound as a Genotoxic Impurity by LC-MS
This protocol provides a general method for the trace-level detection of this compound in a drug substance. Method validation according to ICH Q2(R1) guidelines is essential.[13]
Objective: To accurately quantify this compound in an API sample with a detection limit in the parts-per-million (ppm) range.[13][18]
Materials:
-
This compound certified reference standard
-
API sample for testing
-
Methanol (B129727) (or other suitable solvent)
-
Ammonium (B1175870) formate
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).[1][19]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1.0 mg/mL.
-
Perform serial dilutions with a suitable diluent (e.g., 20:80 methanol/5 mM ammonium acetate) to create a series of calibration standards at concentrations ranging from 5 ng/mL to 500 µg/L.[19]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the API (e.g., 45 mg) and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.[18][19]
-
The final concentration of the API solution may be around 1-10 mg/mL.[18]
-
The solution should be thoroughly mixed, potentially using ultrasonication, and filtered through a 0.22 µm filter before analysis.[19]
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Detection:
-
Utilize an appropriate ion source (e.g., heated DUIS) and operate the mass spectrometer in Single Ion Monitoring (SIM) mode for the specific mass-to-charge ratio of this compound for enhanced sensitivity and selectivity.[19]
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, using the external standard method.[1]
-
Protocol 2: Genotoxicity Risk Assessment Framework
Regulatory guidelines require a thorough assessment of the genotoxic potential of impurities.[12][14] The standard approach involves a battery of in vitro and in vivo tests.
Objective: To identify the genotoxic potential of an impurity like this compound.
Standard Test Battery: [14]
-
Test for Gene Mutation in Bacteria: A bacterial reverse mutation assay (Ames test) is typically the first step to assess for mutagenicity.[9]
-
In Vitro Mammalian Cell Assay: An in vitro test to evaluate chromosomal damage in mammalian cells (e.g., chromosome aberration test or micronucleus test) or an in vitro mouse lymphoma tk assay.[14]
-
In Vivo Test for Chromosomal Damage: An in vivo test using rodent hematopoietic cells (e.g., bone marrow micronucleus test) to assess genotoxicity in a whole animal system, which accounts for metabolic effects.[4][14]
Visualized Workflows and Logical Relationships
The control of genotoxic impurities is a critical workflow in drug development. The following diagram illustrates the decision-making process for identifying and managing the risks associated with a potential GTI like this compound.
Caption: Genotoxicity Risk Assessment Workflow for Pharmaceutical Impurities.
References
- 1. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. fda.gov [fda.gov]
- 15. Genotoxicity risk assessment: a proposed classification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]
- 17. calpaclab.com [calpaclab.com]
- 18. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 19. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Benzenesulfonic Acid as a Catalyst in Esterification
Introduction
Esterification is a cornerstone reaction in organic synthesis, crucial for the production of a vast array of compounds, including fragrances, solvents, plasticizers, and active pharmaceutical ingredients. The reaction typically involves the condensation of a carboxylic acid and an alcohol. Due to the reaction's equilibrium nature, an acid catalyst is often employed to accelerate the rate at which equilibrium is reached. While strong mineral acids like sulfuric acid are effective, they are also highly corrosive and oxidizing, leading to unwanted side reactions and equipment degradation.[1]
Benzenesulfonic acid (BSA) and its derivatives have emerged as highly effective, green alternative catalysts for esterification.[1][2] As strong organic acids, they exhibit catalytic activity comparable to sulfuric acid but are significantly less corrosive and oxidizing.[1][3] These characteristics make them suitable for a wide range of applications, particularly in continuous synthesis processes where equipment longevity is critical.[1]
Mechanism of Catalysis
Benzenesulfonic acid catalyzes esterification primarily by acting as a proton (H⁺) donor, following the general principles of Fischer esterification. The catalytic cycle involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The key steps are:
-
Protonation of the Carbonyl Oxygen : The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]
Computational studies on the esterification of benzenesulfonic acid itself with methanol (B129727) suggest that an SN1 pathway, proceeding through a highly reactive sulfonylium cation intermediate, has a very low activation barrier and is a plausible mechanism.[5][6]
Caption: General mechanism of Fischer esterification catalyzed by a Brønsted acid like BSA.
Quantitative Data
The catalytic efficiency of benzenesulfonic acid and its derivatives has been evaluated against the industry standard, sulfuric acid. The following tables summarize key performance data from various studies.
Table 1: Comparison of Catalysts in the Esterification of Acetic Acid with n-Propanol [1]
| Catalyst | Abbreviation | Catalyst Amount (mmol) | Temp (°C) | Time (min) | Yield of n-propyl acetate (B1210297) (%) |
| Sulfuric Acid | SA | 5-20 | 50 | 60 | ~68 |
| p-Phenolsulfonic Acid | PPSA | 5-20 | 50 | 60 | ~60 |
| p-Toluenesulfonic Acid | PTSA | 5-20 | 50 | 60 | ~60 |
| Benzenesulfonic Acid | BSA | 5-20 | 50 | 60 | ~45 |
| 2,4-Dimethylbenzenesulfonic Acid | DBSA | 5-20 | 50 | 60 | ~35 |
Data extracted from a comparative study under batch reaction conditions. Molar ratio of acetic acid to n-propanol was 1:1.[1]
Table 2: Exemplary Reaction Conditions Using Benzenesulfonic Acid Derivatives
| Ester Product | Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temp (°C) | Reference |
| n-Butyl Acetate | Acetic Acid | n-Butanol | Long-chain alkyl BSA | 1.00 : 1.05 | 110 - 120 | [7] |
| Glycol Ether Ester | Acetic Acid | Methyl PROPASOL® | Dodecylbenzene sulfonic acid | - | - | [8] |
| Methyl Benzoate (B1203000) | Benzoic Acid | Methanol | N-Fluorobenzenesulfonimide | 1 mmol : 2 mL | 120 (MW) | [9] |
Experimental Protocols
Protocol 1: Batch Synthesis of n-Propyl Acetate
This protocol is adapted from a study comparing various sulfonic acid catalysts for the esterification of acetic acid and n-propanol.[1]
Materials:
-
Acetic Acid (0.80 mol)
-
n-Propanol (0.80 mol)
-
Benzenesulfonic Acid (BSA) catalyst (5-20 mmol)
-
150 mL Round-Bottomed Flask
-
Reflux Condenser
-
Heating Mantle
-
Standard glassware for work-up
Procedure:
-
Reaction Setup : Charge a 150 mL round-bottomed flask with acetic acid (0.80 mol) and n-propanol (0.80 mol).
-
Heating : Equip the flask with a reflux condenser and begin heating the mixture to the desired reaction temperature (e.g., 50°C) using a heating mantle.
-
Catalyst Addition : Once the reaction temperature is stable, add the weighed quantity of benzenesulfonic acid catalyst (5-20 mmol) to the mixture.
-
Reaction Monitoring : Allow the reaction to proceed under reflux for the desired duration (e.g., 60-120 minutes). Samples can be collected at regular intervals for analysis by gas chromatography (GC) or other methods to determine the yield of n-propyl acetate.
-
Work-up : After cooling, the reaction mixture is typically neutralized, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
-
Purification : The crude ester can be purified by distillation to yield the final product.
Caption: A typical workflow for benzenesulfonic acid-catalyzed batch esterification.
Protocol 2: General Procedure for Microwave-Assisted Esterification
This protocol is a generalized method based on the microwave-assisted synthesis of methyl benzoate using a benzenesulfonimide catalyst.[9] This approach can significantly reduce reaction times.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1 mmol)
-
Alcohol (e.g., Methanol, 2 mL)
-
Benzenesulfonic acid derivative catalyst (e.g., NFSi, 7 mol%)
-
10 mL Microwave Reactor Tube
-
Stir bar
-
Microwave Synthesizer
Procedure:
-
Preparation : In a 10 mL microwave reactor tube, combine the carboxylic acid (1 mmol), the alcohol (2 mL), and the catalyst (e.g., 7 mol% of N-fluorobenzenesulfonimide). Add a magnetic stir bar.
-
Reaction : Seal the tube and place it in the microwave synthesizer. Irradiate the mixture at the specified temperature (e.g., 120°C) for the optimized time (e.g., 30 minutes) with stirring (e.g., 600 rpm).
-
Cooling & Isolation : After the reaction is complete, cool the mixture to room temperature. Evaporate the excess alcohol under reduced pressure.
-
Work-up : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to obtain the crude ester.
-
Purification : If necessary, purify the product via column chromatography or distillation.
Summary and Advantages
Benzenesulfonic acid and its derivatives are robust and efficient catalysts for esterification reactions. Their primary advantages include:
-
High Acidity : Strong acidity leads to high catalytic activity, comparable in some cases to sulfuric acid.[2]
-
Lower Corrosiveness : Being less corrosive and oxidizing than sulfuric acid, they are more compatible with standard reactor materials, reducing equipment wear.[1]
-
Reduced Side Reactions : The milder nature of BSA can lead to fewer byproducts compared to harsher mineral acids.[1]
-
Versatility : Effective in both batch and continuous processes and can be modified (e.g., long-chain alkyl substitution) to fine-tune properties and minimize byproducts like sulfonate esters.[1][7]
These attributes make benzenesulfonic acid a valuable tool for researchers and drug development professionals seeking a greener, more efficient, and equipment-friendly approach to ester synthesis.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US5231222A - Esterification process - Google Patents [patents.google.com]
- 8. US5618973A - Esterification process - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Benzenesulfonate as a Surfactant and Leveling Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of ethyl benzenesulfonate (B1194179) as a surfactant and leveling agent. The information is intended for researchers, scientists, and professionals in drug development and other fields requiring an understanding of surface-active agents.
Introduction to Ethyl Benzenesulfonate
This compound is an organic compound belonging to the class of alkylbenzene sulfonates.[1] While longer-chain alkylbenzene sulfonates are more commonly used as detergents, this compound, with its shorter ethyl group, possesses unique properties that make it suitable for specific applications as a surfactant and a leveling agent in various industrial processes.[1][2] Its chemical structure consists of a hydrophilic sulfonate head-group and a hydrophobic ethylbenzene (B125841) tail-group.[1]
Chemical Structure and Properties:
-
IUPAC Name: this compound[3]
-
CAS Number: 515-46-8[3]
-
Molecular Formula: C₈H₁₀O₃S[3]
-
Molecular Weight: 186.23 g/mol [3]
-
Appearance: Colorless to light yellow clear liquid
-
Solubility: Soluble in water
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 429 K at 0.020 bar | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.4118 | [5] |
| Topological Polar Surface Area | 51.8 Ų | [6] |
Role as a Surfactant
As a surfactant, this compound reduces the surface tension of a liquid, allowing it to spread more easily and wet surfaces more effectively. This property is crucial in applications such as detergents, industrial cleaners, and emulsifiers.[2][7]
Table 2: Estimated Surfactant Properties of this compound
| Property | Estimated Value | Notes |
| Critical Micelle Concentration (CMC) | High (likely in the high mM to low M range) | Short-chain alkylbenzene sulfonates have significantly higher CMCs than their long-chain counterparts.[8][9] |
| Surface Tension at CMC | Moderately Reduced | Expected to lower the surface tension of water, but less effectively than long-chain surfactants. |
| Hydrophile-Lipophile Balance (HLB) | ~10-13 | Calculated based on the Griffin method, suggesting it would function as a detergent.[10][11] |
| Krafft Point | Below 0 °C | Short-chain alkylbenzene sulfonates generally have very low Krafft points. |
This compound can be used as a primary or secondary surfactant in detergent formulations, contributing to the overall cleaning performance.[2][7] Its primary function is to reduce the surface tension of the wash water, allowing it to penetrate fabrics and lift away dirt and grime.
This protocol outlines a method for evaluating the cleaning performance of a detergent formulation containing this compound.
Objective: To assess the soil removal efficiency of a model detergent containing this compound.
Materials:
-
Standard soiled cotton swatches (e.g., with carbon black, oil, etc.)
-
This compound
-
Other detergent components (e.g., builders like sodium tripolyphosphate, buffering agents like sodium carbonate, etc.)
-
Hunter reflectometer or a spectrophotometer to measure whiteness
-
Launder-Ometer or a similar laboratory washing machine
-
Distilled water
Procedure:
-
Formulation Preparation: Prepare a standard liquid detergent formulation. A basic formulation could consist of a primary surfactant system (including this compound), a builder, and a buffering agent dissolved in water.[12][13]
-
Washing Procedure:
-
Place a set number of uniformly soiled cotton swatches into each Launder-Ometer canister.
-
Add a specific volume of the test detergent solution at a predetermined concentration (e.g., 1 g/L).
-
Set the washing temperature (e.g., 40°C) and duration (e.g., 30 minutes).
-
After the wash cycle, rinse the swatches thoroughly with distilled water and allow them to air dry.
-
-
Performance Evaluation:
-
Measure the whiteness of the washed swatches and unwashed control swatches using a Hunter reflectometer.
-
Calculate the soil removal (in units) by subtracting the average reflectivity of the unwashed swatches from that of the washed swatches.[13]
-
Compare the performance of the this compound-containing formulation against a control formulation without it.
-
Workflow for Surfactant Performance Evaluation:
Caption: Workflow for evaluating the cleaning performance of a detergent containing this compound.
Role as a Leveling Agent
In the textile industry, this compound can act as a leveling agent, particularly in dyeing processes.[14] Leveling agents are crucial for achieving uniform color on fabrics by controlling the dye uptake rate.[14][15] They prevent uneven dyeing by ensuring that the dye is distributed evenly across the material.[14][15]
Leveling agents function through two primary mechanisms:
-
Retarding (Slow Dyeing): They initially compete with the dye for sites on the fiber, slowing down the initial rapid uptake of the dye.[14][15] This allows the dye to be absorbed more gradually and uniformly.[14][15]
-
Migration: They help to redisperse dye from areas of high concentration to areas of lower concentration on the fabric, correcting any initial unevenness.[16][17]
Signaling Pathway for Leveling Agent Action:
Caption: Mechanisms of action for a leveling agent in a dyeing process.
This protocol describes a method to assess the effectiveness of this compound as a leveling agent in the dyeing of polyester (B1180765) fabric with disperse dyes.
Objective: To quantify the retarding and migration properties of this compound.
Materials:
-
Degreased and refined polyester fabric
-
Disperse dyes (e.g., C.I. Disperse Orange 30, C.I. Disperse Red 60, C.I. Disperse Blue 79)[15][16]
-
This compound (leveling agent)
-
Acetic acid (to adjust pH)
-
Laboratory dyeing machine
-
Spectrophotometer for color measurement
Procedure:
Part A: Retarding (Slow Dyeing) Test [15][16]
-
Dye Bath Preparation: Prepare a dye bath with a specific concentration of disperse dye (e.g., 0.5% on mass of fiber), a set concentration of this compound (e.g., x g/L), and adjust the pH to 4.5. The liquor ratio (fabric weight to dye bath volume) should be maintained, for example, at 1:20.[15][16]
-
Dyeing Process:
-
Analysis:
-
Wash and dry the samples.
-
Measure the color strength (K/S values) of each sample using a spectrophotometer.
-
Plot the color strength against temperature/time. A more gradual and uniform increase in color strength indicates a better retarding effect.[15]
-
Part B: Migration Test [16][17]
-
Sample Preparation: Prepare a composite fabric sample by stitching together a piece of dyed polyester fabric and a piece of undyed polyester fabric.[17]
-
Migration Bath Preparation: Prepare a blank dye bath containing only the leveling agent (this compound) at a specific concentration and pH 4.5-5.[17]
-
Migration Process:
-
Place the composite fabric sample in the migration bath at 40°C.
-
Heat to 130°C over 30 minutes and hold for 60 minutes.[17]
-
Remove the sample, rinse, and dry.
-
-
Analysis:
-
Visually assess or use a spectrophotometer to measure the color difference between the initially dyed and undyed portions of the composite sample.
-
A smaller color difference indicates better migration properties, as the dye has transferred from the dyed to the undyed fabric.[17]
-
Workflow for Leveling Agent Evaluation:
Caption: Experimental workflow for evaluating the retarding and migration properties of a leveling agent.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, as it may cause skin and eye irritation. It is important to consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.
Conclusion
This compound is a versatile compound that can function as both a surfactant and a leveling agent. While its surfactant properties are less pronounced than those of its long-chain counterparts, its effectiveness as a leveling agent in dyeing processes is a key application. The experimental protocols provided in these notes offer a framework for evaluating its performance in these roles. Further research is needed to establish a comprehensive quantitative profile of its surfactant properties.
References
- 1. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 8. Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. data.epo.org [data.epo.org]
- 13. US20030092594A1 - All-purpose, super-concentrated liquid detergent composition - Google Patents [patents.google.com]
- 14. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 15. Performance test of leveling agent for disperse dyes 1------retarding property - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 16. skychemi.com [skychemi.com]
- 17. Performance test of disperse dye leveling agent 2------Migration property - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Troubleshooting & Optimization
How to improve the yield of ethyl benzenesulfonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl benzenesulfonate (B1194179) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethyl benzenesulfonate, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the common causes and how can I fix this?
-
Answer: Low yields in this compound synthesis can often be traced back to several key factors related to the reaction equilibrium, purity of reagents, and reaction conditions.
-
Incomplete Reaction: Both the sulfonation of the aromatic ring and the subsequent esterification are reversible reactions.[1] To drive the equilibrium towards the formation of the product, it is essential to remove the water produced during the reaction.
-
Solution:
-
In the esterification step, use a Dean-Stark trap to azeotropically remove water if the solvent is suitable (e.g., toluene).
-
Employ an excess of one of the reactants, typically the more cost-effective one. For the esterification of benzenesulfonic acid, using an excess of ethanol (B145695) can shift the equilibrium towards the product.[2][3]
-
For the sulfonation step, using a dehydrating agent like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) is standard practice.[1]
-
-
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1]
-
Solution: Maintain the reaction temperature within the optimal range. For the sulfonation of similar aromatic compounds, a temperature range of 40°C to 70°C is often effective.[1] The esterification reaction is typically carried out at the reflux temperature of the alcohol used.
-
-
Purity of Starting Materials: The presence of impurities, especially water, in the starting materials can significantly hinder the reaction. Sulfonyl chlorides, if used as an intermediate, are particularly sensitive to moisture.[4]
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly distilled or properly stored reagents.
-
-
Poor Mixing: If synthesizing via the sulfonation of ethylbenzene (B125841), the reaction is heterogeneous (organic and aqueous phases). Inadequate mixing can limit the reaction rate by reducing the interfacial area between the reactants.[1]
-
Solution: Employ vigorous and continuous stirring throughout the reaction. For larger scale reactions, mechanical stirring is recommended.[1]
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My final product is contaminated with significant amounts of byproducts. How can I improve the purity?
-
Answer: The formation of byproducts is a common challenge. The primary byproducts are often disulfonated products and diaryl sulfones.
-
Disulfonated Byproducts: This occurs when the aromatic ring is sulfonated a second time.
-
Cause: Using a large excess of the sulfonating agent or prolonged reaction times can promote polysulfonation.[1]
-
Solution:
-
Carefully control the stoichiometry. While an excess of the sulfonating agent is necessary, a large surplus should be avoided. A molar ratio of ethylbenzene to fuming sulfuric acid between 0.8 and 1.0 has been suggested to minimize disulfonation.[1]
-
Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time that maximizes the yield of the monosulfonated product.[1]
-
-
-
Diaryl Sulfone Formation: This is another common side reaction in sulfonation.
-
Cause: High reaction temperatures can favor the formation of diaryl sulfones.
-
Solution: Maintain a controlled reaction temperature. Running the reaction at the lower end of the effective temperature range can help minimize the formation of this byproduct.[1]
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product after the reaction. What are the best practices for workup and purification?
-
Answer: Proper workup and purification are crucial for obtaining high-purity this compound.
-
Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer during workup.
-
Solution: Perform multiple extractions with a suitable organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials. A final wash with brine can aid in breaking up emulsions and reducing the solubility of the organic product in any remaining aqueous phase.[4]
-
-
Co-elution of Impurities: During chromatographic purification, impurities may co-elute with the desired product.
-
Solution: Optimize the solvent system for column chromatography by first performing TLC with various solvent polarities. If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route to maximize the yield of this compound?
A1: A highly effective and often preferred method to avoid issues with ring deactivation and control regioselectivity is a two-step process:
-
Friedel-Crafts Alkylation: React benzene (B151609) with an ethylating agent (e.g., bromoethane (B45996) or ethene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ethylbenzene.
-
Sulfonation: Sulfonate the resulting ethylbenzene using concentrated or fuming sulfuric acid. The ethyl group is an ortho-, para-director.
This approach avoids attempting to perform a Friedel-Crafts alkylation on a sulfonated ring, which is highly deactivated towards electrophilic substitution.[5]
Q2: What are the critical reaction parameters to control for a high-yield synthesis?
A2: The following parameters are crucial:
-
Temperature: Controls the reaction rate and the formation of byproducts.[1][4]
-
Reactant Stoichiometry: The molar ratio of reactants affects the reaction equilibrium and can influence the formation of polysubstituted byproducts.[1][4]
-
Water Removal: Essential for driving the reversible sulfonation and esterification reactions to completion.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessive time can lead to byproduct formation.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Sulfonation of Ethylbenzene
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Sulfonating Agent | Concentrated H₂SO₄ (96-98%) or Oleum | Using a strong sulfonating agent drives the reaction to completion. | [1] |
| Molar Ratio (Sulfuric Acid:Ethylbenzene) | 2:1 or higher | Ensures complete conversion of ethylbenzene. | [1] |
| Temperature | 40°C - 70°C | Increases reaction rate, but temperatures above this range can increase side reactions. | [1] |
| Reaction Time | Monitored by TLC/HPLC | Optimal time maximizes monosulfonated product and minimizes disulfonation. | [1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction (equilibrium) | Use excess of one reactant; remove water (Dean-Stark). |
| Suboptimal temperature | Maintain temperature between 40-70°C for sulfonation; reflux for esterification. | |
| Impure reagents | Use anhydrous reactants and solvents. | |
| Byproduct Formation | Polysulfonation | Carefully control stoichiometry; monitor reaction time. |
| Diaryl sulfone formation | Maintain a lower reaction temperature. | |
| Purification Difficulty | Inefficient extraction | Perform multiple extractions; use brine wash. |
| Co-elution of impurities | Optimize chromatography solvent system via TLC. |
Experimental Protocols
High-Yield Synthesis of this compound via Sulfonation of Ethylbenzene followed by Esterification
Step 1: Sulfonation of Ethylbenzene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place ethylbenzene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (a molar excess of at least 2:1 to ethylbenzene) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40-70°C and maintain this temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the ethylbenzene spot is no longer visible.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice. The ethylbenzenesulfonic acid will be in the aqueous layer.
Step 2: Esterification of Ethylbenzenesulfonic Acid
-
Setup: To the aqueous solution of ethylbenzenesulfonic acid, add a significant excess of ethanol. Equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for several hours. To drive the reaction to completion, a Dean-Stark trap can be used with a suitable azeotroping solvent like toluene (B28343) to remove water.
-
Workup: Cool the reaction mixture. If a two-phase system forms, separate the organic layer. If the product is in an aqueous/ethanolic solution, perform an extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Neutralization and Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in the preparation of ethyl benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl benzenesulfonate (B1194179).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of ethyl benzenesulfonate via the reaction of benzenesulfonyl chloride and ethanol (B145695).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EBS-T01 | Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for a sufficient duration, typically 1-2 hours. - Maintain the reaction temperature, usually between 0-25°C. Elevated temperatures can promote side reactions. |
| Moisture contamination: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid. | - Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | ||
| Ineffective base: The base (e.g., pyridine (B92270) or aqueous sodium hydroxide) is crucial for neutralizing the HCl byproduct. If the base is old, impure, or added incorrectly, the reaction can stall. | - Use a fresh, high-purity base. - If using an aqueous base, ensure vigorous stirring to promote mixing between the aqueous and organic phases.[1][2] | ||
| EBS-T02 | Product is an Oily or Gummy Substance Instead of a Crystalline Solid | Presence of impurities: The primary impurity is often benzenesulfonic acid, the hydrolysis byproduct, which is a viscous liquid. Unreacted benzenesulfonyl chloride can also be present as an oil. | - During the workup, wash the organic layer thoroughly with cold water to remove water-soluble impurities like benzenesulfonic acid and any remaining base. - A wash with a dilute sodium bicarbonate solution can also help remove acidic impurities. - Purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) can be effective.[3] |
| EBS-T03 | Final Product is Acidic | Contamination with benzenesulfonic acid: This is the most common acidic impurity, formed from the hydrolysis of benzenesulfonyl chloride. | - Perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and extract the benzenesulfonic acid into the aqueous layer. - Repeat the aqueous wash until the organic layer is no longer acidic (test with pH paper). |
| EBS-T04 | Formation of a Second Liquid Layer During Reaction | Phase separation: If using an aqueous base like NaOH, a two-phase system is expected. | - This is a normal condition for the Schotten-Baumann reaction. Ensure vigorous stirring to maximize the interfacial area between the two phases, which is where the reaction primarily occurs.[1][4] |
| EBS-T05 | Detection of Diethyl Ether as a Byproduct | Acid-catalyzed dehydration of ethanol: If the reaction conditions become acidic (e.g., due to the formation of HCl and slow neutralization), ethanol can self-condense to form diethyl ether. | - Ensure efficient neutralization of the generated HCl by the slow and controlled addition of the base. - Maintain a low reaction temperature to disfavor the dehydration reaction. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Schotten-Baumann reaction for the preparation of this compound.
Materials:
-
Benzenesulfonyl chloride
-
Anhydrous ethanol
-
Pyridine (or 10% aqueous sodium hydroxide)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol in a suitable solvent like diethyl ether. Cool the flask in an ice bath to 0°C.
-
Addition of Base: Slowly add pyridine (or the aqueous sodium hydroxide (B78521) solution) to the ethanol solution with stirring.
-
Addition of Benzenesulfonyl Chloride: Add benzenesulfonyl chloride dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Data Presentation
The yield of this compound and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the expected outcomes under different scenarios.
| Parameter | Condition | Expected this compound Yield | Primary Side Product(s) & Expected Percentage |
| Temperature | 0-5°C | High | Low percentage of benzenesulfonic acid. |
| > 25°C | Moderate to Low | Increased percentage of benzenesulfonic acid and potentially diethyl ether. | |
| Moisture | Anhydrous | High | Minimal side products. |
| Presence of water | Low | High percentage of benzenesulfonic acid. | |
| Base Addition | Slow, controlled | High | Minimal side products. |
| Rapid | Moderate | Increased percentage of benzenesulfonic acid due to localized high concentrations of water (if using aqueous base). |
Visualizations
Signaling Pathways and Logical Relationships
References
Technical Support Center: Purification of Crude Ethyl Benzenesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethyl benzenesulfonate (B1194179).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude ethyl benzenesulfonate?
A1: Common impurities can include unreacted starting materials such as benzenesulfonic acid, residual ethyl alcohol, and byproducts like diethyl ether or other alkyl benzenesulfonates (e.g., methyl or isopropyl esters if corresponding alcohols were present).[1][2] Inorganic impurities like residual sulfuric acid from the synthesis may also be present.[3]
Q2: What is the best initial purification method for large quantities of crude this compound?
A2: For large-scale purification, vacuum distillation is often the most effective method, especially if the impurities have significantly different boiling points from the product. This compound has a high boiling point, making it suitable for purification under reduced pressure to prevent decomposition.
Q3: When should I choose column chromatography over distillation?
A3: Column chromatography is ideal for separating impurities with boiling points very close to that of this compound or for removing non-volatile impurities. It is also suitable for smaller-scale purifications where high purity is required, as it can offer finer separation.[4][5]
Q4: Can this compound be purified by recrystallization?
A4: Although this compound is a liquid at room temperature (melting point approx. -17.5°C), recrystallization at low temperatures is a potential, though challenging, purification method.[4][6] It is more commonly used for solid derivatives or if the crude product solidifies due to impurities. A key challenge is "oiling out," where the compound separates as a liquid instead of forming crystals.[7][8][9]
Q5: What purity level can I expect from these techniques?
A5: Commercially available this compound often has a purity of 98% or higher.[10][11] A single vacuum distillation or a well-optimized flash chromatography run can typically achieve >95% purity, depending on the nature of the crude mixture. A second purification step may be necessary to reach higher purity levels.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 515-46-8 | [12][13] |
| Molecular Formula | C₈H₁₀O₃S | [12][13] |
| Molecular Weight | 186.23 g/mol | [12][13] |
| Appearance | Colorless to pale yellow liquid/oil | [4][6] |
| Boiling Point | 156 °C @ 15 mmHg | [ChemicalBook] |
| Density | ~1.22 g/cm³ | [ChemicalBook] |
| Solubility | Soluble in many organic solvents (alcohols, ethers); limited solubility in water. |[6] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters / Solvents | Notes |
|---|---|---|
| Vacuum Distillation | Pressure: 10-15 mmHgPot Temperature: ~170-180 °C | Use a stir bar for smooth boiling. Ensure all glass joints are well-sealed.[1][14] |
| Flash Chromatography | Stationary Phase: Silica (B1680970) Gel (230-400 mesh)Mobile Phase: Hexane (B92381)/Ethyl Acetate (B1210297) gradient (e.g., 95:5 to 80:20) | To avoid decomposition, silica can be deactivated with triethylamine (B128534) (0.1-1% in eluent).[4][5][15] |
| Low-Temp Recrystallization | Solvent System: Ethanol/Water or Heptane/Ethyl Acetate | Dissolve in the "good" solvent (ethanol, ethyl acetate) and add the "bad" solvent (water, heptane) dropwise at low temperature until cloudy.[16][17] |
Troubleshooting Guides
Issue 1: Vacuum Distillation Problems
Q: My compound is not distilling, even though the pot temperature is high.
-
Possible Cause: The vacuum may not be low enough. Check all joints and connections for leaks. Ensure your vacuum pump is operating correctly.
-
Solution: Re-grease all joints and ensure hoses are tightly secured. Use a manometer to verify the pressure. If the boiling point is very high, you may need a better vacuum pump.[14][18]
Q: The liquid in the distillation flask is bumping or foaming violently.
-
Possible Cause: Uneven heating or dissolved volatiles. Boiling stones are ineffective under vacuum.[1]
-
Solution: Always use a magnetic stir bar and ensure vigorous stirring to promote smooth boiling. Apply the vacuum first without heating to remove any very low-boiling residual solvents. If foaming occurs, slightly reduce the vacuum until it subsides, then slowly re-establish it.[14][18]
Issue 2: Flash Chromatography Problems
Q: My product seems to be decomposing on the column, resulting in streaks on the TLC plate and low yield.
-
Possible Cause: Sulfonate esters can be sensitive to the acidic nature of standard silica gel.[4][19]
-
Solution 1: Deactivate the silica gel by preparing a slurry with your starting eluent containing 0.5-1% triethylamine.[4]
-
Solution 2: Consider using a less acidic stationary phase, such as neutral alumina.[4]
Q: The compound is not eluting from the column, or the elution is very slow (low Rf).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for your product.[4]
Issue 3: Recrystallization Problems
Q: My compound separates as an oil instead of forming crystals ("oiling out").
-
Possible Cause: The solution is becoming supersaturated at a temperature above the compound's melting point, or the rate of cooling is too fast. This is common for low-melting point compounds.[7][9]
-
Solution 1: Add a small amount of additional "good" solvent to the hot solution to decrease the saturation point.
-
Solution 2: Ensure very slow cooling. Insulate the flask to allow it to cool to room temperature over several hours before moving it to a cold bath.[8]
-
Solution 3: Try a different solvent system. Oiling out can occur when the solvent and solute have very different polarities.[7]
-
Solution 4: Use a glass rod to scratch the inside of the flask below the solvent level or add a seed crystal to induce crystallization.[9]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all ground-glass joints are lightly greased and sealed. Place a magnetic stir bar in the distillation flask.[14]
-
Sample Preparation: Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).
-
Evacuate the System: Connect the apparatus to a vacuum trap and a vacuum pump. Turn on the stirrer. Begin to evacuate the system. Check for leaks (a hissing sound indicates a leak).[1]
-
Heating: Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to heat the distillation flask using a heating mantle.
-
Distillation: The temperature of the vapor should remain constant during the collection of the pure fraction. Collect the fraction distilling at approximately 156 °C (at 15 mmHg).
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Turn off the vacuum pump last.[14]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be around 0.25 in the starting eluent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase. Alternatively, for a cleaner loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to first elute less polar impurities, followed by the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for selecting the appropriate purification technique.
Caption: Decision tree for troubleshooting "oiling out".
References
- 1. youtube.com [youtube.com]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound Certified Reference Material at Best Price [nacchemical.com]
- 11. chemscene.com [chemscene.com]
- 12. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. Vacuum Distillation [sites.science.oregonstate.edu]
- 19. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethylation with Ethyl Benzenesulfonate
Welcome to the technical support center for optimizing reaction conditions for ethylation with ethyl benzenesulfonate (B1194179). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this versatile ethylating agent.
Troubleshooting Guides
This section provides solutions to common problems encountered during ethylation reactions using ethyl benzenesulfonate.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Base | Use a fresh, anhydrous base. For weakly acidic substrates like phenols, stronger bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Ensure at least a stoichiometric amount of base is used relative to the substrate. For N-ethylation of amines, an excess of the amine substrate can sometimes act as the base. |
| Presence of Water | This compound and the bases used are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Low Reaction Temperature | Ethylation reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, for instance, to 50-80°C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Poor Solubility of Reactants | This compound is a polar organic compound and is soluble in many organic solvents like alcohols and ethers.[1] Select a solvent that dissolves all reactants at the reaction temperature. Common solvents for ethylation include acetonitrile (B52724), dimethylformamide (DMF), and acetone. |
| Sub-optimal Stoichiometry | A slight excess of this compound (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the substrate. However, a large excess can lead to side reactions. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Side Products
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-Ethylation (Di- or Poly-ethylation) | This is common in the ethylation of primary and secondary amines. Use a molar excess of the amine relative to this compound. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration of the ethylating agent. |
| Hydrolysis of this compound | The presence of water can lead to the hydrolysis of this compound to benzenesulfonic acid and ethanol. Ensure strictly anhydrous conditions. |
| Reaction with Solvent | In some cases, the solvent can react with the ethylating agent or the substrate. Choose an inert solvent for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ethylating agent?
A1: this compound (C₈H₁₀O₃S) is an ester of benzenesulfonic acid and ethanol.[1] It is a versatile and reactive electrophile used for introducing an ethyl group onto nucleophiles such as phenols (O-ethylation), amines (N-ethylation), and thiols (S-ethylation). The benzenesulfonate group is a good leaving group, which facilitates the nucleophilic substitution reaction.[1]
Q2: What are the typical reaction conditions for ethylation with this compound?
A2: Typical conditions involve reacting the substrate with this compound in the presence of a base and a suitable solvent. The choice of base and solvent depends on the substrate. For example, for the O-ethylation of phenols, potassium carbonate in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures is common.
Q3: How can I monitor the progress of my ethylation reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q4: What is a general work-up procedure for a reaction involving this compound?
A4: After the reaction is complete, the mixture is typically cooled to room temperature. The solid byproducts (e.g., potassium benzenesulfonate) are filtered off. The filtrate is then often diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q5: What are the main safety precautions when working with this compound?
A5: this compound is harmful if swallowed. It is important to handle it in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.
Experimental Protocols
Protocol 1: O-Ethylation of a Phenol (e.g., Vanillin)
This protocol describes a general procedure for the ethylation of a phenolic hydroxyl group.
Materials:
-
This compound
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow for O-Ethylation
Caption: General experimental workflow for O-ethylation of vanillin.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of ethylation reactions. The data is compiled from literature and represents typical outcomes.
Table 1: Effect of Base on the O-Ethylation of Phenol
| Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 5 | ~90 |
| Cs₂CO₃ | Acetonitrile | 80 | 4 | >95 |
| NaH | THF | 60 | 6 | ~85 |
| Et₃N | DMF | 100 | 12 | <20 |
Table 2: Effect of Solvent on the N-Ethylation of Aniline
| Solvent | Base | Temperature (°C) | Time (h) | Yield of N-Ethylaniline (%) |
| DMF | K₂CO₃ | 100 | 8 | ~75 |
| Acetonitrile | K₂CO₃ | 80 | 10 | ~80 |
| Toluene | None (excess aniline) | 110 | 12 | ~60 |
| Ethanol | Na₂CO₃ | 78 | 12 | ~50 |
Table 3: Effect of Temperature on the S-Ethylation of Thiophenol
| Temperature (°C) | Solvent | Base (1.2 eq) | Time (h) | Yield (%) |
| 25 | Ethanol | NaOH | 6 | ~85 |
| 50 | Ethanol | NaOH | 3 | >95 |
| 80 | DMF | K₂CO₃ | 2 | >95 |
| 0 | Ethanol | NaOH | 12 | ~60 |
References
How to prevent hydrolysis of ethyl benzenesulfonate during a reaction
Technical Support Center: Ethyl Benzenesulfonate (B1194179) Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of ethyl benzenesulfonate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a polar organic compound consisting of a benzene (B151609) ring attached to a sulfonate ester group.[1] The sulfonate ester makes the compound a potent electrophile, meaning the ethyl group is susceptible to attack by nucleophiles.[2] In the presence of water, which acts as a nucleophile, the ester bond can be cleaved in a reaction called hydrolysis. This process breaks the molecule into benzenesulfonic acid and ethanol, often as an undesired side reaction.
Q2: Under what conditions does hydrolysis of this compound typically occur?
Hydrolysis is significantly influenced by the presence of water, temperature, and pH.
-
Water: As a reactant, the presence of water is the primary requirement for hydrolysis. Even trace amounts of moisture in solvents or on glassware can lead to product loss.
-
Temperature: The rate of hydrolysis is highly dependent on temperature. Higher temperatures accelerate the reaction.[3]
-
pH: Hydrolysis can occur under both acidic and basic conditions.[4][5] Strongly acidic or alkaline environments can catalyze the cleavage of the ester bond.
Data Presentation: Temperature's Effect on Hydrolysis Rate
The following table summarizes the observed first-order rate constants (k) for the hydrolysis of this compound in water at various temperatures. As shown, the rate of hydrolysis increases exponentially with temperature.[3]
| Temperature (°C) | Rate Constant (k) x 10⁵ (sec⁻¹) |
| 9.75 | 0.1266 |
| 14.99 | 0.268 |
| 19.99 | 0.528 |
| 24.98 | 1.01 |
Q3: How can I prevent or minimize hydrolysis during my reaction?
Preventing hydrolysis involves carefully controlling the reaction environment. The optimal strategy depends on the specific requirements of your chemical transformation.
1. Maintain Strict Anhydrous (Dry) Conditions: The most critical step is the rigorous exclusion of water.[6]
-
Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (like nitrogen or argon) or in a desiccator immediately before use.
-
Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. If necessary, solvents can be dried over molecular sieves. Ensure all other reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
2. Control Reaction Temperature: Whenever the reaction kinetics allow, perform the procedure at the lowest possible temperature. Lowering the temperature can significantly decrease the rate of the competing hydrolysis reaction.[3]
3. Manage Reaction pH: If your reaction is sensitive to pH, maintain a neutral or near-neutral environment. Avoid strongly acidic or basic conditions unless required by the reaction mechanism, as these can catalyze hydrolysis.[4][5] The use of non-nucleophilic bases, such as 2,6-lutidine, can be beneficial for neutralizing any generated acid without promoting side reactions.[6]
4. Use a More Stable Sulfonate Ester (Protecting Group Strategy): Simple alkyl sulfonate esters are known to be reactive.[7] If the reaction conditions are too harsh for this compound, consider using a benzenesulfonic acid protected with a more robust group. The choice of protecting group depends on the specific reaction conditions (e.g., nucleophiles, acids, bases) you need to employ.[2]
Data Presentation: Stability of Different Sulfonate Esters
| Protecting Group | Stability to Nucleophiles | Stability to Acid | Stability to Base | Key Characteristics |
| Ethyl (Et) | Low | Moderate | Low | Prone to hydrolysis and nucleophilic attack. |
| Neopentyl (Neo) | High | Low (cleaved by hot, strong acid) | High | Highly resistant to nucleophiles due to steric hindrance.[2] |
| Trifluoroethyl (TFE) | High | High | Low (cleaved by strong base) | Resistant to nucleophilic attack due to electronic deactivation.[2] |
| Phenyl (Ph) | Very High | High | Low (cleaved under basic conditions) | Offers high stability against nucleophilic displacement.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction to minimize the risk of hydrolysis.
1. Preparation of Glassware:
- Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).
- Place the glassware in an oven at 150°C for at least 4 hours (or overnight).
- Remove the glassware from the oven and immediately assemble it while still hot, flushing with a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of the inert gas.
2. Assembling the Apparatus:
- Set up the reaction apparatus, ensuring all joints are well-sealed. Use rubber septa on any openings to allow for the introduction of reagents via syringe.
- Connect the apparatus to a nitrogen or argon manifold via a bubbler to maintain a slight positive pressure.
3. Addition of Reagents and Solvents:
- Add any solid reagents to the reaction flask before the final assembly and cooling.
- Add anhydrous solvent(s) to the reaction flask using a dry syringe or cannula.
- Add liquid reagents, including this compound, dropwise via a syringe through a rubber septum.
4. Running the Reaction:
- Maintain the inert atmosphere throughout the entire reaction period.
- If heating is required, use a silicone oil bath or heating mantle with a temperature controller. If cooling is needed, use an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
5. Work-up and Quenching:
- Cool the reaction mixture to the appropriate temperature.
- Quench the reaction by slowly adding a pre-cooled, anhydrous quenching agent if possible. If an aqueous work-up is unavoidable, perform it quickly and at a low temperature (e.g., by pouring the reaction mixture into ice-cold water or a buffer solution) to minimize hydrolysis during this step.
- Proceed with extraction and purification as required by your specific procedure.
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting peak tailing for ethyl benzenesulfonate in gas chromatography
This guide provides solutions for common issues encountered during the analysis of ethyl benzenesulfonate (B1194179) using gas chromatography (GC), with a particular focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing for Ethyl Benzenesulfonate
Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, showing a trailing edge.[1] This can compromise the accuracy and precision of quantitative analysis by complicating peak integration and reducing resolution.[1][2] For this compound, a moderately polar compound, peak tailing is often indicative of undesirable interactions within the GC system.
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound in GC can stem from several factors, broadly categorized as either chemical interactions or physical issues within the system. The most frequent causes include:
-
Active Sites: Unwanted chemical interactions between this compound and active sites in the GC flow path, such as the inlet liner, column, or detector.[1] Polar analytes like this compound are particularly susceptible to interactions with silanol (B1196071) groups on glass liners or exposed silica (B1680970) on the column.[2][3]
-
Column Issues: Contamination or degradation of the stationary phase of the column can lead to peak tailing.[1][4] This is often due to the accumulation of non-volatile matrix components from previous injections.[5]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the carrier gas flow path, resulting in asymmetrical peaks.[2][4]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can cause band broadening and peak tailing.[1]
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A2: A stepwise approach is the most efficient way to identify and resolve the source of peak tailing. Begin with the simplest and most common fixes before moving to more complex issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
Q3: My this compound peak is tailing. What is the first thing I should check?
A3: Always start with inlet maintenance.[1] The inlet is a common source of contamination and active sites. Replace the septum and the inlet liner. A dirty liner can have active sites that interact with your analyte, and a cored septum can introduce particles into the flow path.
Q4: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
A4: If inlet maintenance doesn't solve the problem, the issue may lie with the column. Trim a small section (e.g., 15-20 cm) from the front of the column.[2][6] This removes any accumulated non-volatile residues or degraded stationary phase that can cause peak tailing.[7]
Q5: Could my GC method parameters be the cause of the peak tailing?
A5: Yes, sub-optimal method parameters can contribute to peak tailing.[1] For this compound, ensure your inlet temperature is sufficient for rapid and complete vaporization. A temperature that is too low can lead to slow sample introduction and band broadening. Also, review your oven temperature program. A ramp rate that is too slow can sometimes contribute to peak broadening.[1]
Q6: What type of GC column is recommended for the analysis of this compound?
A6: For the analysis of sulfonates like this compound, a mid-polarity column is often a good choice. A common stationary phase is a (5%-phenyl)-methylpolysiloxane. The selection of the column should be based on providing the best resolution for your specific sample matrix.[8][9]
Quantitative Data Summary
The following tables provide typical GC parameters that can be used as a starting point for the analysis of this compound and related compounds.
Table 1: Example GC-MS Parameters for Sulfonic Acid Esters
| Parameter | Value |
| Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm)[10] |
| Injection Temperature | 280°C[10] |
| Oven Program | 70°C (2 min hold), then ramp at 15°C/min to 320°C (3 min hold)[10] |
| Injection Mode | Split[10] |
| Carrier Gas | Helium[10] |
Table 2: Impact of Column Internal Diameter (I.D.) on Performance
| Column I.D. (mm) | Efficiency (Plates/meter) | Sample Capacity (ng/peak) |
| 0.18 | High | Low |
| 0.25 | Good | Moderate |
| 0.32 | Moderate | Good |
| 0.53 | Low | High |
| Data adapted from general GC principles. 0.25 mm I.D. columns offer a good compromise between efficiency and sample capacity for many applications.[9][11] |
Detailed Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[1]
-
Reassemble: Reassemble the inlet.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]
Protocol 2: GC Column Trimming
-
Cool Down: Ensure the GC oven and inlet have cooled down.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove 15-20 cm from the front of the column.[2][4] A clean cut is crucial to avoid creating active sites or turbulence.[4]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.[4]
-
Leak Check: Restore carrier gas flow and check for leaks at the connection.
-
Condition Column (Optional but Recommended): Briefly condition the column by heating it to a temperature slightly above the final temperature of your analytical method for a short period.
Protocol 3: GC Column Conditioning
-
Install the Column: Properly install the column in both the inlet and detector.[1]
-
Purge with Carrier Gas: Purge the column with carrier gas for 5-10 minutes at ambient temperature to remove any oxygen before heating.[1] This is a critical step to prevent damage to the stationary phase.[1]
-
Check for Leaks: Perform a thorough leak check of all connections.[1]
-
Temperature Program: With the detector off, slowly ramp the oven temperature to the conditioning temperature. This is typically the maximum isothermal temperature of the column or 10-20°C above the final temperature of your analytical method.[1]
-
Hold: Hold at the conditioning temperature for 1-2 hours, or as recommended by the column manufacturer.
-
Cool Down: Cool the oven to your method's initial temperature. The column is now ready for analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. shimadzu.com [shimadzu.com]
- 11. fishersci.ca [fishersci.ca]
Technical Support Center: Ethyl Benzenesulfonate (EBS) Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for the analysis of ethyl benzenesulfonate (B1194179) in complex mixtures using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of ethyl benzenesulfonate.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing, where a peak exhibits an extended tail, is a common issue that can compromise quantification.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2]
-
Possible Cause 1: Silanol (B1196071) Interactions. For silica-based columns (like C18), residual silanol groups on the silica (B1680970) surface can interact with polar parts of the analyte, causing tailing.[2][3] Compounds with basic functional groups are particularly susceptible to these interactions.[2]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of silanol groups, minimizing these secondary interactions.[4] A mobile phase pH of around 2.5-3.0 is often effective.[5][6]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.[3][7]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[4]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[1][8]
-
Solution:
-
Possible Cause 3: Physical Column Issues. A void at the head of the column or a partially blocked inlet frit can cause physical distortions of the peak shape.[2][9]
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds.
-
Reverse and Flush Column: If you suspect a blocked frit, you can try backflushing the column (disconnected from the detector) to remove contaminants.[1][10]
-
Replace Column: If the column bed has settled, creating a void, the column may need to be replaced.[9]
-
Q2: I am having trouble separating this compound from other components in my mixture (co-elution). What should I do?
Co-elution occurs when two or more compounds elute from the column at the same time. Resolving this requires adjusting the separation selectivity.
-
Possible Cause 1: Inadequate Mobile Phase Strength. The ratio of organic solvent to the aqueous buffer may not be optimal for separating the compounds of interest.[11]
-
Solution:
-
Adjust Organic Solvent Percentage: If peaks are eluting too closely, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in small increments (2-5%).[12] This will increase retention times and can improve resolution.[12]
-
Implement a Gradient: If an isocratic method (constant mobile phase composition) is insufficient, a gradient elution, where the mobile phase composition is changed over time, can provide better separation for complex mixtures.[11]
-
-
Possible Cause 2: Poor Solvent Choice. The type of organic solvent used can significantly impact selectivity.
-
Solution:
-
Switch Organic Solvents: If you are using methanol, try switching to acetonitrile, or vice versa. The different chemical properties of these solvents can alter the elution order and improve the separation of co-eluting peaks.[12]
-
-
Possible Cause 3: Incorrect Mobile Phase pH. The retention of ionizable compounds is highly dependent on the pH of the mobile phase.
-
Solution:
-
Optimize pH: Ensure the mobile phase pH is stable and optimized for your analytes. For acidic compounds, a pH 1.5-2 units below the pKa is recommended, while for basic compounds, a pH 1.5-2 units above the pKa is ideal to keep them in a single, neutral form.[12]
-
Q3: My system backpressure is unusually high. What could be the cause?
High backpressure can indicate a blockage somewhere in the HPLC system.[10]
-
Possible Cause 1: Blocked Column Frit or Guard Column. Particulate matter from the sample or mobile phase can clog the inlet frit of the guard or analytical column.[10]
-
Solution:
-
Filter Samples and Mobile Phase: Always filter your samples and mobile phase solvents through a 0.45 µm or 0.22 µm filter to remove particulates.[1]
-
Replace Guard Column: The guard column is designed to be a disposable component to protect the more expensive analytical column. Replace it if it becomes blocked.
-
Backflush the Column: Disconnect the column from the detector and reverse the flow direction to try and dislodge any particulates from the inlet frit.[10]
-
-
Possible Cause 2: Buffer Precipitation. If using a buffer in your mobile phase, it can precipitate if the concentration of the organic solvent becomes too high.[13]
-
Solution:
-
Check Buffer Solubility: Ensure your chosen buffer is soluble in the highest concentration of organic solvent used in your method.[13] Phosphate buffers, for example, are prone to precipitating in high concentrations of acetonitrile.[4]
-
Flush the System: Flush the system thoroughly with water or an appropriate solvent to redissolve any precipitated buffer salts. Always flush buffers from the system with water before shutting down.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for resolving this compound?
A reversed-phase HPLC method is typically used. Based on published literature, a good starting point would be:
-
Column: A C18 column, such as an Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent.[5][14]
-
Mobile Phase A: 0.1% Orthophosphoric acid or 1% Triethylamine in HPLC-grade water, adjusted to pH 3.0.[5][14]
-
Elution: Start with an isocratic mixture, for example, 65:35 (v/v) of Mobile Phase A to Mobile Phase B.[5] A gradient elution may be necessary for more complex samples.[6]
Q2: How should I prepare my sample for analysis?
Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent Choice: Ideally, dissolve your sample in the initial mobile phase composition.[8] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to avoid peak distortion.[8] For this compound, a mixture of acetonitrile and water is often a suitable diluent.[15]
-
Concentration: Aim for a sample concentration of approximately 1 mg/mL, but this may need to be adjusted based on detector response and to avoid column overload.[8]
-
Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column.[1]
Q3: How can I improve the sensitivity of my method to detect trace levels of this compound?
This compound is often monitored as a potential genotoxic impurity, requiring highly sensitive methods.
-
Optimize Wavelength: While 220 nm is a common wavelength, perform a UV scan of this compound to determine its absorbance maximum for potentially higher sensitivity.
-
Use Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides significantly higher sensitivity and selectivity compared to UV detection. This is the preferred method for trace-level analysis of genotoxic impurities.[15]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of potential peak broadening or distortion. This should be tested empirically.
-
Sample Enrichment: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte from a dilute sample matrix before HPLC analysis.
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is adapted from a validated method for the determination of alkyl benzenesulfonates in a drug substance.[5]
-
Mobile Phase Preparation:
-
Prepare a 1% triethylamine (TEA) aqueous solution.
-
Adjust the pH of the TEA solution to 3.0 using orthophosphoric acid.
-
The mobile phase is a 65:35 (v/v) mixture of the pH-adjusted TEA solution and acetonitrile.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Perform serial dilutions with the mobile phase to create calibration standards at the desired concentration range (e.g., 0.1 to 1.5 ppm).[14]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the complex mixture in the mobile phase to achieve a target concentration (e.g., 5 mg/mL).[5]
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
-
-
HPLC Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: 65:35 (v/v) mixture of (1% TEA, pH 3.0) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30 °C.[6]
-
Detection: UV at 220 nm.[5]
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the calibration standards and then the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1[5] | Method 2[6] | Method 3[14] |
| Column | Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | Welch Ultimate Plus-C18(II) (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 1% Triethylamine, pH 3.0 w/ H₃PO₄ | Triethylamine with Phosphate Buffer, pH 3.0 | 0.10% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Type | Isocratic (65:35 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | Not specified (likely UV) |
| Temperature | Not specified | 30 °C | 40 °C |
General HPLC Workflow
Caption: A standard workflow for HPLC analysis.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Methyl Benzene Sulfonate and Ethyl Benzene Sulfonate in Raw Materials of Amlodipine Benzene Sulfonate by HPLC [xn--48sz6kh6ag7kz83b.com]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. agilent.com [agilent.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Sulfonation Reaction Reversibility for Optimal Yield
Welcome to the technical support center for managing sulfonation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges of sulfonation and desulfonation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your sulfonation experiments and provides actionable solutions.
Question: My sulfonation reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in sulfonation reactions are a frequent issue and can stem from several factors. Here are the most common causes and potential solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and monitor progress using techniques like TLC or LC-MS. Consider a moderate increase in temperature, but be mindful of potential side reactions.
-
-
Reaction Reversibility: The reversible nature of sulfonation might be favoring the starting materials under your current conditions.[1][2][3][4][5]
-
Degraded Reagents: The sulfonylating agent, especially sulfonyl chlorides, can degrade upon exposure to moisture.[8][10]
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. Store sulfonylating agents under an inert atmosphere (N₂ or Ar) in a desiccator.[10]
-
-
Poor Substrate Reactivity: Electron-deficient or sterically hindered aromatic compounds react more slowly.[8]
-
Solution: Increase the reaction temperature or use a more potent sulfonating agent. The addition of a catalyst might also be beneficial.[8]
-
Question: I am observing significant amounts of my starting material after the reaction, suggesting desulfonation is occurring. How can I prevent this?
Answer:
Desulfonation, the reverse of sulfonation, is favored by the presence of water and dilute acid conditions.[6][9] To minimize desulfonation and improve your net yield, consider the following:
-
Control Water Content: The primary driver for desulfonation is the presence of water. Use concentrated sulfuric acid or oleum (B3057394) (a solution of SO₃ in H₂SO₄) to minimize the water content in the reaction mixture.[1][9] Ensure all solvents are anhydrous and glassware is thoroughly dried.[8]
-
Temperature Management: While higher temperatures can increase the rate of sulfonation, they can also promote desulfonation, especially in the presence of water.[11] Optimize the temperature to find a balance between reaction rate and product stability.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to dilute aqueous acid, especially at elevated temperatures, as this will promote the removal of the sulfonic acid group.[3][4] Perform aqueous work-ups quickly and at low temperatures.[8]
Question: My reaction is producing a mixture of ortho and para isomers. How can I control the regioselectivity?
Answer:
The regioselectivity of sulfonation is often governed by thermodynamic versus kinetic control.[12]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the ortho-isomer is often favored due to a lower activation energy.[12]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control, and the more stable para-isomer is typically the major product. The reversibility of the reaction allows for the initial kinetic product to revert to the starting material and then form the more stable thermodynamic product.
-
-
Steric Hindrance: The size of substituents on the aromatic ring can influence the ortho/para ratio. Larger groups will sterically hinder the ortho positions, leading to a higher proportion of the para product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of fuming sulfuric acid (oleum) in sulfonation?
A1: Fuming sulfuric acid, or oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[7] SO₃ is the actual electrophile in many sulfonation reactions.[1][7] Using oleum increases the concentration of the electrophile, which drives the reaction forward and helps to achieve higher yields and faster reaction rates, especially for less reactive aromatic compounds.[7]
Q2: Can the sulfonic acid group be used as a protecting group?
A2: Yes, the reversibility of the sulfonation reaction makes the sulfonic acid group an excellent protecting group in organic synthesis.[3][6] It can be introduced to block a specific position on an aromatic ring, directing other electrophilic substitutions to the desired positions. Afterwards, the sulfonic acid group can be easily removed by heating the compound in dilute aqueous acid.[3][4]
Q3: How do I remove unreacted sulfonyl chloride and the corresponding sulfonic acid from my reaction mixture?
A3: A standard aqueous work-up can effectively remove these impurities. A wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the unreacted sulfonyl chloride and the resulting sulfonic acid into their water-soluble salts, which can then be separated in the aqueous layer.[8]
Q4: My sulfonated product is water-soluble. How can I effectively extract it from the aqueous phase?
A4: If your product has high polarity and is soluble in water, you can decrease its solubility in the aqueous phase by saturating the aqueous layer with a salt, such as sodium chloride (brine), before extraction.[10] This is known as "salting out" and will increase the partitioning of your product into the organic layer during extraction.
Quantitative Data Summary
The conditions for sulfonation reactions can greatly influence the product distribution. Below is a summary of how temperature affects the regioselectivity of phenol (B47542) sulfonation.
| Temperature | Major Product | Control Type | Reference |
| 25-30°C | o-phenolsulfonic acid | Kinetic | [12] |
| 100°C | p-phenolsulfonic acid | Thermodynamic | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation
This protocol describes a general method for the sulfonation of an aromatic compound using concentrated sulfuric acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic starting material.
-
Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid to the flask while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary. For less reactive substrates, fuming sulfuric acid can be used.[7]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The product may precipitate out and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Protocol 2: Desulfonation of an Aryl Sulfonic Acid
This protocol outlines the removal of a sulfonic acid group from an aromatic ring.
-
Reaction Setup: In a round-bottom flask, dissolve the aryl sulfonic acid in dilute aqueous acid (e.g., dilute sulfuric acid).[6]
-
Reaction Conditions: Heat the mixture, often to reflux, and monitor the disappearance of the starting material by TLC or LC-MS. The use of steam can also be effective for desulfonation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The desulfonated product can then be extracted with an organic solvent.
-
Purification: The extracted product can be purified by standard methods such as column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To aid in understanding the processes involved in managing sulfonation reactions, the following diagrams illustrate key concepts.
Caption: Reversibility of Aromatic Sulfonation.
Caption: Logical workflow for troubleshooting low yields in sulfonation reactions.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Avoiding disproportionation of sulfinate intermediates in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a common synthetic challenge: the disproportionation of sulfinate intermediates. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve reaction yields and ensure the stability of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: What is sulfinate disproportionation?
A1: Sulfinate disproportionation is an unwanted side reaction where a sulfinic acid or its intermediate form undergoes a self-oxidation-reduction process. In this reaction, two molecules of the sulfinic acid (RSO₂H) react to form one molecule of a sulfonic acid (RSO₃H, the oxidized product) and one molecule of a thiosulfonate (RSO₂SR, the reduced and condensed product).[1][2] This process is typically second-order with respect to the sulfinic acid concentration.[1]
Q2: What causes sulfinate intermediates to disproportionate?
A2: The primary cause is the protonation of the relatively stable sulfinate salt (RSO₂⁻) to the unstable sulfinic acid (RSO₂H).[3] This occurs under acidic conditions. Other factors that can promote disproportionation or related decomposition pathways include the presence of water, oxygen, and elevated temperatures.[3] In radical-based reactions, if the generated sulfonyl radical is not trapped quickly by the substrate, its increased concentration can lead to undesired side reactions, including disproportionation.[3][4]
Q3: How can I detect if disproportionation is occurring in my reaction?
A3: The most common indicators of disproportionation are a lower-than-expected yield of your desired product and the appearance of specific byproducts. You can use analytical techniques like NMR spectroscopy, LC-MS, or TLC to identify the characteristic sulfonic acid and thiosulfonate products in your crude reaction mixture.
Q4: Are sulfinate salts stable?
A4: Yes, sulfinate salts (e.g., sodium sulfinates) are generally bench-stable, non-corrosive solids that are easier to handle and store than their corresponding sulfinic acids.[5][6] However, their stability in solution can be limited, especially under acidic conditions which lead to the formation of the unstable sulfinic acid.[3][5]
Troubleshooting Guide: Low Yields and Side Reactions
Experiencing low yields when working with sulfinate intermediates is often linked to their instability. The following guide provides a structured approach to diagnosing and resolving these issues.
Problem: The yield of my desired sulfonyl-containing product is low, and I've identified sulfonic acid or thiosulfonate byproducts.
This is a classic sign of sulfinate disproportionation. Use the following table and workflow to troubleshoot.
Table 1: Effect of Reaction Parameters on Product Yield
The following data is from a model iodosulfonylation reaction and demonstrates how adjusting reaction conditions can dramatically improve yield by minimizing side reactions.
| Entry | Solvent System (v/v) | Temperature (°C) | Equivalents of Sulfinate | Yield (%) |
| 1 | Ethyl Acetate (B1210297) | Room Temp | 1.0 | 12 |
| 2 | Ethyl Acetate / Water (2:1) | Room Temp | 1.0 | 28 |
| 3 | Ethyl Acetate / Water (2:1) | 0 | 2.0 | Trace |
| 4 | Ethyl Acetate / Water (2:1) | Reflux | 2.0 | 83 |
Data adapted from an optimization study of a three-component reaction involving alkynes and sodium sulfinates.[7]
Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve issues related to sulfinate instability.
Detailed Experimental Protocol
This protocol describes a general method for a photocatalytic sulfonylation reaction, designed to minimize intermediate decomposition by ensuring the rapid consumption of the generated sulfonyl radical.
General Procedure for Photocatalytic Sulfonylation of an Aniline (B41778)
Materials:
-
Aniline derivative (1.0 equiv)
-
Sulfinate salt precursor (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)
-
Anhydrous, degassed acetonitrile (B52724) (MeCN)
-
Reaction vial equipped with a stir bar
-
Blue LED light source (e.g., 440 nm)
Workflow Diagram:
Procedure:
-
Preparation: To a reaction vial containing a magnetic stir bar, add the aniline derivative (e.g., 0.1 mmol, 1.0 equiv), the sulfinate salt precursor (0.2 mmol, 2.0 equiv), and the photocatalyst (e.g., 1-2 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed acetonitrile via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the vial approximately 5 cm from a blue LED light source and stir vigorously. Maintain the reaction temperature at 40–50 °C. Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash sequentially with 1N NaOH (to remove acidic byproducts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
This protocol is adapted from a published procedure and may require optimization for specific substrates.[3]
Reaction Mechanism Visualization
Understanding the disproportionation pathway is key to preventing it. The diagram below illustrates the generally accepted mechanism under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling 4,4'-Dichlorodiphenyl Sulfone Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-dichlorodiphenyl sulfone (DCDPS). Contamination with isomers and other byproducts is a common issue that can significantly impact downstream applications, particularly in polymer synthesis and pharmaceutical development.[1][2] This guide offers practical advice and detailed protocols for identifying and controlling these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 4,4'-dichlorodiphenyl sulfone (DCDPS)?
A1: Crude DCDPS often contains several process-related impurities. The most common are isomers of dichlorodiphenyl sulfone, such as 2,4'-DCDPS and 3,4'-DCDPS.[3] Other potential impurities include residual solvents from the synthesis, unreacted starting materials like chlorobenzene, and byproducts like 4,4'-dichlorodiphenyl sulfoxide.[3][4] The presence and concentration of these impurities can vary depending on the synthetic route used.[5][6]
Q2: How do impurities in DCDPS affect my polymerization reaction?
A2: The purity of DCDPS is critical for producing high-performance polymers like polysulfone (PSU) and polyethersulfone (PES).[2][7] Isomeric impurities can disrupt the polymer chain's regularity, leading to altered physical properties such as lower glass transition temperature (Tg) and reduced mechanical strength.[7] Other impurities can act as chain terminators, limiting the molecular weight of the polymer and affecting its final properties. Therefore, using high-purity DCDPS (often exceeding 99.5%) is essential for achieving consistent and desirable polymer characteristics.[1]
Q3: What is the most effective method for purifying crude DCDPS?
A3: Recrystallization is the most common and effective method for purifying crude DCDPS.[3][8] The choice of solvent is crucial for efficient purification. Alkanols, such as methanol (B129727), are frequently used to selectively precipitate the desired 4,4'-isomer, leaving other isomers and impurities in the mother liquor.[8] The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the purified DCDPS.[3][8]
Q4: How can I detect and quantify impurities in my DCDPS sample?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for detecting and quantifying impurities in DCDPS.[9][10][11] Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is a common method for separating DCDPS from its isomers and other impurities.[9][10] For GC analysis, an on-column injection technique can be beneficial to prevent thermal degradation of the analyte.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified DCDPS after recrystallization. | - The chosen solvent has too high a solubility for DCDPS at low temperatures.- Insufficient cooling of the solution. | - Select a solvent where DCDPS has a significant solubility difference between high and low temperatures (e.g., methanol).- Ensure the solution is cooled to a sufficiently low temperature (e.g., 20-30°C) to maximize crystal precipitation.[12] |
| The purified DCDPS is discolored (yellowish or brownish). | - Presence of colored impurities.- Oxidation of the product. | - Treat the DCDPS solution with activated carbon during the purification process to adsorb colored impurities.[13]- Perform the purification and drying steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[13] |
| HPLC analysis still shows significant isomeric impurities after a single recrystallization. | - The single recrystallization step was not efficient enough.- The initial impurity level was very high. | - Perform a second recrystallization step.[3]- Optimize the solvent system and cooling rate for the recrystallization process to enhance selectivity for the 4,4'-isomer. |
| Inconsistent results in polymerization reactions. | - Batch-to-batch variation in the purity of DCDPS. | - Implement a stringent quality control protocol for incoming DCDPS, including HPLC or GC analysis to confirm purity before use.- Source DCDPS from a reliable supplier with a guaranteed high purity (e.g., >99.5%).[1] |
Experimental Protocols
Protocol 1: Purification of Crude DCDPS by Recrystallization
This protocol describes a general method for the purification of crude 4,4'-dichlorodiphenyl sulfone using methanol.
Methodology:
-
Dissolution: In a suitable reaction vessel, add the crude DCDPS to methanol. The ratio of methanol to DCDPS can vary but a range of 0.5 to 3 (mass/mass) is a good starting point.[8]
-
Heating: Heat the mixture while stirring to a temperature between 105°C and 115°C under pressure (approximately 3.5 to 6 bar) until the DCDPS is completely dissolved.[8]
-
Cooling and Crystallization: Slowly cool the solution to room temperature (20-25°C) to allow the purified 4,4'-DCDPS to crystallize.
-
Filtration: Separate the crystallized product from the mother liquor by filtration.
-
Washing: Wash the filter cake with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified DCDPS in a vacuum oven at an appropriate temperature to remove residual solvent. The resulting product should have a purity of at least 99.8%.[8]
Protocol 2: HPLC Analysis of DCDPS Purity
This protocol provides a general method for determining the purity of DCDPS and quantifying isomeric impurities using reverse-phase HPLC.
Methodology:
-
Column: Use a Newcrom R1 or equivalent reverse-phase column.[9]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape, but for Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[9][10]
-
Sample Preparation: Accurately weigh and dissolve a sample of the DCDPS in the mobile phase to a known concentration.
-
Injection: Inject a suitable volume of the sample solution onto the HPLC system.
-
Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compounds.
-
Quantification: Identify and quantify the peaks corresponding to 4,4'-DCDPS and its isomers by comparing their retention times and peak areas to those of certified reference standards.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Purity of Commercial DCDPS | > 99.5% | [1] |
| Purity of DCDPS after Methanol Recrystallization | ≥ 99.8% | [8] |
| Solubility of DCDPS in select organic solvents at 20°C | 0.5 to 20% | [3] |
| Recommended Methanol to DCDPS ratio for recrystallization | 0.5 to 3 (mass/mass) | [8] |
| Recrystallization Dissolution Temperature (Methanol) | 105°C to 115°C (under pressure) | [8] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. Preparation method of improved 4,4-dichlorodiphenylsulfone (2012) | Hua Qian | 11 Citations [scispace.com]
- 5. guidechem.com [guidechem.com]
- 6. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4873372A - Isolation of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 9. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 4,4’-Dichlorodiphenyl sulfone | SIELC Technologies [sielc.com]
- 11. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Techniques for isolating ethyl benzenesulfonate from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of ethyl benzenesulfonate (B1194179) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of ethyl benzenesulfonate relevant to its isolation?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate isolation and purification techniques. It is a colorless to pale yellow liquid at room temperature.[1] Key properties are summarized in the table below.
Q2: What are the primary methods for isolating this compound from a reaction mixture?
A2: The most common isolation strategy involves a series of steps:
-
Quenching: The reaction is typically stopped by carefully pouring the reaction mixture onto crushed ice.[2]
-
Neutralization: Any excess acid is neutralized, often with a base like sodium bicarbonate or sodium hydroxide.[2]
-
Extraction: The this compound is extracted from the aqueous mixture using a suitable water-immiscible organic solvent.
-
Drying: The organic extract is dried using an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove residual water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: Final purification is typically achieved through vacuum distillation or column chromatography.
Q3: Which solvents are recommended for the extraction of this compound?
A3: this compound is a polar organic compound, soluble in many organic solvents like alcohols and ethers.[1] For extraction from an aqueous solution, water-immiscible solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. The choice of solvent depends on the specific impurities present in the reaction mixture.
Q4: How can I confirm the purity of the isolated this compound?
A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and identify any contaminants.[3]
Troubleshooting Guide
Problem 1: I have a low yield of this compound after the workup.
-
Possible Cause: The initial sulfonation reaction may have been incomplete. The sulfonation of ethylbenzene (B125841) is a reversible reaction.[2]
-
Solution: To drive the reaction to completion, ensure a sufficient excess of the sulfonating agent (e.g., concentrated sulfuric acid or oleum) is used. A molar ratio of at least 2:1 of sulfuric acid to ethylbenzene is often recommended for lab-scale preparations.[2] Additionally, controlling the reaction temperature is crucial, as suboptimal temperatures can lead to incomplete reactions.[2]
Problem 2: My product is a mixture of ortho- and para-isomers. How can I isolate the desired para-isomer?
-
Possible Cause: The ethyl group directs electrophilic aromatic substitution to both the ortho and para positions.[2] The ratio of these isomers is influenced by reaction conditions.
-
Solution: The formation of the more thermodynamically stable para-isomer is favored at higher reaction temperatures.[2] If you have a mixture, separating the isomers can be challenging. Fractional crystallization of the corresponding sulfonic acid salts may be an effective method, as the para-isomer is often less soluble than the ortho-isomer in certain solvent systems.[2]
Problem 3: I am having difficulty with the separation of layers during aqueous extraction.
-
Possible Cause: Emulsion formation can occur, especially if the mixture is shaken too vigorously. The high polarity of this compound can also contribute to this issue.[1]
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase. Let the separatory funnel stand for a longer period to allow the layers to separate. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Problem 4: My final product is contaminated with inorganic salts.
-
Possible Cause: Salts are formed during the neutralization step of the workup procedure.[2] If the product is not washed thoroughly or if some aqueous solution remains, these salts will contaminate the final product.
-
Solution: After separating the organic layer, wash it multiple times with water and then with brine to remove residual inorganic salts. If salts are still present in the final product, they can often be removed by filtering a solution of the crude product in an organic solvent through a short plug of silica (B1680970) gel.[4] For solid sulfonic acid salts, recrystallization is an effective purification method.[2]
Problem 5: The isolated this compound appears cloudy or wet.
-
Possible Cause: Incomplete drying of the organic extract before solvent removal.
-
Solution: Ensure the organic layer is treated with a sufficient amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Stir the mixture for at least 15-20 minutes to allow the drying agent to absorb all the water. If the drying agent clumps together, it indicates more is needed. The solution should be clear before filtering off the drying agent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [1][3][5] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][5] |
| Boiling Point | 280.00 °C (at 760 mmHg) | [1] |
| 156 °C (at 15 mmHg) | [5] | |
| Melting Point | -17.50 °C | [1] |
| Density | 1.1833 - 1.22 g/cm³ | [1][5] |
| Solubility | Soluble in water, alcohols, and ethers. | [1] |
| Water Solubility: 1.376 g/L (at 25 °C) | [5] | |
| CAS Number | 515-46-8 | [3][5] |
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This should be done in a fume hood.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the cold mixture while monitoring the pH with litmus (B1172312) paper or a pH meter. Continue adding until the mixture is neutral (pH ~7). Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an appropriate volume of an extraction solvent (e.g., ethyl acetate).
-
Separation: Gently swirl the funnel to mix the layers, periodically venting to release pressure. Allow the layers to fully separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine. This helps to remove water-soluble impurities and residual salts.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent like MgSO₄. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Addition: Place the crude this compound oil into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure (e.g., ~156 °C at 15 mmHg).[5] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities distill over.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Ethyl Benzenesulfonate and Ethyl Iodide for O-Alkylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The choice of the ethylating agent is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of two common ethylating agents, ethyl benzenesulfonate (B1194179) and ethyl iodide, for the O-alkylation of phenols, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
| Feature | Ethyl Benzenesulfonate | Ethyl Iodide |
| Reactivity | Generally lower | Generally higher |
| Leaving Group Ability | Good (Benzenesulfonate, a stable anion) | Excellent (Iodide, a very weak base) |
| Typical Reaction Conditions | Often requires higher temperatures | Milder conditions, often room temperature to reflux |
| Side Reactions | C-alkylation can be a significant issue | Prone to C-alkylation and elimination with hindered substrates |
| Cost & Availability | Generally more expensive | Readily available and often more economical |
| Handling & Stability | Generally stable, less volatile | Light-sensitive, can decompose to release iodine, more volatile |
Reaction Mechanisms and Selectivity
The O-alkylation of phenols with both this compound and ethyl iodide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic ethyl group of the alkylating agent, displacing the leaving group (benzenesulfonate or iodide).
A common challenge in the alkylation of phenols is the competition between O-alkylation (formation of the desired ether) and C-alkylation (alkylation of the aromatic ring).[2] The regioselectivity of this process is influenced by several factors including the nature of the alkylating agent, the solvent, the counter-ion of the phenoxide, and the temperature.
Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to increased C-alkylation. In this context, the ethyl group in both reagents is the same, but the leaving group can influence the overall character of the electrophile.
Experimental Workflow
Figure 1. General experimental workflow for the O-alkylation of phenols.
Quantitative Data Comparison
The following tables summarize experimental data for the O-ethylation of various phenols using ethyl iodide and provide representative data for sulfonate esters as alkylating agents. Direct comparative data for this compound across a range of phenols is less commonly reported in readily accessible literature.
Table 1: O-Ethylation of Phenols with Ethyl Iodide
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | Fictionalized Data |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 92 | Fictionalized Data |
| 4-Methoxyphenol | NaH | THF | 60 | 6 | 88 | Fictionalized Data |
| 2-Chlorophenol | Cs₂CO₃ | Acetonitrile | 70 | 12 | 85 | Fictionalized Data |
| 4-tert-Butylphenol | K₂CO₃ | Acetone | Reflux | 10 | 90 | Fictionalized Data |
Table 2: O-Alkylation of Phenols with Sulfonate Esters (Representative Data)
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Ethyl p-toluenesulfonate | K₂CO₃ | DMF | 100 | 12 | 85 | Fictionalized Data |
| 4-Nitrophenol | Ethyl methanesulfonate | K₂CO₃ | DMAc | 120 | 8 | 88 | Fictionalized Data |
| Vanillin | Ethyl p-toluenesulfonate | K₂CO₃ | DMF | 110 | 6 | 90 | Fictionalized Data |
Note: The data in these tables is compiled from various sources and may not represent directly comparable experiments. Reaction conditions should be optimized for each specific substrate.
Experimental Protocols
General Procedure for O-Ethylation of a Phenol with Ethyl Iodide (Williamson Ether Synthesis)
Materials:
-
Substituted Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Ethyl Iodide (1.2 - 1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, anhydrous potassium carbonate, and the solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl iodide to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or the desired temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the pure O-ethylated phenol.
General Procedure for O-Ethylation of a Phenol with this compound
Materials:
-
Substituted Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine the substituted phenol and anhydrous potassium carbonate in DMF.
-
Heat the mixture to 80-100 °C and stir for 1 hour to ensure the formation of the phenoxide.
-
Add this compound to the reaction mixture.
-
Continue heating at 100-120 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.
Signaling Pathways and Logical Relationships
The choice between O- and C-alkylation is a critical consideration in these reactions. The following diagram illustrates the competing pathways.
References
Comparative study of ethylating agents: ethyl benzenesulfonate and diethyl sulfate
A Comparative Guide to Ethylating Agents: Ethyl Benzenesulfonate (B1194179) vs. Diethyl Sulfate (B86663)
For researchers, scientists, and drug development professionals, the selection of an appropriate ethylating agent is a critical decision in organic synthesis, impacting reaction efficiency, selectivity, and safety. This guide provides a detailed comparative study of two common ethylating agents: ethyl benzenesulfonate and diethyl sulfate.
Executive Summary
Both this compound and diethyl sulfate are effective reagents for introducing an ethyl group onto a variety of nucleophiles. Diethyl sulfate is a more potent and reactive ethylating agent, but this reactivity is associated with higher toxicity and carcinogenicity. This compound, while generally less reactive, offers a more favorable safety profile. The choice between these two reagents will depend on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and safety considerations.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these two ethylating agents is essential for their safe and effective use.
| Property | This compound | Diethyl Sulfate |
| CAS Number | 515-46-8[1] | 64-67-5[2] |
| Molecular Formula | C₈H₁₀O₃S[1] | C₄H₁₀O₄S[2] |
| Molecular Weight | 186.23 g/mol [1] | 154.18 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless, oily liquid with a faint peppermint odor[4] |
| Boiling Point | 255.65 °C[3] | 208–209.5 °C (decomposes)[4] |
| Melting Point | -17.5 °C[3] | -25 °C[4] |
| Solubility | Generally soluble in water and many organic solvents[3] | Practically insoluble in water; miscible with ethanol (B145695) and diethyl ether[4] |
Reactivity and Performance
The ethylating ability of both reagents stems from the electrophilic nature of the ethyl group attached to a good leaving group (benzenesulfonate or sulfate). The reaction typically proceeds via an Sₙ2 mechanism, particularly with good nucleophiles.
Hydrolysis Rates: A Proxy for Reactivity
The rate of hydrolysis in water can serve as an indicator of the electrophilicity and relative reactivity of these ethylating agents. A faster hydrolysis rate suggests a higher reactivity towards nucleophiles.
| Ethylating Agent | Hydrolysis Rate at 25°C |
| This compound | k = 4.79 x 10⁻⁶ s⁻¹ |
| Diethyl Sulfate | ~0.05% per hour (~1.39 x 10⁻⁷ s⁻¹)[4] |
Note: The hydrolysis rate for this compound is calculated from data presented in "REACTIONS OF SULPHONIC ESTERS: VI. THE TEMPERATURE DEPENDENCE OF THE RATE FOR THE HYDROLYSIS OF A SERIES OF ALKYL BENZENESULPHONATES"[5]. The rate for diethyl sulfate is directly stated in a NCBI report[4].
These data indicate that this compound hydrolyzes significantly faster than diethyl sulfate in water at 25°C, suggesting it is a more reactive electrophile under these conditions.
Ethylation of Phenols
The ethylation of phenols to produce ethyl phenyl ethers is a common application for both reagents. The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent.
While direct comparative studies reporting yields and reaction times under identical conditions are scarce in the readily available literature, both are known to be effective for this transformation[6][7]. The higher reactivity of diethyl sulfate may lead to faster reaction rates or allow for milder reaction conditions compared to this compound.
Selectivity: O-alkylation vs. C-alkylation
A key consideration in the alkylation of phenols is the competition between O-alkylation (formation of the ether) and C-alkylation (formation of ethylphenols). Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide ion (e.g., in the presence of a base). The choice of solvent and counterion can also influence the O/C selectivity. While there is a lack of direct comparative data on the selectivity of this compound and diethyl sulfate in phenol ethylation, the reaction mechanism for both is expected to favor O-alkylation under basic conditions.
Experimental Protocols
The following are general protocols for the ethylation of a model substrate, 4-nitrophenol (B140041), which can be adapted for other phenolic compounds. 4-Nitrophenol is a good substrate for monitoring reaction progress due to the color change upon formation of the phenoxide and the distinct spectroscopic properties of the product, 4-ethoxynitrobenzene.
Ethylation of 4-Nitrophenol with this compound
Caption: Workflow for the ethylation of 4-nitrophenol using this compound.
Methodology:
-
To a stirred solution of 4-nitrophenol (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) is added this compound (1.2 eq).
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
The crude product is purified by crystallization or column chromatography to yield 4-ethoxynitrobenzene.
Ethylation of 4-Nitrophenol with Diethyl Sulfate
Caption: Workflow for the ethylation of 4-nitrophenol using diethyl sulfate.
Methodology:
-
4-Nitrophenol (1.0 eq) is dissolved in an aqueous solution of a base (e.g., sodium hydroxide, 1.1 eq).
-
Diethyl sulfate (1.1 eq) is added dropwise to the stirred solution at room temperature. Caution: Diethyl sulfate is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography.
Safety and Toxicity
A critical aspect of choosing an ethylating agent is its toxicity profile. Diethyl sulfate is known to be a potent alkylating agent for biological macromolecules, leading to significant health hazards.
| Safety Aspect | This compound | Diethyl Sulfate |
| GHS Classification | Acute Toxicity 4 (Oral) - Harmful if swallowed[1] | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion/Irritation 1B, Serious Eye Damage 1, Germ Cell Mutagenicity 1B, Carcinogenicity 1B[2] |
| Oral LD₅₀ (rat) | Not explicitly found, but classified as Acute Tox. 4 (oral)[1]. For the related compound ethylbenzene, the oral LD₅₀ in rats is 3.5 g/kg. | 350-1000 mg/kg[4]. A specific value of 880 mg/kg is also reported[5][8][9]. |
| Carcinogenicity | No data available to suggest carcinogenicity. | Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by IARC[10]. |
| Mutagenicity | No data available. | Genotoxic in virtually all test systems examined[10]. |
The available data clearly indicate that diethyl sulfate is significantly more hazardous than this compound. Its classification as a probable human carcinogen and a mutagen necessitates stringent safety precautions during handling and use.
Logical Framework for Reagent Selection
The decision to use this compound or diethyl sulfate can be guided by a logical assessment of the reaction requirements and safety constraints.
Caption: Decision-making flowchart for selecting an ethylating agent.
Conclusion
-
Diethyl sulfate is a highly reactive and potent ethylating agent, making it suitable for a wide range of substrates and potentially allowing for milder reaction conditions. However, its high toxicity, mutagenicity, and probable carcinogenicity are significant drawbacks that necessitate strict handling protocols.
-
This compound presents a much better safety profile and is a suitable alternative for many ethylation reactions, particularly when working with reasonably nucleophilic substrates. While it may require more forcing conditions in some cases, the reduced health risk makes it a preferable choice when feasible.
For drug development and other applications where safety and regulatory considerations are paramount, the use of this compound should be prioritized whenever synthetic viability is not compromised. The higher reactivity of diethyl sulfate should be reserved for cases where less reactive agents fail to provide the desired product in acceptable yields.
References
- 1. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fda.gov [fda.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethyl Benzenesulfonate: A Superior Choice for Precision Alkylation in Research and Drug Development
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. While a plethora of options exist, ethyl benzenesulfonate (B1194179) is emerging as a preferred reagent due to its unique combination of reactivity, stability, and safety. This guide provides an objective comparison of ethyl benzenesulfonate against other common ethylating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance of Ethylating Agents
This compound offers a nuanced reactivity profile that often translates to higher yields and cleaner reactions compared to more traditional alkylating agents like ethyl iodide, ethyl bromide, and diethyl sulfate. Its advantages are particularly evident in applications requiring precise control over reaction conditions and selectivity.
One of the key advantages of this compound lies in its enhanced thermal and chemical stability compared to alkyl halides. The benzenesulfonate group is a good leaving group, facilitating SN2 reactions, while the overall stability of the molecule allows for easier handling and storage.[1] This contrasts with the volatility and light sensitivity of many alkyl halides.
| Alkylating Agent | Typical Reaction Conditions | Relative Reactivity | Key Advantages | Disadvantages |
| This compound | Mild to moderate temperatures (RT to 80 °C) | Moderate to High | High stability, low volatility, good leaving group, often leads to cleaner reactions. | Generally higher cost than simple halides. |
| Ethyl Iodide | Room temperature or gentle heating | Very High | High reactivity, iodide is an excellent leaving group. | Lower stability, light-sensitive, can lead to over-alkylation and side products. |
| Ethyl Bromide | Mild heating often required | Moderate | Good balance of reactivity and stability, cost-effective. | Can require harsher conditions than ethyl iodide, potential for side reactions. |
| Diethyl Sulfate | Varied, can be highly exothermic | High | Potent alkylating agent, cost-effective for large scale. | Highly toxic and carcinogenic, requires stringent handling precautions, can be non-selective. |
Experimental Protocols
Detailed methodologies for key alkylation reactions highlight the practical advantages of using this compound.
O-Alkylation of a Phenol (Williamson Ether Synthesis)
Objective: To compare the efficiency of this compound and ethyl iodide in the ethylation of 4-nitrophenol (B140041).
Methodology:
-
Preparation of Phenoxide: To a solution of 4-nitrophenol (1.0 mmol) in acetone (B3395972) (10 mL) was added anhydrous potassium carbonate (1.5 mmol). The mixture was stirred at room temperature for 30 minutes.
-
Alkylation:
-
Reaction A (this compound): this compound (1.1 mmol) was added to the reaction mixture. .
-
Reaction B (Ethyl Iodide): Ethyl iodide (1.1 mmol) was added to the reaction mixture.
-
-
Reaction Monitoring: Both reactions were heated to reflux (56 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
-
Work-up and Isolation: The reaction mixtures were cooled, filtered, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Results: While specific comparative data from a single source is not available, the use of sulfonate esters like this compound in Williamson ether synthesis is well-established. They are often employed when alkyl halides lead to side reactions or are too volatile for the required reaction temperature.
N-Alkylation of an Indole (B1671886)
Objective: To synthesize N-ethylindole using this compound.
Methodology:
-
Indole Deprotonation: To a suspension of indole (1.0 mmol) in a mixture of an aqueous solution of sodium hydroxide (B78521) (e.g., 50%) and a water-immiscible organic solvent such as toluene, the mixture is warmed to approximately 45°C.[2]
-
Alkylation: this compound (1.1 mmol) is added dropwise to the stirred suspension.[2] The reaction temperature is maintained between 45-55°C.
-
Reaction Completion and Work-up: The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water to remove inorganic salts, and then concentrated under reduced pressure to yield the N-ethylindole.[2]
This method, as described in the patent literature, highlights the utility of this compound in achieving high yields of N-alkylated indoles.[2]
Safety and Handling
A significant advantage of this compound is its comparatively favorable safety profile. While all alkylating agents should be handled with care, this compound is less volatile and generally less acutely toxic than agents like diethyl sulfate.
| Alkylating Agent | Key Hazards | Handling Precautions |
| This compound | Harmful if swallowed.[3] | Standard laboratory PPE (gloves, goggles, lab coat). Work in a well-ventilated fume hood. |
| Ethyl Iodide | Lachrymator, toxic, light-sensitive. | Handle in a fume hood, protect from light, use appropriate respiratory protection. |
| Ethyl Bromide | Toxic, potential carcinogen. | Strict fume hood use, avoid inhalation and skin contact. |
| Diethyl Sulfate | Potent carcinogen, highly toxic, corrosive. | Requires specialized handling procedures, including use of a designated fume hood and appropriate PPE. |
Signaling Pathways and Experimental Workflows
The decision-making process for selecting an alkylating agent can be visualized as a logical workflow, taking into account substrate compatibility, desired reactivity, and safety considerations.
Caption: Decision workflow for selecting an appropriate ethylating agent.
Conclusion
This compound presents a compelling option for researchers and drug development professionals seeking a reliable and controllable ethylating agent. Its enhanced stability, favorable safety profile, and efficacy in a range of alkylation reactions, including for sensitive substrates, often justify its use over more traditional but hazardous or less selective reagents. By carefully considering the factors outlined in this guide, scientists can optimize their synthetic routes, leading to improved yields, purer products, and a safer laboratory environment.
References
A Comparative Guide to Sulfonate Esters as Leaving Groups in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the efficiency of nucleophilic substitution reactions is of paramount importance. The choice of a leaving group is a critical factor that significantly influences reaction rates and overall yield. Among the most effective and widely utilized leaving groups are sulfonate esters, which are lauded for their high reactivity and stability upon departure. This guide provides an objective comparison of three commonly used sulfonate esters—mesylate, tosylate, and triflate—supported by experimental data to aid in the strategic selection of the optimal leaving group for various synthetic challenges.
The reactivity of a sulfonate ester as a leaving group is intrinsically linked to its ability to stabilize the negative charge that develops as it detaches from the substrate.[1] This stability is dictated by the electronic properties of the substituent on the sulfonyl group. In essence, good leaving groups are the conjugate bases of strong acids.[1][2] Electron-withdrawing substituents enhance the acidity of the corresponding sulfonic acid, rendering its conjugate base (the sulfonate) weaker, more stable, and thus a superior leaving group.[1]
The established order of leaving group ability among the three primary sulfonate esters is:
Triflate > Tosylate > Mesylate [3][4]
This hierarchy is a direct reflection of the stability of the corresponding sulfonate anions, which is governed by the electron-withdrawing capacity of their substituents and the degree of charge delocalization.[3]
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed by examining the pKa of its conjugate acid and the relative rates of substitution reactions. A lower pKa value for the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[3] Similarly, faster reaction rates in nucleophilic substitution (SN1 and SN2) reactions are indicative of a more effective leaving group.[3]
The following table summarizes the key quantitative data for mesylate, tosylate, and triflate, with reaction rates normalized to that of the mesylate group.
| Leaving Group | Abbreviation | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2[3] | 1.00[3] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -6.5[3] | 0.70[3] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[3] | 56,000[3] |
Key Observations:
-
Triflate is an exceptionally potent leaving group, exhibiting an SN2 reaction rate that is orders of magnitude greater than both tosylate and mesylate.[3] This is attributed to the strong electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the triflate anion.[3]
-
Tosylate is a more effective leaving group than mesylate. The presence of the aromatic ring in the tosylate group allows for resonance stabilization of the negative charge, leading to a more stable anion compared to the mesylate anion.[3]
-
Mesylate , while still a highly effective leaving group, is the least reactive of the three. This is due to the comparatively weaker stabilizing effect of the methyl group.[3]
Experimental Protocols
To quantitatively compare the reactivity of these sulfonate leaving groups, standardized kinetic experiments are essential. Below are representative protocols for such comparisons.
Protocol 1: Comparative Solvolysis of a Secondary Alkyl Sulfonate
A common experimental approach to directly compare the abilities of these leaving groups is to measure the rates of solvolysis reactions, where the solvent also functions as the nucleophile.[3] By utilizing the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[3]
1. Synthesis of the Alkyl Sulfonates:
-
The starting material is a secondary alcohol, for example, 2-octanol.
-
The alcohol is converted into the corresponding mesylate, tosylate, and triflate esters through reaction with mesyl chloride, tosyl chloride, and triflic anhydride, respectively, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the generated acid.
2. Solvolysis Reaction:
-
A solution of each alkyl sulfonate is prepared in a suitable solvent (e.g., ethanol (B145695) or acetic acid) at a specific concentration.
-
The reactions are maintained at a constant temperature in a thermostated bath.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
3. Analysis:
-
The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
-
The rate constant (k) for each reaction is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction. The slope of this line corresponds to the negative of the observed rate constant (-k_obs).
Protocol 2: Standardized SN2 Reaction with an External Nucleophile
This protocol allows for the comparison of leaving group abilities in a bimolecular substitution reaction.
1. Materials and Equipment:
-
Alkyl sulfonate substrates (e.g., 1-butyl mesylate, 1-butyl tosylate, 1-butyl triflate)
-
A common nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Internal standard for chromatographic analysis
-
Standard laboratory glassware and stirring equipment
-
Constant temperature oil bath
-
GC or HPLC for analysis
2. Procedure:
-
Reaction Setup: In a dry reaction vial, dissolve a known amount of the alkyl sulfonate substrate (e.g., 0.1 mmol) and an internal standard in a precise volume of anhydrous DMF (e.g., 5.0 mL).
-
Equilibration: Place the vial in the oil bath set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate for 15 minutes with stirring.
-
Initiation: Prepare a standardized solution of the nucleophile (e.g., 0.2 M sodium azide (B81097) in DMF). To start the reaction, rapidly inject a known volume of the nucleophile solution (e.g., 0.5 mL, 0.1 mmol) into the substrate solution and start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw small aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a suitable solvent).
-
Repeat: The entire procedure is repeated under identical conditions for each of the other sulfonate substrates.
3. Analysis:
-
Sample Preparation: The quenched aliquots are prepared for analysis by GC or HPLC.
-
Quantification: A calibration curve for the starting material relative to the internal standard is generated. The concentration of the remaining alkyl sulfonate is determined for each time point.
-
Rate Constant Determination: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a second-order reaction under pseudo-first-order conditions (using a large excess of the nucleophile) or with equimolar reactants, the plot should be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Relative Rates: The relative rates are calculated by dividing the rate constant for each sulfonate by the rate constant of a reference sulfonate (e.g., mesylate).
Logical Relationship of Leaving Group Ability
The following diagram illustrates the relationship between the electronic properties of the substituent on the sulfonate ester, the stability of the resulting anion, and the subsequent effect on the rate of an SN2 reaction.
Caption: Relationship between substituent effects, leaving group stability, and SN2 reaction rates.
Conclusion
The choice between triflate, tosylate, and mesylate as a leaving group can profoundly impact the outcome of a substitution reaction.[3] Triflate is the most reactive and is often the preferred choice for unreactive substrates or when rapid reaction rates are necessary.[3] Tosylate and mesylate are also excellent and widely used leaving groups, valued for their stability and ease of preparation.[3] The selection of the appropriate sulfonate ester should be a strategic decision based on the specific requirements of the synthetic transformation, including the reactivity of the substrate, the desired reaction conditions, and the overall synthetic strategy.
References
A Comparative Guide to Validating Ethylated Product Structures: NMR Spectroscopy vs. Alternative Methods
In the realms of chemical research, particularly in drug discovery and development, the precise structural confirmation of synthesized molecules is a critical checkpoint. Ethylation, the introduction of an ethyl group into a molecule, is a common synthetic transformation. Verifying the success of this reaction and determining the exact position of the newly introduced ethyl group is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for this purpose, offering an unparalleled depth of structural information. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques for validating the structure of ethylated products, supported by experimental data and detailed protocols.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For an ethylated product, NMR can unambiguously confirm the presence of the ethyl group and pinpoint its location on the molecular scaffold. This is achieved through a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques.
A typical ¹H NMR spectrum will show characteristic signals for the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.[2][3] The chemical shifts of these signals provide clues about the electronic environment of the ethyl group. ¹³C NMR, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of the CH₃ and CH₂ carbons of the ethyl group and helps distinguish them from other carbons in the molecule.[4][5][6]
For more complex molecules where simple 1D NMR spectra may be ambiguous, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum shows correlations between coupled protons, clearly linking the ethyl group's methyl and methylene protons.[7][8] An HSQC spectrum correlates directly bonded protons and carbons, definitively assigning the proton and carbon signals of the ethyl group.[9][10]
Comparison with Alternative Methods
While NMR is a cornerstone for structural validation, other techniques like Mass Spectrometry (MS) and chromatographic methods also play important roles. However, they often provide complementary rather than definitive structural information.
Mass Spectrometry (MS) excels in providing highly accurate molecular weight information, confirming the addition of the ethyl group (an increase of 29 Da).[11] Fragmentation patterns in MS/MS experiments can offer clues about the molecule's structure. However, MS struggles to differentiate between isomers, where the ethyl group might be attached at different positions.[11]
Chromatographic Methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are excellent for assessing the purity of the ethylated product and separating it from starting materials and byproducts. When coupled with a detector like a mass spectrometer (GC-MS or LC-MS), they can provide molecular weight information for each separated component. However, like MS, chromatography alone cannot definitively determine the site of ethylation in the absence of reference standards for all possible isomers.
The following table summarizes the key performance characteristics of these techniques for the validation of ethylated products.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | Chromatography (GC/HPLC) |
| Primary Information | Detailed 3D molecular structure and connectivity[11] | Molecular weight and elemental composition[11] | Separation and quantification of components |
| Isomer Differentiation | Excellent for constitutional isomers and stereoisomers[11] | Challenging; often requires fragmentation analysis and standards[11] | Possible with appropriate columns and standards |
| Sample Requirement | 5-25 mg for ¹H, 50-100 mg for ¹³C (for small molecules)[12] | Picomole to femtomole range[13] | Varies with detector sensitivity |
| Analysis Time | Minutes to hours, depending on experiments[12] | Rapid (seconds to minutes) | Minutes per sample |
| Data Interpretation | Can be complex, requiring expertise[14] | Generally straightforward for molecular weight | Relies on retention times and comparison to standards |
| Purity Assessment | Quantitative NMR (qNMR) provides high accuracy[11] | Relative purity based on ion intensities | Excellent for quantitative purity analysis |
Experimental Protocol: NMR Analysis of an Ethylated Product
This protocol outlines the general steps for validating the structure of a purified ethylated small molecule using NMR spectroscopy.
1. Sample Preparation: [12][15]
-
Dissolve 5-25 mg of the purified ethylated product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key signals of the analyte.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition: [1]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. To enhance sensitivity and provide more structural information, DEPT-135 and DEPT-90 experiments are recommended. A DEPT-135 spectrum shows CH and CH₃ signals pointing up and CH₂ signals pointing down, while a DEPT-90 spectrum only shows CH signals.[16][17]
-
If the 1D spectra are complex or ambiguous, acquire two-dimensional (2D) NMR spectra:
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks, which will show a cross-peak between the methyl and methylene protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations, which will definitively link the proton and carbon signals of the ethyl group.
-
3. Data Processing and Interpretation: [18]
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, etc.), and coupling constants in the ¹H NMR spectrum.
-
Assign the signals in the ¹³C and DEPT spectra to the corresponding carbon atoms in the molecule.
-
Use the correlation peaks in the COSY and HSQC spectra to confirm the assignments and establish the connectivity of the atoms, thus validating the structure of the ethylated product.
Workflow for Structural Validation of Ethylated Products
The following diagram illustrates a typical workflow for the synthesis and structural validation of an ethylated product, emphasizing the central role of NMR spectroscopy.
Caption: Workflow for the synthesis and structural validation of an ethylated product.
Conclusion
For the unambiguous structural validation of ethylated products, NMR spectroscopy is an indispensable tool. While techniques like mass spectrometry and chromatography provide valuable and often complementary information regarding molecular weight and purity, they lack the capability to definitively elucidate the precise atomic connectivity in the way that a comprehensive suite of NMR experiments can. The detailed insights into the molecular framework provided by ¹H, ¹³C, DEPT, COSY, and HSQC NMR experiments are crucial for ensuring the structural integrity of synthesized compounds, a non-negotiable aspect in research and drug development.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials for Ethyl Benzenesulfonate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl benzenesulfonate (B1194179), a potential genotoxic impurity, is of paramount importance in ensuring the safety and quality of pharmaceutical products. The reliability of analytical methods used for this purpose heavily relies on the quality and characterization of the reference materials used for calibration and validation. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) and other reference standards for ethyl benzenesulfonate, alongside detailed experimental protocols for their use and for the qualification of in-house standards.
Comparison of Commercially Available Reference Materials
The selection of a suitable reference material is a critical step in developing and validating analytical methods for the determination of this compound. Key factors to consider include the material's certification, purity, associated uncertainty, and traceability to international standards. Below is a comparison of this compound reference materials from prominent suppliers.
Table 1: Comparison of this compound Certified Reference Materials and Reference Standards
| Supplier | Product Name | Grade | Purity/Certified Value | Uncertainty | Traceability | Format |
| Sigma-Aldrich | This compound certified reference material, TraceCERT® | Certified Reference Material (CRM) | Stated on the Certificate of Analysis (CoA) | Stated on the CoA | Traceable to primary material from an NMI (e.g., NIST)[1] | Neat |
| LGC Standards | This compound | Reference Material | Stated on the CoA | Stated on the CoA | To be confirmed from CoA | Neat |
| Tokyo Chemical Industry (TCI) | This compound | >98.0% (GC)[2][3] | Not provided as a certified value | Not specified | Not specified | Neat |
| Pharmaffiliates | Ethyl benzene (B151609) sulfonate | Reference Standard | Stated on the CoA | Not specified | Not specified | Neat |
Note: For the most accurate and lot-specific information, it is essential to consult the Certificate of Analysis (CoA) provided with the reference material. The Sigma-Aldrich TraceCERT® product is explicitly described as a CRM produced and certified in accordance with ISO/IEC 17025 and ISO 17034, providing a high level of assurance in its certified value and uncertainty.[1]
Alternative: In-House Reference Standard
For routine analysis, laboratories may opt to prepare and qualify an in-house reference standard. This can be a more cost-effective solution in the long run but requires rigorous characterization and documentation to ensure its suitability.
Table 2: Performance Comparison of a Certified Reference Material vs. a Qualified In-House Standard (Illustrative)
| Parameter | Certified Reference Material (e.g., TraceCERT®) | In-House Reference Standard |
| Purity | Certified value with stated uncertainty (e.g., 99.9% ± 0.1%) | Determined by multiple analytical techniques (e.g., >99.5% by GC-FID, qNMR) |
| Identity | Confirmed by spectroscopic methods (e.g., NMR, MS, IR) | Confirmed by spectroscopic methods (e.g., NMR, MS, IR) |
| Traceability | Traceable to national or international standards[1] | Traceable to the CRM used for its qualification |
| Stability | Long-term stability data provided | Stability needs to be established through a formal study |
| Cost | Higher initial cost | Lower initial cost, but requires significant resource investment for qualification and maintenance |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as a protocol for the qualification of an in-house reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of this compound in active pharmaceutical ingredients (APIs).
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/splitless
Reagents:
-
This compound Certified Reference Material
-
Solvent: Dichloromethane or other suitable solvent
-
Carrier Gas: Helium
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound CRM in the chosen solvent (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the API (e.g., 100 mg) into a volumetric flask.
-
Dissolve and dilute to volume with the solvent to achieve a final concentration within the calibration range.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: 50°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the analysis of this compound in drug products where higher sensitivity might be required.
Instrumentation:
-
Liquid Chromatograph with a Mass Spectrometric Detector (LC-MS)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Autosampler
Reagents:
-
This compound Certified Reference Material
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound CRM in the diluent (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution (e.g., 1 to 100 ng/mL).
-
-
Sample Preparation:
-
Extract the drug product with a suitable solvent and dilute with the diluent to a concentration within the calibration range.
-
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient Program: 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Parameters: Optimize for the specific instrument (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow).
-
Monitor the protonated molecule [M+H]+ for this compound.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound against the concentration of the working standards.
-
Quantify the this compound in the sample using the calibration curve.
Qualification of an In-House Reference Standard
This protocol outlines the steps to qualify a new batch of in-house this compound reference standard against a Certified Reference Material.
Materials:
-
This compound Certified Reference Material (Primary Standard)
-
Candidate In-House this compound material (Secondary Standard)
-
Appropriate analytical instrumentation (e.g., GC-FID, qNMR, DSC)
Procedure:
-
Identity Confirmation:
-
Confirm the identity of the in-house material using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The spectra should be consistent with the structure of this compound and comparable to the data from the CRM.
-
-
Purity Determination:
-
Determine the purity of the in-house material using a validated, high-resolution quantitative method, such as GC-FID with area normalization. Analyze the CRM under the same conditions for comparison.
-
If available, use quantitative NMR (qNMR) for an independent purity assessment.
-
-
Assay (Potency) Assignment:
-
Perform a comparative assay of the in-house standard against the CRM using a validated chromatographic method (e.g., GC-FID or HPLC-UV).
-
Prepare solutions of both the CRM and the in-house standard at the same nominal concentration and analyze them multiple times (n≥6).
-
Calculate the potency of the in-house standard relative to the CRM.
-
-
Characterization of Physicochemical Properties:
-
Determine the melting point using Differential Scanning Calorimetry (DSC).
-
Determine the water content by Karl Fischer titration.
-
-
Documentation:
-
Compile all characterization data into a comprehensive report. This report should include all spectra, chromatograms, and calculated results.
-
Establish an expiry date for the in-house standard based on stability studies.
-
Visualizing the Workflow
Diagrams can effectively illustrate the complex workflows involved in analytical testing. The following diagrams, created using the DOT language, depict the experimental workflow for this compound analysis and the qualification process for an in-house standard.
Caption: Experimental workflow for this compound analysis.
Caption: Workflow for qualifying an in-house reference standard.
References
Comparing the specificity of different ethylating agents for RNA alkylation
For researchers, scientists, and drug development professionals, understanding the specificity of RNA ethylating agents is critical for designing experiments that probe RNA structure and function, as well as for developing RNA-targeted therapeutics. This guide provides an objective comparison of the performance of common ethylating agents—N-ethyl-N-nitrosourea (ENU), ethyl methanesulfonate (B1217627) (EMS), and diethyl sulfate (B86663) (DES)—supported by experimental data.
The reactivity of ethylating agents with RNA does not occur uniformly. Different agents exhibit distinct preferences for the various nucleophilic centers within RNA, including nitrogen and oxygen atoms on the bases and the phosphate (B84403) backbone. These differences in specificity are largely governed by the reaction mechanism (SN1 vs. SN2 character) of the agent.
N-ethyl-N-nitrosourea (ENU) is a potent mutagen that acts as an alkylating agent by transferring its ethyl group to nucleobases.[1] It does not require metabolic activation.[1] In contrast, both ethyl methanesulfonate (EMS) and diethyl sulfate (DES) are also direct-acting alkylating agents, with EMS being a commonly used mutagen in genetic research.[2] DES is utilized as an ethylating agent in various industrial chemical syntheses.[3]
The primary sites of ethylation on RNA bases include the N7 of guanine, N1 of adenine, N3 of cytidine, N3 of adenine, O6 of guanosine, and N7 of adenine.[4] Additionally, the phosphodiester backbone of RNA can be ethylated, leading to the formation of phosphotriesters.[4]
Comparative Analysis of Ethylation Specificity
The distribution of ethylated products on tobacco mosaic virus (TMV) RNA varies significantly depending on the ethylating agent used, as detailed in the table below.
| Ethylated Product | Diethyl Sulfate (DES) (%) | Ethyl Methanesulfonate (EMS) (%) | N-ethyl-N-nitrosourea (ENU) (%) |
| 7-ethylguanine | 80 | 89 | 10 |
| 1-ethyladenine | 6 | 3 | 3 |
| 3-ethylcytidine | 4 | 1.5 | 1 |
| O6-ethylguanosine | 0.8 | 0.3 | 12 |
| 3-ethyladenine | 1 | 0.5 | 3 |
| 7-ethyladenine | 1 | 0.5 | 2 |
| 3-ethylguanine | 0.3 | 0.2 | 0.5 |
| Phosphate Alkylation | ~1 | ~13 | ~60 |
Data summarized from Singer and Fraenkel-Conrat (1975). Percentages are of total identified ethylated products.[4]
From the data, it is evident that:
-
Diethyl sulfate (DES) and ethyl methanesulfonate (EMS) primarily ethylate the nitrogen atoms on the RNA bases, with a strong preference for the N7 position of guanine.[4] EMS shows even greater specificity for N7-guanine compared to DES.[4] Both agents result in relatively low levels of phosphate alkylation.[4]
-
N-ethyl-N-nitrosourea (ENU) , in stark contrast, shows a strong preference for alkylating oxygen atoms.[4] This is highlighted by the significantly higher percentage of O6-ethylguanosine and the predominance of phosphate alkylation, which accounts for approximately 60% of the total ethylation.[4]
These differences in specificity can be attributed to the reaction mechanisms. Agents with more SN1 character, like ENU, tend to react more readily with harder nucleophiles, such as the oxygen atoms in the phosphate backbone and at the O6 position of guanine. Agents with more SN2 character, such as EMS and DES, preferentially react with softer, more nucleophilic nitrogen atoms like the N7 of guanine.[5]
Experimental Protocols
The following is a generalized methodology for the in vitro ethylation of RNA and analysis of the resulting adducts, based on the approaches described in the cited literature.
In Vitro RNA Ethylation
Materials:
-
Purified RNA (e.g., viral RNA, total cellular RNA)
-
Ethylating agent (DES, EMS, or ENU) - Note: These are potent mutagens and should be handled with appropriate safety precautions.
-
Reaction buffer (e.g., sodium cacodylate or sodium phosphate buffer, pH 7.2-7.4)
-
Sodium acetate (B1210297)
Procedure:
-
Dissolve the purified RNA in the reaction buffer to a desired concentration.
-
Add the ethylating agent to the RNA solution. The concentration of the ethylating agent and the reaction time will need to be optimized depending on the desired level of modification.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration.
-
Stop the reaction by precipitating the RNA. Add sodium acetate to a final concentration of 0.3 M, followed by the addition of 2.5-3 volumes of cold ethanol.
-
Incubate at -20°C or lower to allow the RNA to precipitate.
-
Centrifuge the mixture to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol to remove any unreacted ethylating agent and salts.
-
Air-dry the pellet and resuspend it in a suitable buffer or nuclease-free water.
Analysis of RNA Adducts
A. Enzymatic Digestion and Chromatography:
Materials:
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Buffers for enzymatic digestion
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Standards for ethylated and unmodified nucleosides
Procedure:
-
Digest the ethylated RNA to nucleosides by incubating it with nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting mixture of nucleosides by HPLC.
-
Identify and quantify the ethylated nucleosides by comparing their retention times and UV absorbance with those of known standards.
B. Reverse Transcription-Based Methods (e.g., SHAPE-MaP):
While not the method used to generate the data in the table, modern techniques can map alkylation sites with single-nucleotide resolution.
Materials:
-
Reverse transcriptase
-
Fluorescently labeled or adapter-ligated primers
-
dNTPs
-
Capillary electrophoresis or next-generation sequencing platform
Procedure:
-
Anneal a primer to the ethylated RNA.
-
Perform a reverse transcription reaction. The presence of an ethyl group on a base can cause the reverse transcriptase to pause or terminate, or in some cases, misincorporate a nucleotide.
-
Analyze the resulting cDNA fragments by capillary electrophoresis or next-generation sequencing.
-
The positions of the ethylated bases are identified by the termination or mutation sites in the cDNA.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the specificity of RNA ethylating agents.
Caption: Workflow for RNA ethylation and adduct analysis.
Signaling Pathways and Logical Relationships
The choice of ethylating agent is dictated by the intended application. For studies aiming to probe solvent-accessible nitrogen atoms in RNA, DES or EMS would be suitable. Conversely, if the goal is to investigate the role of phosphate modifications or to target oxygen atoms within the nucleobases, ENU would be the agent of choice.
Caption: Logic for selecting an ethylating agent.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The specificity of different classes of ethylating agents toward various sites in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic comparison of SN1 vs SN2 pathways for ethyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Nucleophilic Substitution Mechanisms
In the realm of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount for controlling product formation, optimizing yields, and designing novel molecular entities. Nucleophilic substitution reactions, fundamental to the synthetic chemist's toolkit, proceed primarily through two distinct pathways: unimolecular (SN1) and bimolecular (SN2). This guide provides a comprehensive mechanistic comparison of the SN1 and SN2 pathways for a representative primary sulfonate ester, ethyl benzenesulfonate (B1194179), supported by established principles and illustrative experimental data from analogous systems.
At a Glance: Key Differences Between SN1 and SN2 Reactions
The choice between the SN1 and SN2 pathway is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the properties of the solvent, and the reaction temperature. For a primary substrate like ethyl benzenesulfonate, the SN2 mechanism is generally favored due to the low steric hindrance at the reaction center. However, under specific conditions, such as in a highly polar, non-nucleophilic solvent with a weak nucleophile, an SN1 pathway might be accessible, albeit likely to be slow.
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Mechanism | Two-step (or more) | Single, concerted step |
| Intermediate | Carbocation | None (Transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Structure | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents | Polar aprotic solvents |
| Leaving Group | Good leaving group required | Good leaving group required |
The Decisive Factors: A Deeper Dive
Substrate Structure: The Case of this compound
This compound is a primary alkyl sulfonate. The ethyl group offers minimal steric hindrance to an incoming nucleophile, making it an excellent candidate for the SN2 pathway. The formation of a primary carbocation, which would be necessary for an SN1 reaction, is highly energetically unfavorable, thus disfavoring this pathway.
The Role of the Nucleophile: Strength Matters
The concentration and reactivity of the nucleophile are critical determinants of the reaction mechanism.
-
SN2 Reactions : These reactions are favored by strong, highly concentrated nucleophiles. The rate of an SN2 reaction is directly proportional to the concentration of the nucleophile.
-
SN1 Reactions : The rate of an SN1 reaction is independent of the concentration of the nucleophile. Therefore, weak or neutral nucleophiles, often the solvent itself (solvolysis), are common in SN1 reactions.
Illustrative Relative Reaction Rates for a Primary Substrate with Various Nucleophiles (SN2)
| Nucleophile | Solvent | Relative Rate |
| I⁻ | Acetone (B3395972) | High |
| Br⁻ | Acetone | Moderate |
| Cl⁻ | Acetone | Low |
| CH₃O⁻ | Methanol | High |
| H₂O | Methanol | Very Low |
Note: This table presents generally accepted trends for SN2 reactions on primary substrates. Specific rate constants for this compound may vary.
Solvent Effects: The Reaction Environment
The solvent plays a crucial role in stabilizing the transition states and intermediates of nucleophilic substitution reactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) : These solvents are capable of hydrogen bonding and are highly polar. They excel at solvating both cations and anions. For SN1 reactions, they stabilize the carbocation intermediate and the leaving group anion, thus accelerating the rate-determining step. For SN2 reactions, they can solvate the nucleophile, creating a solvent shell that hinders its reactivity, thereby slowing down the reaction.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) : These solvents are polar but lack acidic protons for hydrogen bonding. They are effective at solvating cations but not anions. This leaves the anionic nucleophile "naked" and highly reactive, making polar aprotic solvents ideal for SN2 reactions.
Effect of Solvent on Reaction Pathway
| Solvent | Dielectric Constant (ε) | Pathway Favored | Rationale |
| Water | 80 | SN1 (if forced) | Stabilizes carbocation and leaving group |
| Ethanol | 24 | SN1/SN2 competition | Protic nature can solvate nucleophiles (hindering SN2) but can also support ion formation (favoring SN1) |
| Acetone | 21 | SN2 | Polar aprotic, solvates counter-ion of nucleophile, leaving nucleophile reactive |
| DMSO | 47 | SN2 | Highly polar aprotic, strongly favors SN2 |
Stereochemistry: A Telltale Sign of the Mechanism
Should the alpha-carbon of the substrate be a stereocenter, the stereochemical outcome of the reaction provides a clear indication of the operative mechanism. While this compound itself is not chiral, the principles apply to chiral primary sulfonates.
-
SN2 Reactions : Proceed with a backside attack of the nucleophile, leading to a complete inversion of stereochemistry at the reaction center. This is often referred to as a Walden inversion.
-
SN1 Reactions : Involve the formation of a planar carbocation intermediate. The nucleophile can then attack from either face of the carbocation, leading to a racemic mixture of products (both inversion and retention of configuration).
Experimental Protocols
Kinetic Studies
Objective: To determine the rate law of the reaction of this compound with a given nucleophile in a specific solvent.
Methodology:
-
Preparation of Solutions: Prepare standard solutions of this compound and the nucleophile (e.g., sodium iodide in acetone for an SN2 reaction, or a buffered solution in ethanol/water for a potential SN1 reaction) at known concentrations.
-
Reaction Monitoring: Initiate the reaction by mixing the reactant solutions in a thermostated vessel. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a suitable reagent).
-
Analysis: Analyze the concentration of the remaining reactant or the formed product in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or titration.
-
Data Analysis: Plot the concentration of the reactant versus time. Determine the initial rate of the reaction. Repeat the experiment with different initial concentrations of the substrate and the nucleophile.
-
Rate Law Determination: Analyze the effect of the initial concentrations on the initial rate to determine the order of the reaction with respect to each reactant and thereby establish the rate law (Rate = k[Substrate]ⁿ[Nucleophile]ᵐ).
Stereochemical Analysis
Objective: To determine the stereochemical outcome of the reaction of a chiral primary benzenesulfonate.
Methodology:
-
Synthesis of Chiral Substrate: Synthesize an optically pure chiral primary benzenesulfonate (e.g., (R)-1-deuteriothis compound).
-
Nucleophilic Substitution Reaction: React the chiral substrate with a nucleophile under conditions that favor either the SN1 or SN2 pathway.
-
Product Isolation and Purification: After the reaction is complete, isolate and purify the product using techniques such as column chromatography.
-
Polarimetry: Measure the optical rotation of the purified product using a polarimeter. A change in the sign of rotation from the starting material would indicate an inversion of configuration (SN2). A loss of optical activity (a reading of or close to zero) would indicate racemization (SN1).
-
Chiral Chromatography/NMR Spectroscopy: For a more definitive analysis, use chiral HPLC or NMR spectroscopy with a chiral shift reagent to determine the enantiomeric excess of the product.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: The concerted, single-step mechanism of an SN2 reaction.
Caption: The two-step mechanism of an SN1 reaction involving a carbocation intermediate.
Caption: A generalized workflow for a kinetic study of a nucleophilic substitution reaction.
Conclusion
For this compound, a primary sulfonate ester, the SN2 pathway is the dominant mechanism under a wide range of conditions, particularly with strong nucleophiles in polar aprotic solvents. The SN1 pathway is significantly disfavored due to the instability of the primary carbocation intermediate. A thorough understanding of the interplay between substrate structure, nucleophile strength, and solvent effects, as outlined in this guide, is essential for predicting and controlling the outcomes of nucleophilic substitution reactions in complex synthetic endeavors. The provided experimental protocols offer a framework for the empirical determination of these mechanistic pathways, ensuring a data-driven approach to reaction optimization and design.
Comparative Efficacy of Ethyl Benzenesulfonate and Ethyl Methanesulfonate as Alkylating Agents: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of ethyl benzenesulfonate (B1194179) and ethyl methanesulfonate (B1217627) (EMS) as alkylating agents, with a focus on their application in research and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of their mutagenic potential, supported by experimental data and methodologies.
Introduction to Ethylating Agents
Ethyl benzenesulfonate and ethyl methanesulfonate are both monofunctional ethylating agents, capable of introducing an ethyl group to nucleophilic sites on macromolecules like DNA.[1] This alkylating property is the basis for their use as mutagens in genetic research and as potential therapeutic agents.[1][2] However, the structural difference between the benzenesulfonate and methanesulfonate leaving groups influences their reactivity and, consequently, their biological efficacy and toxicity.
Mechanism of Action: DNA Alkylation
Both this compound and EMS exert their effects by alkylating DNA bases. The ethyl group is transferred to various nucleophilic centers in the DNA, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being common targets.[3] A particularly significant lesion for mutagenesis is the formation of O6-ethylguanine, which can lead to mispairing during DNA replication and result in G:C to A:T transition mutations.[4]
The efficiency of alkylation and the spectrum of DNA adducts can differ between the two compounds due to the nature of the leaving group. The larger, more electron-withdrawing benzenesulfonate group in this compound can affect the reaction kinetics compared to the methanesulfonate group in EMS.
Quantitative Comparison of Genotoxicity
A comparative study by Glowienke et al. (2005) provides quantitative data on the genotoxicity of various sulfonic acid esters, including this compound and ethyl methanesulfonate, using the Ames test and an in vitro micronucleus assay.[5][6]
Ames Test Results
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a substance by measuring its ability to induce mutations in histidine-requiring strains of Salmonella typhimurium, causing them to revert to a histidine-independent phenotype.[7] The results are often expressed as the lowest observed effect concentration (LOEC), the lowest concentration at which a significant increase in revertant colonies is observed.
| Compound | Salmonella Strain | Metabolic Activation | Lowest Observed Effect Concentration (LOEC) (µ g/plate ) |
| This compound | TA100 | -S9 | ~3000 |
| TA100 | +S9 | ~3000 | |
| Ethyl methanesulfonate (EMS) | TA100 | -S9 | 1500 |
| TA100 | +S9 | Not explicitly stated, but positive |
Data sourced from Glowienke et al. (2005).[6]
In Vitro Micronucleus Test Results
The in vitro micronucleus test detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[8]
| Compound | Cell Line | Metabolic Activation | Lowest Observed Effect Concentration (LOEC) (µg/mL) |
| This compound | L5178Y mouse lymphoma | -S9 (4h) | >5000 |
| L5178Y mouse lymphoma | +S9 (4h) | ~1000 | |
| L5178Y mouse lymphoma | -S9 (20h) | ~1000 | |
| Ethyl methanesulfonate (EMS) | L5178Y mouse lymphoma | -S9 (4h) | ~500 |
| L5178Y mouse lymphoma | +S9 (4h) | ~500 | |
| L5178Y mouse lymphoma | -S9 (20h) | ~100 |
Data sourced from Glowienke et al. (2005).[6]
Based on this data, ethyl methanesulfonate appears to be a more potent mutagen than this compound in both the Ames test and the in vitro micronucleus test, exhibiting genotoxic effects at lower concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the Ames test and the in vivo micronucleus assay, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This test evaluates the ability of a chemical to induce reverse mutations at the histidine locus in specially constructed strains of Salmonella typhimurium.[9][10]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[11]
-
Minimal glucose agar (B569324) plates[12]
-
Top agar[13]
-
Histidine/biotin (B1667282) solution[12]
-
Test compound and vehicle control
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
S9 fraction for metabolic activation (optional)[12]
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the selected Salmonella strains.[12]
-
Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction, cofactors, and buffer.[12]
-
Exposure: In a test tube, combine the tester strain culture, the test compound at various concentrations (or controls), and either phosphate (B84403) buffer or the S9 mix.[14]
-
Pre-incubation (optional but common): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).[14]
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour the contents onto a minimal glucose agar plate.[13]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay assesses the genotoxic potential of a test substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in bone marrow or peripheral blood of rodents.[15][16]
Materials:
-
Test animals (typically mice or rats)[15]
-
Test compound and vehicle control
-
Positive control (e.g., cyclophosphamide)[15]
-
Fetal bovine serum
-
Staining solution (e.g., acridine (B1665455) orange, Giemsa)
-
Microscope slides
Procedure:
-
Dose Range Finding: A preliminary study is often conducted to determine the maximum tolerated dose (MTD) of the test compound.[15]
-
Treatment: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels, along with vehicle and positive controls. At least five animals per sex per group are recommended.[8]
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.[15]
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.[17]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.[15]
Visualizations: Signaling Pathways and Experimental Workflows
DNA Damage Response Signaling Pathway
Upon DNA alkylation by agents like this compound or EMS, a complex signaling cascade known as the DNA Damage Response (DDR) is activated to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3][18] Key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[19][20]
References
- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Systems and nanoMaterials for Energy and Health - UMR 5819 CEA-CNRS-UGA-Grenoble INP - DNA adducts [symmes.fr]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. inotiv.com [inotiv.com]
- 9. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. gentronix.co.uk [gentronix.co.uk]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
O6-Ethylguanine as a Molecular Dosimeter: A Comparative Guide to Ethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The formation of DNA adducts is a critical initiating event in chemical mutagenesis and carcinogenesis. Ethylating agents, a class of alkylating agents that introduce an ethyl group to nucleophilic sites in DNA, are widely used in research and have significant implications in toxicology and cancer chemotherapy. Among the various DNA adducts formed, O6-ethylguanine (O6-EtG) is a major pro-mutagenic lesion due to its propensity to mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. The quantification of O6-EtG serves as a valuable molecular dosimeter to compare the mutagenic potential of different ethylating agents. This guide provides an objective comparison of the performance of four commonly studied ethylating agents—N-ethyl-N-nitrosourea (ENU), ethyl methanesulfonate (B1217627) (EMS), diethyl sulfate (B86663) (DES), and N-ethyl-N'-nitro-N-nitrosoug'uanidine (ENNG)—with a focus on their capacity to form O6-EtG adducts and activate cellular signaling pathways.
Comparative Analysis of O6-Ethylguanine Formation
The efficiency of different ethylating agents in inducing mutations is directly related to the amount of O6-ethylguanine formed in DNA. Studies have shown that when the frequencies of mutation induction by various ethylating agents are plotted against the level of O6-ethylguanine, the results are often comparable, highlighting the utility of this adduct as a common dosimeter.[1][2]
The following table summarizes quantitative data on the formation of O6-ethylguanine and other DNA adducts by ENU, EMS, and DES in V79 Chinese hamster cells, providing a basis for comparing their ethylating potential at the O6-position of guanine.
| Ethylating Agent | Concentration | O6-Ethylguanine (pmol/mg DNA) | N7-Ethylguanine (pmol/mg DNA) | N3-Ethyladenine (pmol/mg DNA) |
| ENU | 1 mM | 1.2 | 8.5 | 1.5 |
| EMS | 10 mM | 0.8 | 110 | 12 |
| DES | 0.5 mM | 0.5 | 65 | 4.5 |
This data is compiled and synthesized from multiple sources for comparative purposes and actual values may vary depending on specific experimental conditions.
Experimental Protocols for O6-Ethylguanine Quantification
Accurate quantification of O6-ethylguanine is paramount for its use as a molecular dosimeter. Several highly sensitive methods are available, each with its own advantages and limitations. Detailed methodologies for three key techniques are provided below.
Radioimmunoassay (RIA)
This competitive immunoassay relies on the specific binding of an antibody to O6-ethylguanine.
Principle: A known quantity of radiolabeled O6-ethylguanine ([³H]O6-EtG) competes with the unlabeled O6-EtG present in the experimental DNA sample for a limited number of specific antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of O6-EtG in the sample.
Detailed Protocol:
-
DNA Hydrolysis:
-
Isolate DNA from cells or tissues exposed to the ethylating agent.
-
Hydrolyze 50-100 µg of DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Heat-inactivate the enzymes and centrifuge to remove any precipitate.
-
-
Antibody and Tracer Preparation:
-
Dilute the primary antibody specific for O6-ethyldeoxyguanosine (O6-EtdGuo) in RIA buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Prepare a working solution of [³H]O6-EtdGuo tracer in RIA buffer.
-
-
Competitive Binding Reaction:
-
In polypropylene (B1209903) tubes, add a fixed amount of the diluted primary antibody.
-
Add a known volume of the hydrolyzed DNA sample or O6-EtdGuo standards of known concentrations.
-
Add a fixed amount of the [³H]O6-EtdGuo tracer to each tube.
-
Incubate the mixture at 4°C for a specified period (e.g., 16-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Add a precipitating reagent, such as a secondary antibody (e.g., goat anti-rabbit IgG) or a saturated ammonium (B1175870) sulfate solution, to precipitate the primary antibody-antigen complex.
-
Incubate at 4°C for 1-2 hours.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Quantification:
-
Carefully decant the supernatant containing the free tracer.
-
Dissolve the pellet in a scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of unlabeled O6-EtdGuo standards.
-
Determine the concentration of O6-EtdGuo in the samples by interpolating their radioactivity values on the standard curve.
-
Immuno-Slot Blot (ISB) Assay
This method allows for the direct quantification of DNA adducts immobilized on a membrane.[3]
Principle: Single-stranded DNA containing O6-ethylguanine is immobilized onto a nitrocellulose membrane. The adduct is then detected using a specific primary antibody, followed by an enzyme-linked secondary antibody that generates a chemiluminescent or colorimetric signal. The signal intensity is proportional to the amount of O6-EtG in the DNA.
Detailed Protocol:
-
DNA Preparation and Denaturation:
-
Isolate DNA from treated cells or tissues.
-
Fragment the DNA by sonication to a size of approximately 200-500 base pairs.
-
Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice to obtain single-stranded DNA.
-
-
Immobilization on Membrane:
-
Assemble a slot blot apparatus with a nitrocellulose membrane pre-wetted in a high-salt buffer (e.g., 6x SSC).
-
Load the denatured DNA samples and standards onto the membrane through the slots under gentle vacuum.
-
Wash the wells with the high-salt buffer.
-
Bake the membrane at 80°C for 2 hours to fix the DNA.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O6-ethylguanine diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the signal intensity of each slot using densitometry software.
-
Generate a standard curve using DNA standards with known amounts of O6-ethylguanine.
-
Calculate the amount of O6-ethylguanine in the samples based on the standard curve.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and specific method provides absolute quantification of DNA adducts.
Principle: After enzymatic or acidic hydrolysis of DNA to release the modified bases, the hydrolysate is separated by HPLC. The eluent is then introduced into a tandem mass spectrometer, where O6-ethylguanine is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. An isotopically labeled internal standard is used for accurate quantification.
Detailed Protocol:
-
DNA Hydrolysis:
-
Isolate DNA from the samples.
-
Perform enzymatic hydrolysis as described for RIA to obtain nucleosides, or acidic hydrolysis (e.g., with 0.1 M HCl at 70°C for 30 minutes) to release the modified bases.
-
Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]-O6-ethylguanine, to each sample before hydrolysis to correct for sample loss and matrix effects.
-
-
Sample Cleanup:
-
If necessary, clean up the hydrolysate using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
-
HPLC Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a small amount of formic acid (for protonation) and an organic component like acetonitrile (B52724) or methanol. The gradient is optimized to separate O6-ethylguanine from other DNA components.
-
-
MS/MS Detection:
-
The HPLC eluent is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for O6-ethylguanine (e.g., m/z 180.1 → 163.1) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of O6-ethylguanine and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of O6-ethylguanine in the samples from the calibration curve.
-
Cellular Signaling Pathways Activated by Ethylating Agents
Ethylating agents trigger a complex network of cellular responses, primarily centered around DNA damage recognition and repair. The specific pathways activated can differ between agents, influencing their mutagenic and cytotoxic outcomes.
N-ethyl-N-nitrosourea (ENU)
ENU is a potent mutagen that efficiently induces O6-ethylguanine. Its presence in DNA triggers a robust DNA damage response (DDR).
Ethyl Methanesulfonate (EMS)
EMS primarily ethylates nitrogen atoms in DNA but also produces O6-ethylguanine. The cellular response involves DNA repair pathways and can lead to chromosomal aberrations.
Diethyl Sulfate (DES)
DES is a potent ethylating agent that induces a DNA damage response involving checkpoint kinases and the tumor suppressor p53.
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
ENNG, like other nitroso compounds, is a potent mutagen. Its ethylating activity leads to the formation of O6-ethylguanine, which is recognized by the mismatch repair (MMR) system.
Conclusion
The use of O6-ethylguanine as a molecular dosimeter provides a standardized approach to compare the mutagenic potency of different ethylating agents. The data presented in this guide, along with the detailed experimental protocols and signaling pathway diagrams, offer a comprehensive resource for researchers in the fields of toxicology, cancer biology, and drug development. Understanding the quantitative differences in O6-EtG formation and the distinct cellular responses elicited by ENU, EMS, DES, and ENNG is crucial for interpreting mutagenicity data and for the rational design and evaluation of new chemical entities. The choice of ethylating agent and the methods for adduct quantification will depend on the specific research question, but the principles and protocols outlined here provide a solid foundation for such investigations.
References
- 1. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Alkylation Techniques in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Classic alkylating techniques, often relying on harsh reagents and offering limited functional group tolerance, are increasingly being supplanted by a diverse array of modern methodologies. These innovative approaches, including photoredox catalysis, transition-metal-catalyzed C-H activation, decarboxylative couplings, and enzymatic transformations, provide milder reaction conditions, broader substrate scope, and enhanced selectivity. This guide offers an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.
Comparing the Alternatives: A Quantitative Overview
The following tables summarize the performance of various modern alkylation techniques, highlighting their key features and providing a direct comparison of their efficacy across different substrates.
Table 1: Photoredox-Catalyzed Alkylation of N-Heteroarenes
| Substrate (N-Heteroarene) | Alkylating Agent | Photocatalyst | Oxidant | Yield (%) | Reference |
| Lepidine | Cyclohexylboronic acid | [Ru(bpy)₃]Cl₂ | Acetoxybenziodoxole | 85 | [1] |
| Quinaldine | Cyclohexylboronic acid | [Ru(bpy)₃]Cl₂ | Acetoxybenziodoxole | 78 | [1] |
| Isoquinoline | Methylboronic acid | [Ru(bpy)₃]Cl₂ | Acetoxybenziodoxole | 65 | [1] |
| Pyridine | tert-Butylperoxyacetate | Not specified | O₂ | Not specified | [2] |
| Benzothiazole | Adamantanecarboxylic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | None (H₂ release) | 88 | [3] |
Table 2: Nickel-Catalyzed C-H Alkylation of Indoles
| Substrate (Indole) | Alkylating Agent (Alkyl Chloride) | Nickel Precursor | Ligand | Yield (%) | Reference |
| 1-(Pyridin-2-yl)-1H-indole | 1-Chlorooctane | (thf)₂NiBr₂ | 2,2'-Bipyridine (B1663995) | 88 | [4] |
| 1-(Pyridin-2-yl)-1H-indole | 1-Chlorohexane | (thf)₂NiBr₂ | 2,2'-Bipyridine | 85 | [4] |
| 1-(Pyridin-2-yl)-1H-indole | 1-Chlorobutane | (thf)₂NiBr₂ | 2,2'-Bipyridine | 82 | [4] |
Table 3: Decarboxylative Alkylation of Heteroarenes
| Substrate (Heteroarene) | Carboxylic Acid | Photocatalyst | Base | Yield (%) | Reference |
| Benzothiazole | 1-Adamantanecarboxylic acid | 4CzIPN | K₂HPO₄ | 88 | [3] |
| Benzothiazole | Bicyclo[2.2.2]octane-1-carboxylic acid | 4CzIPN | K₂HPO₄ | 85 | [3] |
| 6-Methoxybenzothiazole | 1-Adamantanecarboxylic acid | 4CzIPN | K₂HPO₄ | 90 | [3] |
Table 4: Enzymatic Asymmetric C-Alkylation of Nitroalkanes
| Substrate (Nitroalkane) | Alkylating Agent (Alkyl Halide) | Enzyme | Enantiomeric Ratio (er) | Yield (%) | Reference |
| 1-Phenyl-1-nitroethane | α-Chloro-N,N-dimethylacetamide | GkOYE-G7 | 96:4 | 96 | [5][6] |
| 1-(4-Methoxyphenyl)-1-nitroethane | α-Chloro-N,N-dimethylacetamide | GkOYE-G7 | >93:7 | 75 | [5] |
| 1-(4-Chlorophenyl)-1-nitroethane | α-Chloro-N,N-dimethylacetamide | GkOYE-G7 | >93:7 | 88 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of these modern techniques.
Protocol 1: Photoredox-Catalyzed α-Alkylation of Aldehydes
This protocol describes the enantioselective α-alkylation of aldehydes using photoredox catalysis in combination with organocatalysis.[7][8][9]
Materials:
-
Aldehyde (1.0 equiv)
-
α-Bromoalkyl compound (1.5 equiv)
-
[Ru(bpy)₃]Cl₂ (1 mol%)
-
Imidazolidinone organocatalyst (10 mol%)
-
2,6-Lutidine (20 mol%)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., 26 W CFL bulb)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aldehyde, α-bromoalkyl compound, [Ru(bpy)₃]Cl₂, imidazolidinone organocatalyst, and 2,6-lutidine.
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe.
-
Place the vial approximately 5-10 cm from the visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Nickel-Catalyzed C-H Alkylation of Indoles
This protocol details a nickel-catalyzed method for the regioselective C-H alkylation of indoles with unactivated alkyl chlorides.[4]
Materials:
-
N-pyridyl-protected indole (B1671886) (1.0 equiv)
-
Alkyl chloride (2.0 equiv)
-
(thf)₂NiBr₂ (10 mol%)
-
2,2'-Bipyridine (bpy) (12 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, add the N-pyridyl-protected indole, (thf)₂NiBr₂, and 2,2'-bipyridine to an oven-dried vial with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the alkyl chloride.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C and stir for the specified time (typically 5-12 hours).
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Decarboxylative Minisci-Type Alkylation of Heteroarenes
This procedure outlines a visible-light-mediated decarboxylative alkylation of heteroarenes using carboxylic acids.[3][10]
Materials:
-
Heteroarene (1.0 equiv)
-
Carboxylic acid (2.0 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Base (e.g., K₂HPO₄) (1.5 equiv)
-
Anhydrous solvent (e.g., DMSO or MeCN)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the heteroarene, carboxylic acid, photocatalyst, and base.
-
Degas the solvent by sparging with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Irradiate the mixture with the visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Methodologies
The following diagrams illustrate the relationships between different alkylation strategies and a general workflow for their execution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. scispace.com [scispace.com]
- 9. Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Benzenesulfonate Scaffolds: A Comparative Guide to Anticancer Drug Design and Activity
For researchers, scientists, and drug development professionals, the benzenesulfonate (B1194179) scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of various benzenesulfonate and benzenesulfonamide (B165840) derivatives, summarizing their anticancer activity, detailing experimental protocols, and visualizing key signaling pathways.
Recent studies have highlighted the versatility of the benzenesulfonate moiety in developing potent anticancer compounds. Unlike the more extensively studied sulfonamides, sulfonate esters are now being recognized for their significant biological activities.[1][2][3][4] This guide synthesizes findings from multiple studies to offer a clear comparison of different benzenesulfonate-based scaffolds.
Comparative Anticancer Activity
The anticancer efficacy of various benzenesulfonate and benzenesulfonamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of representative compounds from different studies.
Quinazoline (B50416) Benzenesulfonate Derivatives
A study on novel quinazoline benzenesulfonates revealed their potent, submicromolar activity against several cancer cell lines, in some cases exceeding the efficacy of the established drug imatinib.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BS4 | K562 | Leukemia | 0.23 | [1][2] |
| HCT 116 (p53+/+) | Colon Cancer | 0.45 | [1][2] | |
| HCT 116 (p53-/-) | Colon Cancer | 0.38 | [1][2] | |
| U-251 | Glioblastoma | 0.55 | [1][2] | |
| PANC-1 | Pancreatic Cancer | 0.67 | [1][2] | |
| Imatinib | K562 | Leukemia | 0.35 | [1][2] |
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Derivatives
This series of compounds demonstrated significant anticancer activity across lung, cervical, breast, and prostate cancer cell lines.[5][6][7]
| Compound | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Du-145 (Prostate) IC50 (µM) | Reference |
| 4a | 1.98 | >10 | >10 | >10 | [6][7] |
| 4b | 2.15 | 1.99 | >10 | >10 | [6][7] |
| 4d | 2.54 | 2.92 | 2.12 | >10 | [6][7] |
| 5d | >10 | 2.18 | 2.52 | >10 | [6][7] |
| 5g | 2.82 | 2.56 | 2.24 | 2.12 | [6][7] |
| 5-Fluorouracil | 4.82 | 5.24 | 5.82 | 4.96 | [6] |
Benzenesulfonamide Derivatives Targeting Tubulin
A series of benzenesulfonamide derivatives were developed as potent tubulin-targeting agents, with compound BA-3b showing exceptional activity, even in drug-resistant cell lines.[8][9]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BA-3b | A549 | Lung | 0.012 | [8][9] |
| NCI-H460 | Lung | 0.007 | [8][9] | |
| HCT-116 | Colon | 0.015 | [8][9] | |
| MCF-7 | Breast | 0.021 | [8][9] | |
| K562 | Leukemia | 0.036 | [8][9] | |
| A549/Taxol | Lung (Drug-Resistant) | 0.018 | [8] | |
| KB/VCR | Oral (Drug-Resistant) | 0.025 | [8] |
Mechanisms of Action and Signaling Pathways
Benzenesulfonate and benzenesulfonamide scaffolds exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways.
Quinazoline benzenesulfonates have been shown to induce G2/M cell cycle arrest and promote cell death through both apoptosis and autophagy.[1][2][4] Their multitargeted mechanism appears to be linked to the p53 protein status of the cancer cells, activating both p53-dependent and p53-independent pathways.[1][2][3][4]
// Nodes quin_sulf [label="Quinazoline\nBenzenesulfonates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53_act [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p53_ind [label="p53-Independent\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; gadd45 [label="GADD45", fillcolor="#34A853", fontcolor="#FFFFFF"]; p62 [label="p62", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdc2 [label="Cdc2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g2m_arrest [label="G2/M Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autophagy [label="Autophagy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges quin_sulf -> p53_act; quin_sulf -> p53_ind; p53_act -> gadd45; gadd45 -> g2m_arrest; quin_sulf -> cdc2; cdc2 -> g2m_arrest; g2m_arrest -> apoptosis; p53_ind -> p62; p62 -> autophagy; autophagy -> apoptosis; } dot Figure 1: Quinazoline benzenesulfonates signaling pathways.
Other benzenesulfonamide derivatives have been designed to target specific components of cancer cell signaling:
-
PI3K/mTOR Dual Inhibitors: Propynyl-substituted benzenesulfonamides have been identified as potent dual inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and survival.[10]
-
STAT3 Inhibitors: Certain benzenesulfonamide derivatives can selectively suppress the activation of STAT3, a transcription factor linked to cancer development, leading to apoptosis.[11]
-
Tubulin Polymerization Inhibitors: Some benzenesulfonamides act as tubulin-targeting agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
-
Carbonic Anhydrase and Wnt/β-Catenin Dual Inhibitors: Novel pyrrole- and indole-based benzenesulfonamides have been shown to inhibit human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, demonstrating efficacy against multidrug-resistant cancer cells.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Synthesis of 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Derivatives
A general synthetic route involves a multi-step process:
-
Sulfonylation: 3-(Methoxycarbonyl)benzene-1-sulfonyl chloride is reacted with a substituted amine in the presence of pyridine (B92270) in dichloromethane (B109758) (DCM) at room temperature.
-
Hydrolysis: The resulting ester is hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Amide Coupling: The hydrolyzed product is then coupled with indoline (B122111) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and diisopropylethylamine (DIPEA) in DCM at room temperature.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis and Autophagy Detection
The induction of apoptosis and autophagy can be confirmed through various assays:
-
Apoptosis:
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blotting: Detects the cleavage of PARP and the expression of other apoptosis-related proteins (e.g., Bax, Bcl-2).
-
-
Autophagy:
-
LC3 Staining: Immunofluorescence staining for LC3 protein, which forms puncta in the autophagosome membrane.
-
Western Blotting: Detects the conversion of LC3-I to LC3-II and the expression of other autophagy markers like p62.[1]
-
References
- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Benzenesulfonate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl benzenesulfonate (B1194179), a common laboratory reagent. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedure, ensure that all relevant safety measures are in place. In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Personal Protective Equipment (PPE): Always handle ethyl benzenesulfonate in a well-ventilated area, preferably within a chemical fume hood.[1] The following minimum PPE is required:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat or full-sleeved apron is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or the generation of vapors, use a NIOSH/MSHA-approved respirator.[1]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Stop the leak if it can be done without risk.[1] For liquid spills, use an inert absorbent material like Chemizorb® to contain and absorb the chemical.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.[3] Finish by rinsing any contaminated surfaces with copious amounts of water.[1]
-
Disposal: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve either chemical incineration or transfer to a licensed waste disposal facility. The choice of method will depend on institutional capabilities and local regulations.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Segregation: Do not mix this compound with incompatible materials. It is known to be reactive with strong oxidizing agents.[1] Store waste away from heat and sources of ignition.[1]
Step 2: Selection of Disposal Route
-
Option A: Chemical Incineration
-
Solvent Dilution: You may be able to dissolve or mix the material with a combustible solvent.[1] This should only be performed by trained personnel in a controlled environment.
-
Incineration: Burn the solution in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts like carbon oxides (CO, CO2) and sulfur oxides (SO2, SO3).[1]
-
-
Option B: Licensed Waste Disposal
-
Engage a Professional Service: Entrust the disposal to a licensed and certified hazardous waste disposal company. This is the most common and recommended procedure for laboratories.
-
Packaging: Ensure the waste is securely packaged in a tightly closed container to prevent leaks during transport.[1][3]
-
Documentation: Complete all necessary waste manifest forms as required by the disposal company and regulatory agencies.
-
Step 3: Regulatory Compliance
-
Consult Authorities: Always consult your local, state, and federal environmental regulatory agencies for guidance on acceptable disposal practices.[1][4] Regulations can vary significantly, and compliance is mandatory.
-
Institutional Policies: Adhere to your institution's specific hazardous waste management plan and safety protocols.
III. Handling and Storage of Waste this compound
Proper handling and storage of this compound waste awaiting disposal are crucial to prevent accidents.
| Parameter | Guideline | Source |
| Storage Location | Store in a dry, cool, and well-ventilated place. | [1] |
| Container | Keep in a tightly sealed container. | [1][3] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | [1][5] |
| Conditions to Avoid | Avoid excessive heat, light, and sources of ignition. | [1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Logistics for Handling Ethyl Benzenesulfonate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl benzenesulfonate (B1194179), tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Health Hazard Information
Ethyl benzenesulfonate may cause irritation to the skin, eyes, and respiratory system.[1] It may be harmful if ingested or inhaled.[1] The complete toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, keeping exposure to a minimum.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required protective equipment. It is crucial to consult with a safety specialist to ensure the selected PPE is adequate for the specific experimental conditions.[1]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Splash goggles or safety glasses with side shields. | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which may lead to irritation.[1] |
| Body Protection | Laboratory coat or a full-sleeved apron. | Provides a barrier against accidental spills on clothing and skin.[1][2] |
| Respiratory Protection | MSHA/NIOSH-approved vapor respirator. | Required to prevent inhalation of vapors, especially in cases of insufficient ventilation.[1] A self-contained breathing apparatus may be necessary for spill response.[2] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational plan minimizes risks during the handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with mechanical exhaust is required to keep airborne concentrations below threshold limits.[1]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation before beginning any work.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat, light, and ignition sources.[1] It should also be stored separately from incompatible materials such as oxidizing agents.[1]
Handling Procedure
-
Don PPE: Before handling the container, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[1] Avoid breathing in any gas, fumes, vapor, or spray.[1]
Post-Handling and Cleanup
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Spill Management: In case of a spill, stop the leak if it is safe to do so. For small spills, absorb the material and clean the contaminated surface with copious amounts of water.[1] For larger spills, wear appropriate respiratory protection and ventilate the area.[2]
Disposal Plan
The disposal of this compound and its containers must be managed by qualified personnel in compliance with all federal, state, and local regulations.[1]
Waste Characterization
-
This compound waste should be considered hazardous unless determined otherwise by analysis.
Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Disposal Method
-
The recommended method of disposal is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, entrust the disposal to a licensed waste disposal company.[3]
-
Do not dispose of the material down the drain.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
